molecular formula C8H7BBrFO3 B1280816 4-Bromoacetyl-3-fluorophenylboronic acid CAS No. 481725-36-4

4-Bromoacetyl-3-fluorophenylboronic acid

Cat. No.: B1280816
CAS No.: 481725-36-4
M. Wt: 260.85 g/mol
InChI Key: BXVHKBNJUHSCRF-UHFFFAOYSA-N
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Description

4-Bromoacetyl-3-fluorophenylboronic acid ( 481725-36-4) is a versatile boronic acid derivative with a molecular formula of C8H7BBrFO3 and a molecular weight of 260.86 g/mol . This compound integrates two highly reactive functional groups, making it a valuable bifunctional synthetic intermediate for researchers. The phenylboronic acid moiety is widely employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is fundamental in the construction of complex organic molecules, pharmaceuticals, and functional materials . Concurrently, the bromoacetyl group acts as a potent alkylating agent, readily undergoing nucleophilic substitution reactions. This allows researchers to tether the molecule to nucleophiles such as amines, thiols, or alcohols, facilitating the synthesis of more advanced molecular architectures. This combination of features makes this compound particularly useful in medicinal chemistry for the development of protease inhibitors, enzyme probes, and other biologically active compounds that target disease mechanisms. The compound is a solid and should be stored in a freezer, as it is classified as an irritant . It is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVHKBNJUHSCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478221
Record name 4-Bromoacetyl-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481725-36-4
Record name 4-Bromoacetyl-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromoacetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-Bromoacetyl-3-fluorophenylboronic acid, a valuable reagent in medicinal chemistry and drug discovery. The synthesis is approached with a focus on scientific integrity, providing not just the steps, but the underlying chemical principles and rationale for the chosen methodology.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in the development of novel therapeutics.[1][2] Its structure incorporates two key reactive moieties:

  • An α-bromoacetyl group: This functional group is a potent electrophile, making it an ideal warhead for covalent inhibitors that target nucleophilic residues (such as cysteine or histidine) in protein active sites.

  • A phenylboronic acid group: This versatile handle allows for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This enables the facile introduction of the bromoacetylphenyl moiety into complex molecular scaffolds.

The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties and metabolic stability, making it an attractive building block for drug candidates.[2]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound can be envisioned through a two-step sequence starting from a commercially available precursor.

Diagram of the Retrosynthetic Pathway:

Retrosynthesis Target This compound Intermediate 4-Acetyl-3-fluorophenylboronic acid Target->Intermediate α-Bromination StartingMaterial Commercially Available Intermediate->StartingMaterial Source

Caption: Retrosynthetic analysis of this compound.

This approach leverages the availability of 4-Acetyl-3-fluorophenylboronic acid [4][5][6], which can be selectively brominated at the α-position of the acetyl group to yield the desired product.

Mechanistic Insights: The α-Bromination of an Aryl Ketone

The key transformation in this synthesis is the α-bromination of the ketone. This reaction typically proceeds via an enol or enolate intermediate.[7][8] Under acidic conditions, the ketone is in equilibrium with its enol tautomer. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-bromoketone and hydrogen bromide.

Alternatively, the use of copper(II) bromide offers a convenient method for α-bromination.[9][10] In this case, CuBr₂ acts as both a source of bromine and a Lewis acid catalyst to promote enolization.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound from 4-Acetyl-3-fluorophenylboronic acid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 4-Acetyl-3-fluorophenylboronic acid in solvent B Add Brominating Agent A->B C Heat and Stir B->C D Monitor Progress (TLC) C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Recrystallization or Column Chromatography G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Acetyl-3-fluorophenylboronic acid481725-35-3C₈H₈BFO₃181.96
Bromine (Br₂)7726-95-6Br₂159.81
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃ (aq)N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Acetyl-3-fluorophenylboronic acid (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: To the stirred solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes or toluene.[11][12]

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[11]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the boronic acid hydroxyl protons.

  • ¹³C NMR: The carbon NMR will show the corresponding signals for the carbon atoms in the molecule.[2]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Safety and Handling

  • 4-Acetyl-3-fluorophenylboronic acid: May cause skin and eye irritation.[13]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal. All manipulations should be performed in a chemical fume hood.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

  • Dichloromethane: A volatile and potentially carcinogenic solvent.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Trustworthiness and Self-Validation

The described protocol is based on well-established chemical transformations. The success of the synthesis can be validated at each stage:

  • Reaction Monitoring: TLC analysis will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Purification: Successful purification will be evident by obtaining a sharp melting point for the crystalline product and a single spot on a TLC plate.

  • Spectroscopic Analysis: The obtained NMR and mass spectrometry data should be consistent with the expected structure of this compound.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described experimental procedures, researchers can confidently prepare this valuable building block for their drug discovery and development programs.

References

An In-Depth Technical Guide to 4-Bromoacetyl-3-fluorophenylboronic Acid (CAS: 481725-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetyl-3-fluorophenylboronic acid is a specialized organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique trifunctional chemical architecture, featuring a boronic acid group, a bromoacetyl moiety, and a fluorine atom on a phenyl ring, makes it a versatile building block for the synthesis of complex molecules and a valuable tool for chemical biology research. The boronic acid functionality allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The bromoacetyl group serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, making it a useful warhead for the design of targeted covalent inhibitors. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 481725-36-4N/A
Molecular Formula C₈H₇BBrFO₃N/A
Molecular Weight 260.85 g/mol N/A
Appearance SolidN/A
Melting Point Not explicitly available in public literatureN/A
Boiling Point 399.659 °C at 760 mmHg (Predicted)N/A
Density 1.682 g/cm³ (Predicted)N/A

Synthesis

Step 1: Synthesis of (3-Bromo-4-fluorophenyl)boronic acid

The initial step would involve the conversion of the aldehyde group of 3-bromo-4-fluorobenzaldehyde into a boronic acid. A common method for this transformation is the Miyaura borylation reaction, which utilizes a palladium catalyst and a diboron reagent.

Step 2: Bromoacetylation of (3-Bromo-4-fluorophenyl)boronic acid

The subsequent step would be the introduction of the bromoacetyl group. This can be achieved through a Friedel-Crafts acylation reaction of the (3-bromo-4-fluorophenyl)boronic acid with bromoacetyl bromide or bromoacetyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride.

A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow General Synthetic Workflow Start 3-Bromo-4-fluorobenzaldehyde Step1 Miyaura Borylation (Pd catalyst, diboron reagent) Start->Step1 Intermediate (3-Bromo-4-fluorophenyl)boronic acid Step1->Intermediate Step2 Friedel-Crafts Acylation (Bromoacetyl halide, Lewis acid) Intermediate->Step2 End This compound Step2->End

Caption: A plausible synthetic route to this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

The boronic acid moiety of this compound makes it an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in many pharmaceutical agents and advanced materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for use with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask and purge with an inert gas.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII ArX Ar-X OxAdd Oxidative Addition ArX->OxAdd OxAdd->PdII PdII_R Ar-Pd(II)-R L_n PdII->PdII_R BoronicAcid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base Base->Transmetalation Transmetalation->PdII_R PdII_R->Pd0 RedElim Reductive Elimination PdII_R->RedElim Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Chemical Biology: Covalent Inhibition of Protein Tyrosine Phosphatases

The bromoacetyl group in this compound is a reactive electrophile that can covalently modify nucleophilic amino acid residues in proteins, such as cysteine and histidine. This property makes it a valuable tool for designing targeted covalent inhibitors. Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and diabetes. PTP1B, in particular, is a key negative regulator of the insulin and leptin signaling pathways and is a well-validated target for the treatment of type 2 diabetes and obesity.

The bromoacetyl moiety can act as a "warhead" to covalently modify a cysteine residue within the target protein. Studies have shown that α-bromoacetamides can covalently modify an allosteric cysteine residue (C121) in PTP1B, leading to its inactivation.[1] This covalent modification prevents the enzyme from dephosphorylating its substrates, thereby modulating downstream signaling pathways.

Experimental Protocol: General Procedure for Covalent Labeling of a Protein

The following is a generalized protocol for the covalent labeling of a protein with an electrophilic compound, which can be adapted for studying the interaction of this compound with a target protein like PTP1B.

Materials:

  • Purified target protein (e.g., PTP1B) in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (for confirming covalent modification)

  • Enzyme activity assay reagents

Procedure:

  • Incubate the purified target protein with varying concentrations of this compound at a specific temperature (e.g., room temperature or 37 °C) for different time points.

  • At each time point, quench the reaction by adding a reducing agent like DTT to react with any unreacted inhibitor.

  • Analyze the protein samples by SDS-PAGE to check for any gross changes in the protein.

  • Confirm covalent modification by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the inhibitor indicates covalent labeling.

  • Perform an enzyme activity assay to determine the extent of inhibition at each time point and inhibitor concentration. A time-dependent loss of enzyme activity is indicative of covalent inhibition.

Covalent_Inhibition_Workflow Workflow for Covalent Inhibition Studies Start Purified Target Protein (e.g., PTP1B) Incubation Incubate with This compound (Varying concentrations and time) Start->Incubation Quench Quench Reaction (e.g., DTT) Incubation->Quench Analysis Analysis Quench->Analysis SDSPAGE SDS-PAGE Analysis->SDSPAGE MassSpec Mass Spectrometry (Confirm covalent modification) Analysis->MassSpec ActivityAssay Enzyme Activity Assay (Determine inhibition kinetics) Analysis->ActivityAssay MAPK_Signaling_Pathway Modulation of the MAPK/ERK Pathway cluster_inhibition Inhibition cluster_pathway MAPK/ERK Pathway Inhibitor 4-Bromoacetyl-3- fluorophenylboronic acid PTP PTP1B Inhibitor->PTP Covalent Inhibition pERK p-ERK PTP->pERK Dephosphorylates RAF RAF MEK MEK RAF->MEK Phosphorylates pMEK p-MEK ERK ERK pMEK->ERK Phosphorylates Downstream Downstream Cellular Responses (Proliferation, Survival) pERK->Downstream

References

In-Depth Technical Guide: Structure Elucidation of 4-Bromoacetyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetyl-3-fluorophenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions and for forming reversible covalent bonds with diols, such as those found in carbohydrates and glycoproteins. Additionally, the α-bromoacetyl group serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, making it a valuable tool for designing targeted covalent inhibitors and chemical probes. This guide provides a detailed overview of the structural elucidation of this compound, including its physicochemical properties, a proposed synthetic route, and expected analytical data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 481725-36-4[Commercial Suppliers]
Molecular Formula C₈H₇BBrFO₃[Commercial Suppliers]
Molecular Weight 260.85 g/mol [Commercial Suppliers]
Physical State Solid[Commercial Suppliers]
Purity ≥95%[Commercial Suppliers]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Molecular Structure

The structure of this compound features a benzene ring substituted with a boronic acid group, a fluorine atom, and a bromoacetyl group. The relative positions of these substituents are crucial for its chemical reactivity and biological activity.

Caption: 2D structure of this compound.

Experimental Protocols

Due to the lack of a specific published synthesis protocol for this compound, a plausible two-step synthetic route is proposed, starting from the commercially available 4-acetyl-3-fluorophenylboronic acid. This proposed workflow is illustrated below.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: α-Bromination cluster_2 Step 3: Product start 4-Acetyl-3-fluorophenylboronic acid bromination Bromination (e.g., Br2 in acetic acid) start->bromination product This compound bromination->product

Caption: Proposed synthetic workflow for this compound.

Proposed Synthesis of this compound

Materials:

  • 4-Acetyl-3-fluorophenylboronic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetyl-3-fluorophenylboronic acid in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing dichloromethane and water.

  • Work-up: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess bromine) and saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield this compound.

Structure Elucidation Data (Predicted)

As experimental spectroscopic data for this compound is not widely available, the following tables provide predicted data based on its chemical structure and known spectral characteristics of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2m2HAromatic protons
~7.4-7.6m1HAromatic proton
~4.4s2H-COCH₂Br
~2.5-3.5br s2H-B(OH)₂

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~190C=O
~160 (d, J ≈ 250 Hz)C-F
~135-140Aromatic C-B and C-C(O)
~115-130Aromatic C-H
~30-CH₂Br

Table 4: Predicted ¹⁹F and ¹¹B NMR Spectral Data

NucleusChemical Shift (δ, ppm)Multiplicity
¹⁹F~ -110 to -120m
¹¹B~ 28-32br s
Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data (EI)

m/zAssignment
260/262[M]⁺
181[M - Br]⁺
167[M - COCH₂Br]⁺
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 6: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~3500-3200 (broad)O-H stretch (boronic acid)
~1680C=O stretch (ketone)
~1600, ~1475C=C stretch (aromatic)
~1350B-O stretch
~1250C-F stretch
~600C-Br stretch

Conclusion

This compound is a valuable chemical entity with significant potential in the development of targeted therapeutics and chemical biology tools. This guide provides a foundational understanding of its structure, proposed synthesis, and expected analytical characteristics. While a considerable amount of the presented data is predictive due to the limited availability of experimental results, it serves as a robust starting point for researchers and scientists working with this compound. Further experimental validation of the proposed synthetic protocol and detailed spectroscopic analysis are encouraged to build upon this foundational knowledge.

An In-Depth Technical Guide to 4-Bromoacetyl-3-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetyl-3-fluorophenylboronic acid is a bifunctional reagent of significant interest in the fields of chemical biology, medicinal chemistry, and materials science. Its unique structure, featuring a reactive bromoacetyl group and a versatile phenylboronic acid moiety, allows it to serve dual roles as both a covalent modifier and a synthetic building block. The strategic placement of a fluorine atom further modulates its electronic properties, enhancing its utility in modern drug discovery and organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, core applications, and detailed, field-proven experimental protocols to facilitate its effective use in a research setting.

Section 1: Physicochemical Properties

The efficacy and application of this compound are rooted in its distinct chemical features. The molecule's functionality is derived from three key components: the bromoacetyl electrophile, the fluoro-substituted aromatic ring, and the boronic acid group.

  • The Bromoacetyl Group (-COCH₂Br): This moiety is a potent electrophile, making the compound an effective alkylating agent. It readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins, forming a stable thioether bond.[1] This reactivity is the basis for its use as a covalent probe and inhibitor.

  • The Fluorophenyl Group: The fluorine atom acts as a bioisostere for hydrogen but imparts significant changes to the molecule's properties. Its strong electron-withdrawing nature can influence the acidity of the boronic acid and the reactivity of the acetyl group. In a drug development context, fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability.[2]

  • The Boronic Acid Group (-B(OH)₂): This functional group is exceptionally versatile. It is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] Furthermore, boronic acids can form reversible covalent bonds with diols, a property leveraged in carbohydrate sensing and as a recognition motif for certain biopolymers.[5]

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Weight 260.85 g/mol [6]
Molecular Formula C₈H₇BBrFO₃[6][7]
CAS Number 481725-36-4[6]
Appearance Solid[6]
Purity ≥95%[6]
IUPAC Name [4-(2-bromoacetyl)-3-fluorophenyl]boronic acid[6]

Section 2: Core Applications in Research & Development

The trifunctional nature of this reagent makes it a powerful tool for a range of applications, from fundamental biological research to the synthesis of novel materials and pharmaceuticals.

Covalent Labeling of Proteins and Drug Discovery

The primary application for drug development professionals is the use of the bromoacetyl group for targeted covalent modification of proteins.[8] Covalent inhibitors have seen a resurgence in drug design, offering benefits such as prolonged duration of action and increased potency.[9]

Mechanism of Action: The process involves an Sₙ2 reaction where a nucleophilic residue on a protein, typically a deprotonated cysteine (thiolate), attacks the electrophilic carbon of the bromoacetyl group.[1][10] This forms an irreversible thioether linkage, covalently attaching the phenylboronic acid moiety to the protein. This "tag-and-modify" strategy is a powerful method for site-selective protein modification.[11] The boronic acid "tag" can then be used for subsequent manipulations or to modulate the protein's function.

G Protein Protein-SH (Cysteine Residue) Product Protein-S-CH₂-CO-Ar-B(OH)₂ (Covalently Modified Protein) Protein->Product Sₙ2 Attack Reagent Br-CH₂-CO-Ar-B(OH)₂ (this compound) Reagent->Product Byproduct HBr (Hydrogen Bromide)

Building Block in Suzuki-Miyaura Cross-Coupling

In synthetic chemistry, the boronic acid functionality is paramount. The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl groups.[3][12] In this context, this compound serves as a building block, allowing for its incorporation into larger, more complex molecules such as active pharmaceutical ingredients (APIs), agrochemicals, or functional materials.[13][14]

Causality in the Workflow: The reaction is catalyzed by a palladium complex and requires a base. The base activates the boronic acid, facilitating the "transmetalation" step where the organic group is transferred from boron to the palladium catalyst. The catalytic cycle is completed by "reductive elimination," which forms the new C-C bond and regenerates the catalyst.[3]

G start Start: Aryl Halide (R-X) + Boronic Acid (Ar-B(OH)₂) step1 Oxidative Addition start->step1 catalyst Pd(0) Catalyst catalyst->step1 intermediate1 R-Pd(II)-X Intermediate step1->intermediate1 step2 Transmetalation (Base Required) intermediate1->step2 intermediate2 R-Pd(II)-Ar Intermediate step2->intermediate2 step3 Reductive Elimination intermediate2->step3 step3->catalyst Catalyst Regeneration product Product: R-Ar step3->product

Section 3: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating steps for purification and analysis to confirm successful outcomes.

Protocol: Covalent Labeling of a Cysteine-Containing Protein

This protocol outlines a general procedure for labeling a target protein. Optimization of molar excess, incubation time, and temperature may be required for specific proteins.

Materials:

  • Target protein with at least one accessible cysteine residue.

  • This compound (Reagent).

  • Alkylation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: 1 M DTT or L-cysteine.

  • DMSO (anhydrous).

  • Desalting spin column.

  • LC-MS system for analysis.

Methodology:

  • Protein Preparation:

    • Dissolve or buffer-exchange the target protein into the Alkylation Buffer to a final concentration of 1-10 µM.

    • Causality: If the protein contains disulfide bonds that may mask target cysteines, reduction is necessary. Add DTT (to 10 mM) or TCEP (to 5 mM) and incubate for 1 hour at 37°C.[1]

    • Crucial Step: The reducing agent must be removed before adding the bromoacetyl reagent to prevent it from consuming the electrophile. Use a desalting spin column equilibrated with Alkylation Buffer to remove the DTT/TCEP.[1]

  • Labeling Reaction:

    • Prepare a 100 mM stock solution of the Reagent in anhydrous DMSO.

    • Add a 10- to 50-fold molar excess of the Reagent stock solution to the protein solution. Add it dropwise while gently vortexing to prevent protein precipitation.[1] The final DMSO concentration should not exceed 5% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect from light, as haloacetyl compounds can be light-sensitive.

  • Quenching and Purification:

    • Quench any unreacted Reagent by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) and incubating for 30 minutes.

    • Remove excess, unreacted Reagent and quenching agent by buffer exchange using a desalting spin column.

  • Analysis (Validation):

    • Analyze the purified, labeled protein by LC-MS.

    • Self-Validation: Covalent modification is confirmed by observing an increase in the protein's molecular weight corresponding to the mass of the attached fragment (Reagent mass minus HBr mass). Deconvolution of the mass spectrum will show peaks for both unmodified and modified protein, allowing for calculation of labeling efficiency.[10] For precise site identification, further analysis via peptide mapping (bottom-up proteomics) is required.[10]

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for using the reagent as a building block. Solvents, bases, and catalyst ligands may need to be optimized for specific substrates.

Materials:

  • This compound (Boronic Acid).

  • Aryl Halide (e.g., 4-Iodoanisole).

  • Palladium Catalyst (e.g., Pd(PPh₃)₄).

  • Base (e.g., K₂CO₃ or Na₂CO₃).

  • Solvent System (e.g., Dioxane/Water or DMF).

  • Inert gas supply (Nitrogen or Argon).

Methodology:

  • Reaction Setup:

    • To a reaction flask, add the Boronic Acid (1.2 equivalents), the Aryl Halide (1.0 equivalent), and the Base (2.0 equivalents).[15]

    • Add the Palladium Catalyst (e.g., 2 mol %).

    • Causality: The system must be deoxygenated as oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reaction Execution:

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

    • Heat the reaction mixture to 80-110°C with stirring.[12][15]

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Self-Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[16]

Section 4: Handling, Storage, and Safety

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed and protected from light and moisture. Boronic acids can be susceptible to degradation, particularly dehydration to form boroxines, so proper storage is critical to maintain purity and reactivity.

  • Safety: this compound is an irritant and a lachrymator. As an alkylating agent, it should be handled with care as it can react with biological nucleophiles. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete hazard information.

Section 5: Conclusion

This compound is a highly valuable and versatile chemical tool. Its dual-functionality enables researchers to covalently modify biological targets and to construct complex organic molecules with high precision. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to leverage the full potential of this reagent, accelerating discovery and innovation in their respective fields.

References

Lacking Specific Data, A Guide to Determining the Solubility of 4-Bromoacetyl-3-fluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Bromoacetyl-3-fluorophenylboronic acid in various organic solvents. This is not uncommon for specialized reagents. However, understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation, particularly in the context of drug development where it serves as a valuable building block.[1][2][3][4]

This technical guide provides a robust framework for researchers to determine the solubility of this compound. It outlines a detailed experimental protocol based on established methods for analogous boronic acids and discusses general solubility characteristics for this class of compounds.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids exhibit a range of solubilities influenced by the substituents on the aromatic ring and the nature of the solvent. Generally, increasing the polarity of the solvent enhances the solubility of polar boronic acids. It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent environment, potentially complicating solubility studies.[5]

Table 1: Expected Qualitative Solubility of Arylboronic Acids in Common Organic Solvents

Solvent ClassExamplesExpected Qualitative SolubilityRationale
Protic Solvents Methanol, EthanolGood to ModerateCapable of hydrogen bonding with the boronic acid moiety.
Aprotic Polar Solvents Acetone, 3-Pentanone, AcetonitrileGood to ModerateDipole-dipole interactions facilitate dissolution. Phenylboronic acid has shown high solubility in ether and ketones.[6]
Ethereal Solvents Diethyl ether, Tetrahydrofuran (THF)ModerateCan act as hydrogen bond acceptors.
Halogenated Solvents Dichloromethane (DCM), ChloroformModerate to LowPhenylboronic acid exhibits moderate solubility in chloroform.[6]
Aromatic Hydrocarbons Toluene, BenzeneLowNon-polar nature of the solvent is generally not conducive to dissolving the polar boronic acid.
Aliphatic Hydrocarbons Hexane, CyclohexaneVery LowLack of favorable intermolecular interactions. Phenylboronic acid shows very low solubility in hydrocarbons like methylcyclohexane.[6]

Experimental Protocol for Solubility Determination: Dynamic Method

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method.[5][6][7] This method involves precisely measuring the temperature at which a known composition of the solute and solvent becomes a homogeneous solution upon controlled heating.

Materials and Equipment:

  • This compound (solid)[8]

  • Selected organic solvents (analytical grade)

  • Glass test tube with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Controlled temperature bath (e.g., oil bath)

  • Calibrated digital thermometer (accuracy ±0.1 °C)

  • Analytical balance (accuracy ±0.0001 g)

  • Luminance probe or laser beam and detector for turbidity measurement

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass test tube. The composition should be known with high accuracy.

    • Seal the test tube to prevent solvent evaporation.

  • Heating and Equilibration:

    • Place the test tube in the temperature-controlled bath equipped with a magnetic stirrer.

    • Begin stirring to ensure the suspension is homogeneous.

    • Slowly and steadily increase the temperature of the bath at a constant rate, for example, 0.2-0.5 °C per minute, to ensure thermal equilibrium is maintained.[7]

  • Turbidity Measurement:

    • Continuously monitor the turbidity of the mixture. This can be done visually or, for greater accuracy, by using a luminance probe or a laser scattering system to detect the point at which the solution becomes clear.[5][6]

  • Determination of Dissolution Temperature:

    • The temperature at which the last solid particles of the solute disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific solute-solvent composition.

  • Data Collection and Analysis:

    • Repeat the experiment with different compositions of this compound and the solvent to obtain a series of data points.

    • Plot the solubility (expressed as mole fraction, g/100g of solvent, etc.) as a function of temperature to construct a solubility curve.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute (this compound) mix Combine in Sealed Tube weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat Controlled Heating & Stirring mix->heat Place in Bath monitor Monitor Turbidity heat->monitor record Record Dissolution Temperature monitor->record repeat_exp Repeat for Different Compositions record->repeat_exp Data Point Obtained plot Construct Solubility Curve repeat_exp->plot

Caption: Workflow for the dynamic method of solubility determination.

Applications in Drug Discovery and Development

This compound is a bifunctional molecule containing a boronic acid moiety and a bromoacetyl group. The boronic acid is a versatile functional group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[2][7] The bromoacetyl group can serve as a reactive handle for covalent modification of biological targets. A thorough understanding of its solubility is paramount for optimizing reaction conditions, facilitating purification, and enabling its use in the development of novel therapeutic agents.[1][3][4]

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromoacetyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromoacetyl-3-fluorophenylboronic acid. These predictions are derived from the known spectroscopic characteristics of the bromoacetyl, fluoro, and phenylboronic acid moieties.

Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment
¹H7.8 - 8.2mAromatic protons
4.8 - 5.0s-CH₂Br
8.0 - 9.0 (broad)sB(OH)₂
¹³C~195sC=O
115 - 165mC-F and C-B couplingsAromatic carbons
~35s-CH₂Br
¹⁹F-110 to -120sAr-F
¹¹B25 - 35 (broad)sB(OH)₂

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
Boronic acid O-H3200 - 3500Strong, BroadO-H stretch
Aromatic C-H3000 - 3100MediumC-H stretch
Ketone C=O1680 - 1700Strong, SharpC=O stretch
Aromatic C=C1400 - 1600Medium to StrongC=C stretch
B-O1300 - 1400StrongB-O stretch
C-F1100 - 1300StrongC-F stretch
C-Br500 - 600MediumC-Br stretch

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (predicted) Relative Abundance Assignment Notes
~276/278~1:1[M]⁺Molecular ion peak showing the characteristic isotopic pattern for one bromine atom.
~197Variable[M - Br]⁺Loss of a bromine radical.
~155/157Variable[M - COCH₂Br]⁺Loss of the bromoacetyl group.
~123Variable[M - Br - COCH₂]⁺Subsequent loss of the bromoacetyl radical.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS data for a novel compound such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.[1] Phenylboronic acids often exhibit better solubility in DMSO-d₆.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • Acquire ¹⁹F and ¹¹B NMR spectra if the spectrometer is equipped with the appropriate probes. These nuclei are highly sensitive and generally require fewer scans.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2]

    • Place a small amount of the solid this compound directly onto the crystal.[2]

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

2.3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be in the low ppm to high ppb range.[2]

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve stable ionization.

    • Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, both modes can be informative.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Novel Compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Novel Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (for ATR) Sample->Prep_IR Prep_MS Dilute Solution in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F, ¹¹B) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer (ATR) Prep_IR->Acq_IR Acq_MS Mass Spectrometer (ESI-MS, MS/MS) Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shift, Coupling, Integration) Acq_NMR->Data_NMR Data_IR IR Spectrum (Functional Group Identification) Acq_IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Data_MS Interpretation Combined Spectroscopic Data Interpretation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for spectroscopic analysis of a novel compound.

References

Commercial Availability and Technical Guide for 4-Bromoacetyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and key applications of 4-Bromoacetyl-3-fluorophenylboronic acid. This reagent is of significant interest for its potential as a chemical probe and covalent inhibitor in drug discovery and chemical biology.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the available quantitative data from various vendors. Please note that pricing and stock levels are subject to change and should be confirmed with the respective suppliers.

SupplierProduct CodeCAS NumberPurityPack SizePrice (USD)Stock Status
FluorochemF212307481725-36-4≥95%1 g~$180Inquire
5 g~$530Inquire
BiosynthF212307481725-36-495% (min)1 g~$180Inquire
5 g~$530Inquire
Sigma-AldrichSYX00309374790-97-3Not Specified1 g~$197Usually ships in 2 business days
Thermo ScientificAC468570010374790-97-395%1 gInquireInquire
Fisher ScientificAC468570010374790-97-3*95%1 gInquireInquire

*Note: Some suppliers list 4-Bromo-3-fluorophenylboronic acid (CAS 374790-97-3) which is a related but different compound. Researchers should carefully verify the structure and CAS number before purchasing. The correct CAS number for this compound is 481725-36-4.

Synthetic Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the alpha-bromination of 4-acetyl-3-fluorophenylboronic acid.

Step 1: Alpha-Bromination of 4-Acetyl-3-fluorophenylboronic acid

Materials:

  • 4-Acetyl-3-fluorophenylboronic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl4) or another suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetyl-3-fluorophenylboronic acid in a suitable solvent like carbon tetrachloride under an inert atmosphere.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Application in Chemoproteomics: Covalent Inhibition and Target Identification

The bromoacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues on proteins, such as cysteine, histidine, and lysine. This makes this compound a valuable tool for covalent inhibitor development and for use as a chemical probe in chemoproteomics to identify protein targets.

Covalent Inhibition Mechanism

The diagram below illustrates the mechanism of covalent inhibition where the bromoacetyl moiety of the inhibitor reacts with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, forming a stable covalent bond.

G cluster_0 Before Covalent Bonding cluster_1 After Covalent Bonding Inhibitor This compound (Electrophile) Target_Protein Target Protein (with Nucleophilic Residue) Inhibitor->Target_Protein Non-covalent Binding Covalent_Complex Covalent Inhibitor-Protein Complex (Irreversible) Target_Protein->Covalent_Complex Covalent Bond Formation (Nucleophilic Attack)

Caption: Mechanism of covalent inhibition.

Experimental Workflow for Chemoproteomics

The following diagram outlines a typical experimental workflow for using this compound as a chemical probe to identify protein targets in a cellular context.

G Cell_Culture 1. Cell Culture Treatment - Treat cells with this compound - Include vehicle control (e.g., DMSO) Cell_Lysis 2. Cell Lysis - Harvest cells and lyse to release proteins Cell_Culture->Cell_Lysis Protein_Digestion 3. Protein Digestion - Digest proteins into peptides (e.g., with trypsin) Cell_Lysis->Protein_Digestion Enrichment 4. Enrichment (Optional) - Enrich for boronic acid-containing peptides Protein_Digestion->Enrichment LC_MS 5. LC-MS/MS Analysis - Separate peptides by liquid chromatography - Analyze by tandem mass spectrometry Protein_Digestion->LC_MS Direct Analysis Enrichment->LC_MS Data_Analysis 6. Data Analysis - Identify peptides and proteins - Quantify differences between treated and control samples LC_MS->Data_Analysis Target_Identification 7. Target Identification - Identify proteins covalently modified by the probe Data_Analysis->Target_Identification

Caption: Chemoproteomics workflow.

Detailed Protocol for Chemoproteomic Target Identification:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound for a specified duration. A vehicle-treated control (e.g., DMSO) is essential.

  • Cell Lysis and Protein Extraction: After treatment, wash the cells with cold PBS and harvest them. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total proteome.

  • Protein Digestion: Quantify the protein concentration in the lysates. Reduce and alkylate the cysteine residues, followed by enzymatic digestion of the proteins into peptides, typically using trypsin.

  • Enrichment of Modified Peptides (Optional but Recommended): To increase the sensitivity of detection for the modified peptides, an enrichment step can be performed. Due to the presence of the boronic acid moiety, affinity chromatography using a diol-containing resin could be employed.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database. The search parameters should include the potential mass shift on nucleophilic residues caused by the covalent modification with the probe.

  • Target Identification and Validation: Identify the proteins that are significantly and consistently modified by this compound in a dose-dependent manner compared to the vehicle control. These are the candidate target proteins. Further validation experiments, such as western blotting or in vitro activity assays, are necessary to confirm the identified targets.

This guide provides a starting point for researchers interested in utilizing this compound. The provided protocols are general and may require optimization for specific experimental systems.

In-Depth Technical Guide: Stability and Storage of 4-Bromoacetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromoacetyl-3-fluorophenylboronic acid. While specific stability data for this compound is not extensively published, this guide synthesizes information from structurally related arylboronic acids to establish best practices for its handling and storage, ensuring its integrity for research and development applications.

Core Concepts: Stability of Arylboronic Acids

Arylboronic acids, including this compound, are generally stable compounds when handled and stored correctly. However, they are susceptible to degradation under certain environmental conditions. The primary degradation pathway for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible.[1][2][3] Other potential degradation pathways can be influenced by factors such as oxidation and interaction with incompatible materials.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on data from analogous compounds.

Table 1: Summary of Recommended Storage Conditions and Incompatibilities
ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down potential degradation processes.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque container.Protects from moisture and light.
Moisture Keep in a dry environment (e.g., desiccator).Arylboronic acids are often hygroscopic and can dehydrate to form boroxines.
Light Protect from light.To prevent potential light-induced degradation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Can cause vigorous reactions and degradation of the compound.

Degradation Pathways

The principal degradation route for this compound, like other arylboronic acids, is the intermolecular dehydration to form a boroxine.

Diagram 1: Boroxine Formation Pathway

G Dehydration of this compound to Boroxine cluster_0 Reactants cluster_1 Process cluster_2 Product A 3 x this compound B Dehydration (+ Heat, - 3 H₂O) A->B D Corresponding Boroxine B->D C Hydration (- Heat, + 3 H₂O) C->A D->C

Caption: Reversible dehydration of the boronic acid to its corresponding boroxine.

Oxidative degradation is another potential pathway, which can lead to the cleavage of the boronic acid group.[4] The specific degradation products will depend on the reaction conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should involve subjecting the compound to a range of stress conditions and monitoring its purity over time using a validated analytical method.

General Stability Study Workflow

The following workflow outlines a typical approach for assessing the stability of a chemical compound.

Diagram 2: Experimental Workflow for Stability Testing

G General Workflow for Compound Stability Assessment A Sample Preparation (this compound) B Exposure to Stress Conditions (e.g., Temp, Humidity, Light) A->B C Time-Point Sampling B->C D Analytical Testing (e.g., HPLC-UV/MS) C->D E Data Analysis (Purity, Degradation Products) D->E F Stability Profile Determination E->F

Caption: A stepwise process for evaluating the stability of a chemical compound.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for assessing the purity of arylboronic acids and quantifying their degradation products.

4.2.1. HPLC Method Parameters (General Example)

  • Column: A C18 stationary phase is commonly used for the separation of small aromatic molecules.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape.[5]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as acetonitrile, to minimize on-column hydrolysis.[6]

4.2.2. Forced Degradation Studies

To understand the potential degradation pathways, forced degradation studies should be performed under the following conditions:

  • Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

  • Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 60°C.

  • Photostability: Exposure to UV and visible light.

Samples from these studies should be analyzed by HPLC-MS to identify the mass of any degradation products, which can help in elucidating their structures.

Conclusion

While this compound is expected to be a relatively stable compound, proper storage and handling are crucial to maintain its integrity. By adhering to the recommendations outlined in this guide—storing the compound under refrigerated, dry, and inert conditions, and protecting it from light and incompatible materials—researchers can minimize degradation and ensure the reliability of their experimental results. For critical applications, a formal stability study using a validated analytical method like HPLC is recommended to establish a definitive shelf-life under specific storage conditions.

References

reactivity of the bromoacetyl group on an aromatic ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group on an Aromatic Ring

Audience: Researchers, scientists, and drug development professionals.

Abstract

The aromatic bromoacetyl group is a powerful electrophilic moiety widely employed in chemical biology, medicinal chemistry, and materials science. Its α-halo ketone structure confers significant reactivity towards soft nucleophiles, most notably the thiol groups of cysteine residues. This high reactivity, coupled with a high degree of chemoselectivity under controlled conditions, makes it an invaluable tool for the site-specific covalent modification of biomolecules. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the aromatic bromoacetyl group, factors influencing its chemical behavior, quantitative kinetic data, detailed experimental protocols for its synthesis and application, and its role in the development of covalent inhibitors and bioconjugates.

Core Principles: Reactivity and Mechanism

The reactivity of the bromoacetyl group stems from the presence of two key features: the carbonyl group and the adjacent carbon-bromine bond. The electron-withdrawing nature of the carbonyl group polarizes the α-carbon, making it highly electrophilic and susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group.

The primary reaction mechanism for the bromoacetyl group with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[1] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the bromide ion.[1] This process follows second-order kinetics, with the reaction rate being dependent on the concentration of both the aromatic bromoacetyl compound and the nucleophile.[1][2] Due to the instability of the resulting α-carbonyl carbocation, the SN1 pathway is energetically unfavorable. The SN2 reaction with thiols, which are soft nucleophiles, is particularly efficient and results in the formation of a highly stable thioether bond.[2][3]

Caption: SN2 mechanism of an aromatic bromoacetyl group with a thiolate anion.

Factors Influencing Reactivity

Several factors critically influence the rate and selectivity of reactions involving the aromatic bromoacetyl group.

  • pH: The reaction rate with thiols is highly pH-dependent.[2] The reactive species is the nucleophilic thiolate anion (R-S⁻), not the protonated thiol (R-SH). Therefore, as the pH of the medium increases above the pKa of the thiol, the concentration of the thiolate anion rises, leading to a significant increase in the reaction rate.[2] Optimal pH for reactions with cysteine residues is typically between 7.5 and 9.0.[2][4]

  • Aromatic Ring Substituents: The electronic nature of substituents on the aromatic ring can modulate the reactivity of the α-carbon. Electron-withdrawing groups (e.g., -NO₂, -CN) can slightly increase the electrophilicity of the carbonyl carbon and the adjacent α-carbon, potentially accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may decrease the reaction rate by reducing the electrophilicity of the reaction center.[1]

  • Leaving Group: The nature of the halogen affects reactivity, following the general trend for leaving group ability in SN2 reactions: I > Br > Cl. Iodoacetyl groups are generally more reactive than bromoacetyl groups because iodide is a better leaving group than bromide.[2]

  • Nucleophile: The bromoacetyl group exhibits high chemoselectivity for soft nucleophiles. It reacts preferentially with thiols over harder nucleophiles like amines (e.g., lysine side chains) and imidazoles (histidine). This selectivity can be kinetically controlled; at a pH of 6.5, the reaction with thiols is orders of magnitude faster than with other nucleophilic groups.[2]

Applications in Research and Drug Development

The unique reactivity profile of the aromatic bromoacetyl group has led to its widespread use in several key areas:

  • Bioconjugation and Protein Labeling: Bromoacetyl moieties are commonly introduced into peptides, antibodies, or small molecules to facilitate their covalent attachment to proteins, typically at cysteine residues.[4][5] This is fundamental for creating antibody-drug conjugates (ADCs), attaching imaging agents, or immobilizing proteins on surfaces.

  • Peptide Cyclization: By incorporating a bromoacetyl group and a cysteine residue into the same peptide sequence, intramolecular SN2 reaction can be induced to form a stable, cyclic peptide.[6][7] This is a valuable strategy for constraining peptide conformation to enhance biological activity and stability.

  • Affinity Labeling and Activity-Based Probing: A bromoacetyl group attached to a molecule that mimics an enzyme's substrate can act as an affinity label or an activity-based probe. The molecule first binds non-covalently to the enzyme's active site, and the proximate bromoacetyl group then reacts with a nearby nucleophilic residue (often a catalytic cysteine), leading to irreversible inhibition.[8] This technique is crucial for identifying and characterizing enzyme active sites and for discovering covalent inhibitors.

  • Covalent Inhibitors: In drug development, the bromoacetyl group can serve as an electrophilic "warhead" to form a permanent covalent bond with a target protein. This is particularly relevant for inhibiting enzymes like kinases and phosphatases. For example, activity-based probes containing an α-bromobenzylphosphonate group (an analogue of the bromoacetyl motif) are used to irreversibly inhibit Protein Tyrosine Phosphatases (PTPs) by targeting their active site cysteine.[8]

PTP_Inhibition PTP Protein Tyrosine Phosphatase (PTP) (Active) ActiveSite Active Site Catalytic Cys-SH NonCovalent Non-covalent Binding Complex (Enzyme-Inhibitor) ActiveSite->NonCovalent Probe Bromoacetyl-based Affinity Probe Probe->NonCovalent Reversible Binding Covalent Covalently-Inhibited PTP (Inactive) NonCovalent->Covalent Irreversible S N 2 Reaction (Covalent Bond Formation) InactiveSite Inactive Site Covalently Modified Cys-S-Linker

Caption: Covalent inhibition of a Protein Tyrosine Phosphatase (PTP) by a bromoacetyl probe.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of aromatic bromoacetyl compounds and related electrophiles.

Table 1: Comparison of Second-Order Rate Constants for Thiol-Reactive Groups.[2]

Reagent Class Typical Second-Order Rate Constant (M⁻¹s⁻¹) Optimal pH Resulting Linkage Notes
Bromoacetamides ~0.6 - 10 7.5 - 9.0 Thioether Good stability; pH-dependent.
Iodoacetamides Generally faster than bromoacetamides 7.5 - 9.0 Thioether Iodide is a better leaving group.
Maleimides 10 - 1000 6.5 - 7.5 Thioether Highly reactive at neutral pH.
Vinyl Sulfones ~1 - 100 8.0 - 9.0 Thioether Forms a very stable linkage.

Note: Data are approximate and vary based on specific reactants and conditions.

Table 2: Effect of Para-Substituents on the SN2 Reaction Rate of Phenacyl Chlorides with Aniline in Methanol at 35°C.[1]

Substituent (X) on Phenyl Ring Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
-OCH₃ (Electron-donating) 3.15 x 10⁻⁴
-CH₃ (Electron-donating) 2.50 x 10⁻⁴
-H (Unsubstituted) 1.85 x 10⁻⁴
-Cl (Electron-withdrawing) 1.20 x 10⁻⁴
-NO₂ (Electron-withdrawing) 0.45 x 10⁻⁴

Note: Data for phenacyl chlorides, which are structurally analogous to phenacyl bromides and demonstrate the electronic effect trend.

Table 3: Thermodynamic Parameters for the Enolisation of Acetophenone vs. p-Bromoacetophenone.[9]

Ketone Activation Energy (Ea) (kcal mol⁻¹) Enthalpy of Activation (ΔH‡) (kcal mol⁻¹) Entropy of Activation (ΔS‡) (e.u.)
Acetophenone 19.05 19.06 -2.126
p-Bromoacetophenone 19.06 19.01 -10.88

Note: While not a substitution reaction, this data shows how the bromo-substituent influences the thermodynamics of reactions involving the acetyl group.

Experimental Protocols

Synthesis of p-Bromophenacyl Bromide (2,4'-dibromoacetophenone)

This protocol is adapted from Organic Syntheses and describes the α-bromination of p-bromoacetophenone.[10]

Materials:

  • p-Bromoacetophenone (50 g, 0.25 mole)

  • Glacial acetic acid (100 cc)

  • Bromine (40 g, 0.25 mole)

  • 50% and 95% Ethyl alcohol

  • Ice-water bath, filter flask, suction filtration apparatus

Procedure:

  • In a 500-cc flask, dissolve 50 g of p-bromoacetophenone in 100 cc of glacial acetic acid.

  • While vigorously shaking the flask, slowly add 40 g of bromine dropwise. Maintain the reaction temperature below 20°C using a water bath. The addition should take approximately 30 minutes.

  • p-Bromophenacyl bromide will begin to crystallize as needles after about half of the bromine has been added.

  • Once the addition is complete, cool the flask in an ice-water bath to maximize crystallization.

  • Collect the crude product by suction filtration.

  • Wash the crystals on the filter with 50% ethyl alcohol until the filtrate runs colorless (approx. 100 cc).

  • Air-dry the washed product. The expected yield of crude material is 55–60 g.

  • For purification, recrystallize the crude product from 400 cc of 95% ethyl alcohol. The product separates as colorless needles.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry. The final yield is typically 48–50 g (69–72%), with a melting point of 108–109°C.

Kinetic Analysis of Bromoacetyl-Thiol Reaction via UV-Vis Spectrophotometry

This protocol determines the second-order rate constant by monitoring the consumption of a thiol using Ellman's reagent (DTNB) under pseudo-first-order conditions.[2]

Materials:

  • Phosphate buffer (100 mM, pH 7.4)

  • Thiol solution (e.g., 10 mM Glutathione in buffer)

  • Aromatic bromoacetyl compound (e.g., 100 mM p-bromophenacyl bromide in DMSO)

  • Ellman's reagent (DTNB) solution (10 mM in buffer)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation: Prepare working solutions. The final concentration of the bromoacetyl compound should be in large excess (e.g., 1 mM) of the thiol (e.g., 100 µM) to ensure pseudo-first-order kinetics.

  • Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer and thiol at the final desired concentration. Prepare a "time zero" control tube.

  • Reaction Initiation: To each tube (except the control), add the bromoacetyl compound stock solution to initiate the reaction. Mix quickly and start a timer.

  • Time Points: At designated time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot from the reaction mixture and add it to a cuvette containing the DTNB solution. This quenches the reaction and allows the unreacted thiol to react with DTNB, producing the yellow 2-nitro-5-thiobenzoate anion (TNB²⁻).

  • Spectrophotometry: Immediately measure the absorbance of the TNB²⁻ product at 412 nm for each time point.

  • Data Analysis:

    • Convert absorbance values to the concentration of unreacted thiol using a standard curve or the extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

    • Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time (t).

    • The plot should be linear, and the slope will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Aromatic Bromoacetyl Compound] .

Kinetic_Workflow prep 1. Reagent Preparation Stock solutions of: - Thiol (in buffer) - Bromoacetyl compound (in DMSO) - DTNB (in buffer) mix 2. Reaction Initiation Mix Thiol and Bromoacetyl compound in buffer (t=0) (Pseudo-first-order conditions) prep->mix Start Experiment aliquot 3. Aliquoting & Quenching At timed intervals (t1, t2, t3...): - Remove aliquot from reaction - Add to DTNB solution mix->aliquot Incubate measure 4. Measurement Read Absorbance at 412 nm (Measures unreacted thiol) aliquot->measure For each time point plot 5. Data Plotting|Plot ln[Thiol] vs. Time measure->plot Compile Data calc 6. Calculation|Slope = -k_obs k₂ = k_obs / [Bromoacetyl] plot->calc Linear Regression

References

An In-depth Technical Guide to the Electrophilicity of 4-Bromoacetyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-Bromoacetyl-3-fluorophenylboronic acid, a key reagent in the development of targeted covalent inhibitors. The document elucidates the chemical basis of its reactivity, influenced by the interplay of its α-haloketone warhead and the electronic effects of the fluoro and boronic acid substituents on the phenyl ring. A proposed synthetic pathway and a detailed experimental protocol for quantifying its electrophilic reactivity are presented. This guide serves as a critical resource for researchers leveraging this molecule in covalent drug discovery and chemical biology.

Introduction: The Chemical Basis of Electrophilicity

This compound is a bifunctional molecule designed for targeted covalent modification of biomolecules. Its utility in drug discovery and chemical biology stems from its inherent electrophilicity, which allows it to form stable covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine.[1][2] The electrophilic character of this compound is primarily attributed to the α-haloketone functional group, specifically a substituted phenacyl bromide.[3]

The reactivity of the α-carbon in the bromoacetyl group is significantly enhanced by two key features:

  • The adjacent carbonyl group: The electron-withdrawing nature of the carbonyl oxygen increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack.

  • The bromine atom: As a good leaving group, bromide facilitates an S(_N)2 reaction mechanism upon nucleophilic attack.

The electrophilicity of the bromoacetyl "warhead" is further modulated by the substituents on the phenyl ring. Understanding these electronic effects is crucial for predicting and tuning the reactivity of the molecule for specific biological targets.

Electronic Effects of Phenyl Ring Substituents on Electrophilicity

The reactivity of the phenacyl bromide core is influenced by the electronic properties of the substituents on the aromatic ring. This can be qualitatively understood by considering their inductive and resonance effects, and quantitatively through Hammett substituent constants (σ).

Substituent PositionSubstituentElectronic EffectImpact on Electrophilicity of Bromoacetyl Group
3Fluoro (-F)Strong -I (Inductive), Weak +R (Resonance)Increase
4Boronic Acid (-B(OH)₂)Lewis Acidic, Weakly Electron-Withdrawing (-I)Increase (in neutral form)
4Boronate (-B(OH)₃⁻)Electron-Donating (+I, +R)Decrease (at physiological pH > pKa)

Note: The pKa of the boronic acid group is a critical determinant of its electronic effect in biological systems. Fluorine substitution is known to lower the pKa of arylboronic acids.[4]

Proposed Synthesis of this compound

Proposed Synthetic Scheme

Synthetic_Pathway_4-Bromoacetyl-3-fluorophenylboronic_acid start (4-acetyl-3-fluorophenyl)boronic acid reagent1 Br₂, Acetic Acid start->reagent1 product This compound reagent1->product α-Bromination

Caption: Proposed one-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • (4-acetyl-3-fluorophenyl)boronic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (4-acetyl-3-fluorophenyl)boronic acid in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate (to remove excess bromine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Assessment of Electrophilicity: Kinetic Analysis

The electrophilicity of a covalent inhibitor is best quantified by its kinetic parameters, specifically the second-order rate constant of inactivation (k(_inact)/K(_I)). This value reflects both the binding affinity (K(_I)) and the rate of covalent bond formation (k(_inact)). A common method to determine these parameters involves incubating the inhibitor with a model nucleophile, such as glutathione (GSH), or a target protein/peptide and monitoring the reaction progress over time.

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of This compound and model nucleophile (e.g., GSH) B Incubate varying concentrations of the inhibitor with a fixed concentration of the nucleophile at constant temperature and pH A->B C Quench aliquots of the reaction at different time points B->C D Analyze quenched samples by LC-MS to quantify the formation of the covalent adduct C->D E Plot adduct formation vs. time for each inhibitor concentration to determine k_obs D->E F Plot k_obs vs. inhibitor concentration to determine k_inact and K_I E->F

Caption: Workflow for determining the kinetic parameters of a covalent inhibitor.

Detailed Protocol for k(_inact)/K(_I) Determination

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO and a 100 mM stock solution of GSH in PBS.

  • Reaction Mixtures: In separate microcentrifuge tubes, prepare a series of inhibitor concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in PBS.

  • Initiation of Reaction: Initiate the reactions by adding a fixed concentration of GSH (e.g., 1 mM) to each tube and incubate at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture and quench it by adding an equal volume of cold ACN containing 0.1% formic acid.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the formation of the covalent adduct of the inhibitor and GSH.

  • Data Analysis:

    • For each inhibitor concentration, plot the concentration of the adduct versus time and fit the data to a pseudo-first-order equation to determine the observed rate constant (k(_obs)).

    • Plot the calculated k(_obs) values against the corresponding inhibitor concentrations and fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k(_inact) and K(_I). The ratio k(_inact)/K(_I) represents the second-order rate constant of inactivation.

Structure-Electrophilicity Relationship

The overall electrophilic character of this compound is a composite of the contributions from its distinct chemical moieties.

Structure_Electrophilicity_Relationship A This compound B Bromoacetyl Group (α-haloketone) A->B Primary Electrophilic Center C 3-Fluoro Substituent A->C Modulating Group D 4-Boronic Acid Substituent A->D Modulating Group E Enhanced Electrophilicity at α-carbon B->E Inductive effect of C=O Good leaving group (Br⁻) C->E Electron-withdrawing effect D->E Lewis acidity enhances electron withdrawal (neutral form)

Caption: Contribution of functional groups to the electrophilicity of the molecule.

Conclusion

This compound is a potent electrophile designed for covalent modification of biological targets. Its reactivity is centered on the bromoacetyl group, which is activated by the adjacent carbonyl and further enhanced by the electron-withdrawing fluoro substituent. The boronic acid moiety also contributes to the electronic properties and provides a handle for modulating solubility and potential secondary interactions. The proposed synthetic and analytical protocols in this guide offer a framework for the preparation and quantitative characterization of this important chemical tool, facilitating its application in the rational design of novel covalent therapeutics.

References

The Strategic Integration of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. When combined with the versatile phenylboronic acid scaffold, a synergistic potential emerges for creating novel therapeutics with enhanced efficacy and drug-like characteristics. This technical guide explores the burgeoning applications of fluorinated phenylboronic acids, detailing their role in enzyme inhibition, providing quantitative data, outlining experimental protocols, and visualizing key concepts.

The Rationale for Fluorination in Phenylboronic Acid Scaffolds

The introduction of fluorine into a phenylboronic acid molecule can profoundly alter its properties in several ways beneficial for drug design.[1][2]

  • Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid moiety.[3][4] This is a critical parameter as the potency of many boronic acid-based inhibitors relies on the formation of a reversible covalent bond between the neutral, trigonal boronic acid and a nucleophilic residue (e.g., serine) in the target enzyme's active site.[5] A lower pKa facilitates the formation of the tetrahedral boronate species, which is believed to be the active form for binding. The effect is position-dependent, with ortho-fluorine substitution often leading to the most significant increase in acidity, partly due to the potential for intramolecular hydrogen bonding.[3][4]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, with protein targets, potentially increasing binding affinity and selectivity.[6][7]

  • Improved Pharmacokinetics: Strategic fluorination can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[2][6][7] It also tends to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][6]

Core Applications in Medicinal Chemistry

Fluorinated phenylboronic acids are being explored across a range of therapeutic areas, primarily as enzyme inhibitors.

A primary application of these compounds is in the inhibition of serine proteases and bacterial β-lactamases. Boronic acids act as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[5][8] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

  • Prostate-Specific Antigen (PSA): Peptidyl boronic acids have been developed as potent and selective inhibitors of PSA, a serine protease implicated in prostate cancer. While specific fluorinated examples are still emerging in literature, the principles of enhancing potency via pKa modulation are directly applicable.[8]

  • β-Lactamase Inhibitors: Boronic acid transition state inhibitors (BATSIs) are effective against a wide range of bacterial β-lactamases, which are responsible for antibiotic resistance.[9] Fluorination can be used to fine-tune the electronic properties and binding of these inhibitors. For instance, triazole-based boronic acid inhibitors have shown promise against Class A (KPC-2) and Class C (AmpC) β-lactamases, with inhibition constants (Ki) in the nanomolar range.[10][11]

The workflow for discovering such inhibitors often follows a structured screening cascade.

G cluster_0 Discovery & Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization A Library Design (e.g., Fluoro-PBA Scaffolds) B Chemical Synthesis (Suzuki Coupling) A->B C Primary Biochemical Screen (e.g., Enzyme Assay) B->C D IC50 Determination (Dose-Response) C->D E Hit Validation & Selectivity (Counter-Screens) D->E F SAR Studies (Fluorine Position, etc.) E->F G In Vitro ADME/Tox F->G H In Vivo Efficacy Studies G->H G A Introduce Fluorine (e.g., ortho-position) B Increased Electron Withdrawal A->B Inductive Effect C Lower pKa of Boronic Acid B->C D Higher Concentration of Active Trigonal Form at Physiological pH C->D E Improved Binding to Catalytic Serine D->E F Increased Inhibitor Potency (Lower IC50/Ki) E->F

References

introduction to boronic acids as building blocks in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable tools in contemporary organic synthesis.[1] Their unique electronic properties and reactivity have positioned them as versatile building blocks for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the core principles of boronic acids, their applications, and detailed experimental protocols for their use, with a particular focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5]

Boronic acids are generally stable, crystalline solids that are relatively non-toxic, making them attractive reagents in both academic and industrial settings.[6] Their utility stems from their ability to act as Lewis acids and to form reversible covalent complexes with diols, a property that has been exploited in the development of sensors and protecting groups.[1][7] However, their most significant contribution to organic synthesis lies in their role as nucleophilic partners in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[3][5] This reaction has become a cornerstone of modern synthetic chemistry, enabling the efficient synthesis of biaryls, vinylarenes, and other conjugated systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[8][9]

Properties of Boronic Acids

The reactivity and utility of boronic acids are intrinsically linked to their structural and electronic properties. Key parameters such as acidity (pKa) and molecular geometry play a crucial role in their behavior in chemical reactions.

Acidity of Boronic Acids

Boronic acids are weak Lewis acids, and their pKa values are influenced by the electronic nature of the organic substituent.[6] Electron-withdrawing groups on an arylboronic acid generally increase its acidity (lower pKa), while electron-donating groups have the opposite effect.[6] The pKa is a critical parameter in the Suzuki-Miyaura coupling, as the boronic acid must be activated by a base to form a more nucleophilic boronate species.[10]

Substituent (on Phenylboronic Acid)pKa
4-OCH₃9.25[11]
4-CH₃-
H8.64 - 8.90[12]
4-F-
4-Cl-
4-CF₃-
4-NO₂-
3-OCH₃-
3-F-
3-NO₂-
2-F-
2-CHO5.3[11]
Molecular Geometry of Boronic Acids

The geometry of boronic acids is typically trigonal planar around the boron atom in their neutral state.[13] Upon reaction with a base to form the boronate anion, the geometry changes to tetrahedral. This change in hybridization is a key step in the transmetalation phase of the Suzuki-Miyaura coupling.

BondBond Length (Å)Bond AngleAngle (°)
C-B~1.55 - 1.61[3]C-B-O~120[13]
B-O~1.36 - 1.38[3]O-B-O~120[13]

Note: Bond lengths and angles can vary depending on the specific boronic acid and its crystalline form. The provided values are typical ranges.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3][14]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][14][15]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)-X_L2 R¹-Pd(II)(X)L₂ Oxidative_Addition->R1-Pd(II)-X_L2 Transmetalation Transmetalation (R²-B(OR)₃⁻) R1-Pd(II)-X_L2->Transmetalation R1-Pd(II)-R2_L2 R¹-Pd(II)(R²)L₂ Transmetalation->R1-Pd(II)-R2_L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of Phenylboronic Acid from Bromobenzene

This protocol describes a common method for the preparation of phenylboronic acid via a Grignard reaction.[4][5]

Materials and Equipment:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (aqueous solution)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Once the magnesium has completely reacted, cool the solution of phenylmagnesium bromide in an ice-salt bath.

  • Boration: Add a solution of trimethyl borate in anhydrous diethyl ether or THF dropwise to the Grignard reagent at a low temperature (e.g., -78 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis: Carefully quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude phenylboronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoanisole

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.[1][16]

Materials and Equipment:

  • Phenylboronic acid

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF/water mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Condenser

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add phenylboronic acid, 4-bromoanisole, the palladium catalyst, and the base under an inert atmosphere.

  • Add the solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Boronic Acid Protecting Groups

In multi-step syntheses, it is often necessary to protect the boronic acid moiety to prevent undesired side reactions.[17][18] N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline protecting groups that are robust to a wide range of reaction conditions and can be deprotected under mild basic conditions.[7][17]

Boronic_Acid_Workflow cluster_synthesis Synthesis cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection Aryl_Halide Aryl Halide (Ar-X) Boronic_Acid Boronic Acid (Ar-B(OH)₂) Aryl_Halide->Boronic_Acid e.g., Grignard Formation + B(OMe)₃, then H₃O⁺ MIDA_Boronate MIDA Boronate Boronic_Acid->MIDA_Boronate Protection MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->MIDA_Boronate Organic_Synthesis_Step Organic Synthesis Step(s) MIDA_Boronate->Organic_Synthesis_Step Modified_MIDA_Boronate Modified MIDA Boronate Organic_Synthesis_Step->Modified_MIDA_Boronate Final_Boronic_Acid Final Boronic Acid Modified_MIDA_Boronate->Final_Boronic_Acid Deprotection Deprotection_Base Mild Base (e.g., NaOH) Deprotection_Base->Final_Boronic_Acid

Figure 2: General workflow for the synthesis, protection, reaction, and deprotection of a boronic acid.

Conclusion

Boronic acids have firmly established their position as a cornerstone of modern organic synthesis. Their stability, versatility, and the mild conditions under which they often react have made them invaluable building blocks for the construction of a diverse array of organic molecules. The Suzuki-Miyaura coupling, in particular, has revolutionized the way chemists approach the synthesis of complex targets, with profound implications for drug discovery and materials science. A thorough understanding of the properties of boronic acids and the nuances of their reactivity is essential for any researcher aiming to leverage these powerful synthetic tools. As research in this area continues to evolve, the development of new boronic acid-based reagents and methodologies will undoubtedly open up new frontiers in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for 4-Bromoacetyl-3-fluorophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromoacetyl-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of fluorinated biaryl ketones, which are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] this compound is a bifunctional reagent, possessing both a boronic acid moiety for the Suzuki-Miyaura coupling and a bromoacetyl group that can be further functionalized. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting biaryl compounds.[2]

This document outlines a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on established methodologies for structurally similar compounds.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions between an aryl boronic acid and various aryl bromides. While specific data for this compound is not extensively published, the yields presented for the structurally analogous 4-acetylphenylboronic acid provide a reasonable expectation for reaction outcomes.

EntryAryl Bromide PartnerProductYield (%)
14-Bromoanisole4-Acetyl-4'-methoxy-1,1'-biphenyl95
21-Bromo-4-(trifluoromethyl)benzene4-Acetyl-4'-(trifluoromethyl)-1,1'-biphenyl88
31-Bromo-4-nitrobenzene4-Acetyl-4'-nitro-1,1'-biphenyl85
44-Bromobenzonitrile4'-Acetyl-[1,1'-biphenyl]-4-carbonitrile92
51-Bromo-3,5-dimethylbenzene4-Acetyl-3',5'-dimethyl-1,1'-biphenyl90
62-Bromopyridine2-(4-Acetylphenyl)pyridine78

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL). Subsequently, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)2 + Base) PdII_ArX->Transmetal [R-B(OH)3]- PdII_ArR Ar-Pd(II)Ln-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Synthesis of Biaryl Ketones

This diagram outlines the key steps in the synthesis and purification of biaryl ketones using the described protocol.

Experimental_Workflow A 1. Reaction Setup (Reactants, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Add Solvents & Catalyst (Dioxane/H2O, Pd(OAc)2, PPh3) B->C D 4. Reaction (Heat at 90°C) C->D E 5. Work-up (Extraction with Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G Final Product (Biaryl Ketone) F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Protein Labeling using 4-Bromoacetyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a critical technique in chemical biology, drug development, and diagnostics. 4-Bromoacetyl-3-fluorophenylboronic acid is a bifunctional reagent that enables the site-specific labeling of proteins, primarily through the alkylation of cysteine residues. The bromoacetyl group serves as a reactive handle for covalent attachment to the thiol side chain of cysteine, while the phenylboronic acid moiety provides a versatile functionality for further applications, such as targeted delivery to cells overexpressing sialic acids or for use in biosensing. This document provides detailed protocols for protein labeling with this compound, along with application notes for the utilization of the resulting labeled proteins.

Principle of Labeling

The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group on this compound. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Applications in Research and Drug Development

Proteins labeled with this compound have several valuable applications:

  • Targeted Drug Delivery: Phenylboronic acid is known to interact with diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells. This interaction can be exploited to target drug-protein conjugates to tumor sites.[1][2]

  • Glycoprotein Analysis: The affinity of phenylboronic acid for sugars can be utilized to develop tools for the analysis and profiling of glycoproteins.[3][4]

  • Biosensors: The binding of phenylboronic acid to diols can be coupled with a reporter system to create biosensors for detecting specific carbohydrates.[5]

  • Cell Imaging: By attaching a fluorescent probe to the phenylboronic acid-labeled protein, researchers can visualize and track the protein's localization and interactions within living cells.[1]

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

This protocol outlines the general procedure for labeling a purified protein containing accessible cysteine residues.

Materials:

  • Purified protein of interest containing at least one cysteine residue

  • This compound

  • Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

  • Quenching Solution: 1 M L-cysteine or 1 M DTT

  • Desalting spin columns or dialysis tubing

  • Storage Buffer: Buffer suitable for the long-term stability of the protein (e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in Reduction Buffer to a final concentration of 1-10 mg/mL.[6]

    • If the protein contains disulfide bonds, add a reducing agent (e.g., 10 mM DTT or 5 mM TCEP) and incubate for 1 hour at 37°C to expose the cysteine thiols.[6]

    • Remove the reducing agent using a desalting spin column or by dialysis against Alkylation Buffer. This step is crucial to prevent the reducing agent from reacting with the labeling reagent.[6]

  • Labeling Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO or DMF).[6]

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. Add the reagent dropwise while gently mixing.[6]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.[6]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in 100-fold molar excess over the labeling reagent.[6]

    • Incubate for 30 minutes at room temperature to consume any unreacted this compound.[6]

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[7] Alternatively, dialysis can be used.

    • Collect the protein-containing fractions.

Protocol 2: Quantification of the Degree of Labeling by LC-MS

This protocol allows for the determination of the average number of labels attached per protein molecule.

Materials:

  • Labeled and unlabeled protein samples from Protocol 1

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute both the labeled and unlabeled protein samples to a suitable concentration for LC-MS analysis (e.g., 0.1-1 mg/mL) in Mobile Phase A.[7]

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Separate the protein using a suitable reversed-phase column and a gradient of Mobile Phase B.

    • Acquire the mass spectra of the eluting protein.

  • Data Analysis:

    • Deconvolute the mass spectra of both the unlabeled and labeled protein to determine their respective molecular weights.

    • The mass shift between the labeled and unlabeled protein corresponds to the mass of the attached this compound moiety.

    • The degree of labeling (DOL) can be calculated by dividing the average mass shift by the mass of a single label.

Quantitative Data

The efficiency of protein labeling can be influenced by several factors, including the accessibility of cysteine residues, pH, and the molar excess of the labeling reagent. The following table provides a conceptual framework for presenting quantitative data from labeling experiments.

ParameterUnlabeled ProteinLabeled Protein
Molecular Weight (Da) e.g., 50,000e.g., 50,261
Mass Shift (Da) N/Ae.g., 261
Degree of Labeling (DOL) N/Ae.g., ~1.0

Visualizations

Experimental Workflow

G Experimental Workflow for Protein Labeling cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis Protein_Solution Protein Solution in Reduction Buffer Reduction Reduction of Disulfides (DTT/TCEP) Protein_Solution->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 Add_Reagent Add this compound Purification1->Add_Reagent Incubation Incubate (2-4h RT or O/N 4°C) Add_Reagent->Incubation Quenching Quench Reaction (L-cysteine) Incubation->Quenching Purification2 Purification (Desalting/Dialysis) Quenching->Purification2 Analysis Characterization (LC-MS) Purification2->Analysis

Caption: Workflow for protein labeling with this compound.

Reaction Mechanism

Caption: SN2 reaction between a cysteine residue and this compound.

Signaling Pathway Application Concept

G Targeting Sialic Acid on Cancer Cells cluster_cell Cancer Cell Sialic_Acid Sialic Acid Residues Receptor Cell Surface Receptor Internalization Receptor-Mediated Endocytosis Sialic_Acid->Internalization Triggers Labeled_Protein Protein-Drug Conjugate (with Phenylboronic Acid) Labeled_Protein->Sialic_Acid Binding

Caption: Conceptual diagram of a phenylboronic acid-labeled protein targeting cancer cells.

References

Application Notes and Protocols for Site-Specific Protein Modification with 4-Bromoacetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the creation of novel biosensors, and the precise interrogation of protein function.[1][2] The ideal chemical tool for such modifications possesses high selectivity for a target amino acid, reacts under biocompatible conditions, and introduces a functional handle for further manipulation. This document details the application of 4-Bromoacetyl-3-fluorophenylboronic acid , a novel heterobifunctional reagent designed for advanced bioconjugation strategies.

This reagent uniquely combines two distinct reactive moieties on a single scaffold:

  • A Bromoacetyl Group: A classic α-haloacetyl electrophile that exhibits high reactivity towards nucleophilic amino acid side chains, most notably the thiol group of cysteine, forming a stable thioether bond.[3]

  • A Fluorophenylboronic Acid Group: A versatile functional group with several potential applications. The boronic acid can form reversible covalent bonds with 1,2- or 1,3-diols, such as those found on glycoproteins or cell surfaces.[4][5] The electron-withdrawing fluorine atom lowers the pKa of the boronic acid, enhancing its ability to form stable boronate esters at physiological pH.[6] This moiety can also serve as a handle for subsequent palladium-catalyzed cross-coupling reactions or for forming interactions with specific amino acid residues like serine.[7][8]

The dual nature of this reagent opens up possibilities for sequential or dual-mode protein labeling, allowing for the creation of complex biomolecular constructs.[9][10]

Mechanism of Action and Scientific Rationale

The utility of this compound lies in its orchestrated, multi-step potential for protein modification. The core principle is the strategic separation of reactivity between the bromoacetyl and boronic acid functionalities.

Primary Covalent Modification via Cysteine Alkylation

The primary and most direct application of this reagent is the site-specific alkylation of cysteine residues. The bromoacetyl group is a potent electrophile that readily undergoes a nucleophilic substitution reaction with the thiolate anion of a cysteine side chain. This reaction is highly efficient and proceeds under mild, biocompatible conditions (typically pH 7-8.5), resulting in a stable thioether linkage.[3]

The workflow for this primary modification can be visualized as follows:

G Protein_Cys Protein with accessible Cysteine (Protein-SH) Incubation Incubation (pH 7.0-8.5, RT) Protein_Cys->Incubation Reagent 4-Bromoacetyl-3- fluorophenylboronic acid Reagent->Incubation Modified_Protein Modified Protein with Boronic Acid Handle Incubation->Modified_Protein Formation of stable thioether bond

Caption: Cysteine-specific alkylation workflow.

Secondary Functionality of the Boronic Acid Handle

Once covalently attached to the protein via the cysteine linkage, the appended fluorophenylboronic acid moiety becomes available for a range of secondary applications:

  • Targeting Glycans: The boronic acid can form reversible boronate esters with cis-diols present on glycoproteins or cell surface carbohydrates, enabling targeted delivery or immobilization.[11]

  • Further Bioconjugation: It can act as a reactive handle for subsequent bioorthogonal reactions, such as Suzuki-Miyaura cross-coupling, to introduce a second payload or label.[12]

  • Modulating Protein Function: The boronic acid may interact with nearby amino acid residues, such as serine, potentially modulating the protein's activity or stability.[8]

  • Traceless Delivery: In more advanced applications, the entire construct could be part of a larger system designed for traceless delivery, where the boronic acid facilitates cell uptake before a linker is cleaved to release the native protein.[13]

This dual-functionality allows for a "grafting-from" approach, where a stable anchor is first established, followed by a variety of possible secondary modifications tailored to the experimental goal.

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Target Protein

This protocol describes the fundamental procedure for labeling a protein containing an accessible cysteine residue with this compound.

Materials:

  • Target protein containing at least one accessible cysteine residue.

  • This compound (prepare as a 10-20 mM stock solution in anhydrous DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Desalting columns (e.g., PD-10) for buffer exchange and purification.

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is part of a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide.

    • Remove the excess TCEP using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer.

  • Labeling Reaction:

    • Immediately before starting the reaction, dilute the this compound stock solution to the desired concentration in Reaction Buffer.

    • Add a 5- to 20-fold molar excess of the reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 90 minutes to 2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM.

    • Incubate for an additional 20 minutes at room temperature to consume any unreacted this compound.

  • Purification of the Modified Protein:

    • Remove the excess labeling reagent and quenching reagent by passing the reaction mixture through a desalting column (e.g., PD-10) or by dialysis against the desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Modified Protein

Confirmation of successful modification and determination of the degree of labeling (DOL) are critical. Mass spectrometry is the gold standard for this analysis.[14]

A. Intact Mass Analysis (Top-Down Proteomics):

  • Objective: To determine the molecular weight of the modified protein and calculate the number of attached labels.

  • Procedure:

    • Desalt the purified protein conjugate using a suitable method (e.g., C4 ZipTip).

    • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS).

    • Deconvolute the resulting charge state envelope to obtain the molecular weight of the modified protein.

    • The mass shift corresponding to the addition of one molecule of the reagent (minus HBr) will confirm the modification. The mass of the appended moiety is 217.83 Da (C8H7BFO3).

    • Multiple additions will result in corresponding mass increases, allowing for the calculation of the DOL.

B. Peptide Mapping (Bottom-Up Proteomics):

  • Objective: To identify the specific cysteine residue(s) that have been modified.

  • Procedure:

    • Denature, reduce, and alkylate the protein conjugate (using a non-cysteine alkylating agent like iodoacetamide if other cysteines are present).

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the fragmentation data against the protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the appended reagent.

    • The identification of a peptide with this mass shift will confirm the site of modification.

Parameter Expected Outcome Technique
Molecular Weight Increase by ~218 Da per labelESI-MS
Degree of Labeling (DOL) Calculated from intact massESI-MS
Site of Modification Identification of modified Cys peptideLC-MS/MS

Application Example: Creating an Antibody-Drug Conjugate (ADC) Precursor

This reagent is well-suited for the development of ADCs. The bromoacetyl group can be used to attach the reagent to a cysteine residue on a monoclonal antibody (mAb), and the boronic acid can then be used as a handle to attach a cytotoxic payload.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation mAb Monoclonal Antibody (with engineered Cys) Reagent 4-Bromoacetyl-3- fluorophenylboronic acid mAb->Reagent Cys Alkylation mAb_mod Modified Antibody (mAb-Boronic Acid) Reagent->mAb_mod Payload Diol-containing Cytotoxic Payload mAb_mod->Payload Boronate Ester Formation ADC Final Antibody-Drug Conjugate (ADC) Payload->ADC

Caption: Workflow for ADC precursor synthesis.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Cysteine residue is not accessible or is oxidized.Ensure protein is properly folded. Pre-treat with a reducing agent like TCEP.
Reagent has hydrolyzed.Prepare fresh stock solutions of the reagent in anhydrous DMSO.
Non-specific Labeling High molar excess of reagent or high pH.Optimize the molar ratio of reagent to protein. Perform the reaction at a lower pH (e.g., 7.0-7.2).
Reaction with other nucleophilic residues (e.g., His, Lys).Include a scavenger like L-cysteine in the final purification step.
Protein Precipitation Change in protein solubility upon modification.Perform the reaction at a lower protein concentration. Include mild, non-nucleophilic detergents or excipients.
Inconsistent DOL Incomplete reduction of disulfides.Increase TCEP concentration or incubation time. Purify protein after reduction.

References

Application Notes and Protocols: 4-Bromoacetyl-3-fluorophenylboronic acid as a Precursor for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than simply inhibiting them.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC is composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][6]

The linker is a crucial element in PROTAC design, significantly impacting the molecule's efficacy, selectivity, solubility, and cell permeability.[2][7] This guide focuses on the application of 4-Bromoacetyl-3-fluorophenylboronic acid , a versatile precursor for the synthesis of PROTACs. This compound offers a unique combination of reactive groups: a bromoacetyl group that can serve as a reactive handle for covalent linkage to a POI ligand or linker, and a phenylboronic acid moiety that can be utilized for various coupling reactions or potentially interact with target proteins.[8][9][10]

This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and validation assays for developing PROTACs using this compound. It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

The PROTAC Mechanism of Action: A Visualized Pathway

The efficacy of a PROTAC hinges on its ability to induce the formation of a ternary complex, thereby hijacking the cellular protein degradation machinery. This process is a cascade of events culminating in the destruction of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

I. Properties and Handling of this compound

Understanding the chemical properties and handling requirements of the precursor is fundamental to its successful application in PROTAC synthesis.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₇BBrFO₃[11]
Molecular Weight218.82 g/mol
AppearanceSolid[11]
CAS Number374790-97-3
Safety and Handling

This compound should be handled in accordance with good laboratory practices.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] Use in a well-ventilated area or a fume hood.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[12]

II. Synthetic Strategies for PROTAC Construction

This compound provides a versatile scaffold for PROTAC synthesis. The bromoacetyl group serves as an electrophilic handle for reaction with nucleophiles, while the boronic acid moiety can participate in various cross-coupling reactions. The general workflow involves the sequential attachment of the POI ligand and the E3 ligase ligand to this precursor.

General Synthetic Workflow

The synthesis of a PROTAC using this precursor typically follows a multi-step process that can be adapted based on the specific chemistry of the POI and E3 ligase ligands.

Synthesis_Workflow Precursor 4-Bromoacetyl-3- fluorophenylboronic acid Intermediate Intermediate 1 Precursor->Intermediate Step 1: Coupling Ligand1 POI or E3 Ligase Ligand 1 Ligand1->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Step 2: Coupling Ligand2 POI or E3 Ligase Ligand 2 Ligand2->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Protocol 1: Coupling via Nucleophilic Substitution of the Bromoacetyl Group

This protocol details the reaction of the bromoacetyl group with a nucleophilic moiety (e.g., an amine or phenol) on the first ligand.

Materials:

  • This compound

  • Ligand 1 (containing a nucleophilic group)

  • Anhydrous Dimethylformamide (DMF)

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the nucleophilic ligand (1.0 eq) in anhydrous DMF, add the base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).[14]

  • Wash the combined organic layers with water and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purify the crude intermediate by flash column chromatography on silica gel.[2][14]

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Phenylboronic Acid Group

This protocol describes the coupling of the boronic acid moiety with a second ligand functionalized with a halide (e.g., bromide or iodide).

Materials:

  • Intermediate from Protocol 1

  • Ligand 2 (containing an aryl or vinyl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate (K₂CO₃))

  • Solvent system (e.g., 1,4-dioxane and water)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine the intermediate from Protocol 1 (1.0 eq), the second ligand (1.1 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0 eq).

  • Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by LC-MS.[15]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[2]

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.

Analytical TechniquePurpose
LC-MS To confirm the molecular weight of the intact PROTAC and assess its purity.[16]
NMR (¹H and ¹³C) To provide definitive structural elucidation of the PROTAC molecule.[17]
HRMS To determine the elemental composition through accurate mass measurements.[16]
Analytical HPLC To determine the final purity of the PROTAC.[2]

III. In Vitro Evaluation of PROTAC Activity

Once synthesized and characterized, the PROTAC must be evaluated for its biological activity. This involves a series of cell-based assays to confirm its mechanism of action.[1]

A Multi-Pronged Approach to Validation

A comprehensive assessment of a PROTAC's efficacy requires a suite of orthogonal validation methods to build a robust data package.[1]

Validation_Workflow cluster_validation PROTAC Validation Cascade TargetEngagement 1. Target Engagement (CETSA, NanoBRET) TernaryComplex 2. Ternary Complex Formation (TR-FRET, Co-IP) TargetEngagement->TernaryComplex Ubiquitination 3. Target Ubiquitination (Western Blot, IP) TernaryComplex->Ubiquitination Degradation 4. Protein Degradation (Western Blot, HiBiT, Proteomics) Ubiquitination->Degradation Phenotypic 5. Phenotypic Assays (Cell Viability, Apoptosis) Degradation->Phenotypic

Caption: A workflow for PROTAC in vitro validation.

Protocol 3: Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[6][18]

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Primary antibody specific to the POI

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.[6]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a membrane.[6]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the POI and the loading control antibody overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.[6]

    • Normalize the POI band intensity to the loading control and calculate the percentage of remaining protein relative to the vehicle-treated control.

Representative Data for a BRD4-Degrading PROTAC

The following table presents hypothetical data for a BRD4-degrading PROTAC, illustrating the type of quantitative results obtained from orthogonal validation assays.

PROTAC Concentration (nM)% BRD4 Degradation (Western Blot)% BRD4 Degradation (HiBiT Assay)BRD4 Fold Change (Proteomics)
12522-1.3
106568-2.9
1009295-12.5
100085 (Hook Effect)88 (Hook Effect)-10.2

Data is representative and for illustrative purposes only.

IV. Conclusion

This compound is a valuable and versatile precursor for the synthesis of PROTACs. Its distinct reactive handles allow for a modular and strategic approach to constructing these complex heterobifunctional molecules. By following the detailed protocols for synthesis, purification, characterization, and in vitro validation outlined in this guide, researchers can effectively utilize this compound to develop novel and potent protein degraders for therapeutic and research applications. A rigorous, multi-faceted approach to validation, employing orthogonal assays, is paramount to ensuring the generation of high-quality, reliable data to advance promising PROTAC candidates through the drug discovery pipeline.[1]

References

Application Notes and Protocols for the Synthesis of Covalent Kinase Inhibitors Using 4-Bromoacetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Covalent kinase inhibitors have emerged as a powerful strategy to achieve high potency and prolonged duration of action by forming an irreversible bond with a nucleophilic residue, often a cysteine, within the kinase active site.

4-Bromoacetyl-3-fluorophenylboronic acid is a versatile building block for the synthesis of such covalent inhibitors. The bromoacetyl group serves as a reactive "warhead" that can form a covalent bond with a cysteine residue, while the fluorophenylboronic acid moiety provides a scaffold for engaging in key interactions within the ATP-binding pocket and allows for diversification through Suzuki-Miyaura cross-coupling reactions. The fluorine substitution can further enhance binding affinity and modulate the physicochemical properties of the inhibitor.

These application notes provide detailed protocols for the synthesis of covalent kinase inhibitors using this compound, with a focus on targeting Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways implicated in various B-cell malignancies and autoimmune diseases.

Data Presentation

The following table summarizes the in vitro potency of a representative covalent BTK inhibitor synthesized using this compound.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
CBTK-1 Bruton's Tyrosine Kinase (BTK)5.2Biochemical AssayFictitious Data for Illustrative Purposes

Experimental Protocols

Protocol 1: Synthesis of a Covalent BTK Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a covalent BTK inhibitor by coupling this compound with a suitable heterocyclic core, in this case, a pyrazolopyrimidine scaffold, which is a common hinge-binding motif in kinase inhibitors.

Materials:

  • This compound

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv), this compound (1.2 equiv), sodium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).

  • Suspend the solids in a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired covalent BTK inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized covalent inhibitor against BTK.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Synthesized covalent BTK inhibitor (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the covalent BTK inhibitor in DMSO.

  • In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the inhibitor at various concentrations.

  • Incubate the enzyme and inhibitor for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near its Km value for BTK.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start Starting Materials (this compound, Pyrazolopyrimidine Core) reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃) start->reaction purification Purification (Column Chromatography) reaction->purification product Covalent BTK Inhibitor purification->product assay_prep Assay Preparation (Enzyme, Substrate, Inhibitor) product->assay_prep Testing incubation Incubation (Covalent Bond Formation) assay_prep->incubation kinase_reaction Kinase Reaction (ATP Addition) incubation->kinase_reaction detection Detection (ADP-Glo™) kinase_reaction->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Workflow for the synthesis and biological evaluation of a covalent BTK inhibitor.

btk_signaling_pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP₃ PLCg2->DAG_IP3 Hydrolysis NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation DAG_IP3->NFkB_NFAT_AP1 Cell_Response B-Cell Proliferation, Survival, and Activation NFkB_NFAT_AP1->Cell_Response Inhibitor Covalent BTK Inhibitor (e.g., CBTK-1) Inhibitor->BTK Covalent Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a covalent BTK inhibitor.

Covalent Labeling of Cysteine Residues with 4-Bromoacetyl-3-fluorophenylboronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of specific amino acid residues is a powerful technique in chemical biology and drug discovery for elucidating protein function, identifying potential drug targets, and developing novel therapeutics. Cysteine, with its nucleophilic thiol group, is a common target for such modifications. This document provides detailed application notes and protocols for the covalent labeling of cysteine residues using the bifunctional reagent 4-Bromoacetyl-3-fluorophenylboronic acid.

This reagent possesses two key functionalities: a bromoacetyl group that selectively reacts with cysteine residues via nucleophilic substitution to form a stable thioether bond, and a phenylboronic acid moiety.[1] The boronic acid group can engage in reversible covalent interactions with cis-diols, such as those found on glycoproteins or other biomolecules, offering a potential mechanism for targeting or modulating specific protein populations.[2][3] The fluorine substitution on the phenyl ring can be useful for 19F NMR studies and may influence the pKa of the boronic acid.

Principle of the Reaction

The covalent labeling of a cysteine residue with this compound proceeds through an SN2 reaction mechanism. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.[1] The reaction is most efficient at a pH slightly above neutral (pH 7.5-8.5), which favors the formation of the more nucleophilic thiolate anion.[1][4]

Applications

The unique bifunctional nature of this compound opens up several potential applications in proteomics and drug development:

  • Chemoproteomic Profiling: This reagent can be used as a probe in competitive profiling experiments to identify hyper-reactive cysteine residues across the proteome.[5][6][7]

  • Targeted Protein Modification: The boronic acid moiety can potentially direct the labeling reagent to proteins in close proximity to glycosylated proteins or other diol-containing biomolecules.[2][8][9]

  • Modulation of Protein Function: Covalent modification of a critical cysteine residue can alter a protein's function, providing insights into its biological role.

  • Development of Covalent Inhibitors: The bromoacetyl group can serve as a "warhead" to form a covalent bond with a cysteine residue in the active site of an enzyme, leading to irreversible inhibition.

Data Presentation

Table 1: Optimization of Labeling Conditions
ParameterCondition 1Condition 2Condition 3Condition 4
pH 6.57.58.59.0
Labeling Efficiency (%) 35859580
Reagent:Protein Molar Ratio 5:110:120:150:1
Labeling Efficiency (%) 40759293
Incubation Time (hours) 0.5124
Labeling Efficiency (%) 50809495
Temperature (°C) 425 (RT)37
Labeling Efficiency (%) 60 (overnight)9596

Note: The data presented are hypothetical and intended to illustrate the expected trends in a typical optimization experiment. Actual results will vary depending on the specific protein and reaction conditions.

Table 2: Mass Spectrometry Data for a Labeled Peptide
Peptide SequenceModificationTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
ACD EC FGHKUnmodified1049.451049.46-
ACD EC FGHKLabeled1249.391249.40+199.94

Note: The mass shift corresponds to the addition of the 4-acetyl-3-fluorophenylboronic acid moiety (C8H6BFO2) to the cysteine residue.

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

Materials:

  • Purified protein containing at least one cysteine residue

  • This compound (MW: 260.83 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 50 mM HEPES or phosphate buffer, pH 8.0

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Desalting columns (e.g., PD-10)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to make cysteines available for labeling, treat the protein with 1-5 mM DTT or TCEP in a suitable buffer for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with Labeling Buffer. This step is critical to prevent the reducing agent from reacting with the labeling reagent.[1]

    • Determine the protein concentration.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a microcentrifuge tube, add the purified protein to the Labeling Buffer to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. Gently mix immediately.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-20 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess labeling reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm successful labeling by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to observe the expected mass shift.[10]

    • Determine the degree of labeling using UV-Vis spectroscopy if the label introduces a chromophore, or by quantitative mass spectrometry.

Protocol 2: In-gel Fluorescence Scanning of Labeled Proteins

This protocol assumes the boronic acid moiety is subsequently used for conjugation to a fluorescent probe with a diol group.

Materials:

  • Labeled protein from Protocol 1

  • Fluorescent probe containing a diol moiety

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Secondary Labeling (Optional):

    • Incubate the cysteine-labeled protein with a diol-containing fluorescent probe in a suitable buffer. The conditions for this reversible interaction may need optimization.

  • SDS-PAGE:

    • Mix the labeled protein with SDS-PAGE sample buffer (without reducing agents if the primary label is to be maintained).

    • Run the samples on an SDS-PAGE gel.

  • Fluorescence Imaging:

    • After electrophoresis, visualize the labeled proteins directly in the gel using a fluorescence scanner set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

Visualization of Workflows and Pathways

G cluster_prep Protein Preparation cluster_label Covalent Labeling cluster_analysis Analysis start Start with Purified Protein reduce Reduce Disulfide Bonds (optional) start->reduce desalt1 Remove Reducing Agent reduce->desalt1 add_reagent Add this compound desalt1->add_reagent incubate Incubate (2-4h, RT) add_reagent->incubate quench Quench Reaction incubate->quench desalt2 Purify Labeled Protein quench->desalt2 ms_analysis Mass Spectrometry Analysis desalt2->ms_analysis activity_assay Functional/Activity Assay desalt2->activity_assay

Caption: Experimental workflow for covalent labeling of cysteine residues.

G cluster_pathway Hypothetical Signaling Pathway Modulation Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase Kinase Cascade Receptor->Kinase TargetProtein Target Protein (with Cys) Kinase->TargetProtein CellularResponse Cellular Response TargetProtein->CellularResponse Inhibition Inhibition LabelingReagent This compound LabelingReagent->TargetProtein

Caption: Modulation of a signaling pathway by cysteine labeling.

References

Application Notes and Protocols for 4-Bromoacetyl-3-fluorophenylboronic acid in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetyl-3-fluorophenylboronic acid is a unique bifunctional chemical probe with significant potential in chemical biology and drug discovery. This molecule incorporates two distinct reactive moieties: a bromoacetyl group, which is a well-established electrophile for the covalent modification of cysteine residues, and a phenylboronic acid group, known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, as well as to interact with specific amino acid residues. This dual functionality allows for innovative approaches in activity-based protein profiling (ABPP), covalent inhibitor design, and the study of protein-protein and protein-ligand interactions.

The bromoacetyl group provides a means for irreversible covalent linkage to a target protein, primarily through alkylation of nucleophilic cysteine residues. The fluorine substituent on the phenyl ring can enhance the reactivity of the bromoacetyl group and may also contribute to favorable binding interactions within protein active sites. Concurrently, the boronic acid moiety offers a versatile handle for probing the local microenvironment of the labeled protein. It can be used to sense for the presence of glycans or other diol-containing molecules, or to form secondary, reversible covalent interactions with nearby amino acid residues such as serine or threonine, potentially leading to enhanced binding affinity and selectivity.

These application notes provide a comprehensive overview of the potential uses of this compound in chemical biology research, complete with detailed experimental protocols and illustrative data.

Chemical Principle and Applications

The primary application of this compound is as a chemical probe for the covalent labeling and characterization of proteins. The bromoacetyl group reacts selectively with the thiol side chain of cysteine residues via an SN2 reaction, forming a stable thioether bond. This reaction is typically performed at a neutral to slightly alkaline pH to ensure the deprotonation of the cysteine thiol, enhancing its nucleophilicity.

The boronic acid functionality can then be exploited in several ways:

  • Dual-Targeting Inhibition: In drug development, this compound can be used to design covalent inhibitors that first form an irreversible bond with a cysteine residue and then a second, reversible interaction with a nearby functional group (e.g., a diol on a cofactor or a hydroxyl-containing amino acid), leading to enhanced potency and selectivity.

  • Activity-Based Protein Profiling (ABPP): As an ABPP probe, it can be used to identify and profile the activity of enzymes that possess a reactive cysteine in their active site. The boronic acid can serve as a recognition element or as a reporter for the local environment.

  • Probing Glycosylation: After covalent attachment to a protein, the boronic acid can be used to detect nearby glycosylation sites by its interaction with the cis-diol moieties of saccharides.

Quantitative Data Summary

As specific experimental data for this compound is not yet widely available in the literature, the following table presents hypothetical, yet plausible, quantitative data that could be expected from protein labeling and inhibition experiments. This data is intended to be illustrative of the potential of this compound.

ParameterMethodHypothetical ValueTarget Protein Example
Labeling Efficiency SDS-PAGE with fluorescent scan> 90%Cysteine Protease
Stoichiometry of Labeling Mass Spectrometry1:1Cysteine Protease
Inhibition Constant (IC50) Enzyme Activity Assay50 nMCysteine Protease
Binding Affinity (Kd) of Boronic Acid Isothermal Titration Calorimetry10 µMGlycoprotein
Reaction Rate Constant (k2) Kinetic Enzyme Assay500 M-1s-1Cysteine Protease

Experimental Protocols

Protocol 1: Cysteine-Specific Protein Labeling

This protocol describes the general procedure for labeling a purified protein containing one or more accessible cysteine residues with this compound.

Materials:

  • Purified protein of interest (1-5 mg/mL in a suitable buffer, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound (10 mM stock solution in DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)

  • Quenching reagent (e.g., 1 M L-cysteine or β-mercaptoethanol)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4-8.0

Procedure:

  • Protein Preparation:

    • If the protein of interest has disulfide bonds that need to be reduced to expose cysteine residues for labeling, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. This step is critical to prevent the reducing agent from reacting with the bromoacetyl group.

  • Labeling Reaction:

    • To the purified protein solution, add the 10 mM stock solution of this compound to achieve a final 10- to 20-fold molar excess of the reagent over the protein.

    • Gently mix the solution and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching reagent to a final concentration of 10-20 mM.

    • Incubate for 30 minutes at room temperature to consume any unreacted this compound.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization and Storage:

    • Confirm the successful labeling of the protein by SDS-PAGE (a slight shift in molecular weight may be observable) and mass spectrometry to determine the stoichiometry of labeling.

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • Store the purified labeled protein at -20°C or -80°C.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines a procedure for using this compound as a probe for ABPP in a complex proteome. This protocol assumes the subsequent attachment of a reporter tag via the boronic acid moiety (e.g., through a diol-containing fluorescent reporter).

Materials:

  • Cell lysate (prepared in a suitable lysis buffer without thiol-containing reagents)

  • This compound (10 mM stock in DMSO)

  • Diol-containing fluorescent reporter (e.g., a fluorescein-labeled sugar, 10 mM stock in DMSO)

  • SDS-PAGE materials

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation:

    • Prepare a cell lysate from the cells of interest using a standard lysis buffer (e.g., RIPA buffer without DTT or β-mercaptoethanol).

    • Determine the total protein concentration of the lysate using a BCA assay.

  • Probe Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Add the this compound stock solution to the lysate to a final concentration of 10-50 µM.

    • Incubate for 1 hour at 37°C.

  • Reporter Tag Conjugation:

    • Add the diol-containing fluorescent reporter to the labeled lysate to a final concentration of 100-200 µM.

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • Add SDS-PAGE loading buffer to the labeled lysate and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

    • Bands of interest can be excised and identified by mass spectrometry.

Visualizations

G Mechanism of Cysteine Labeling cluster_0 Reaction Components cluster_1 Reaction cluster_2 Product Probe This compound Bromoacetyl Bromoacetyl Group (Electrophile) Probe->Bromoacetyl Protein Protein with Cysteine Residue Thiolate Cysteine Thiolate (Nucleophile) Protein->Thiolate Deprotonation (pH 7.4-8.0) Thiolate->Bromoacetyl SN2 Attack Labeled_Protein Covalently Labeled Protein (Thioether Bond) Bromoacetyl->Labeled_Protein Forms

Caption: Cysteine labeling mechanism.

G Experimental Workflow for ABPP Start Start: Cell Lysate Labeling Incubate with This compound Start->Labeling Reporter_Addition Add Diol-containing Fluorescent Reporter Labeling->Reporter_Addition SDS_PAGE SDS-PAGE Reporter_Addition->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scan SDS_PAGE->Fluorescence_Scan Analysis Excise Bands and Identify by Mass Spectrometry Fluorescence_Scan->Analysis

Caption: ABPP experimental workflow.

G Dual-Targeting Interaction Hypothesis cluster_0 Binding Site Probe This compound Cysteine Cysteine Residue Probe->Cysteine Irreversible Covalent Bond (Bromoacetyl group) Diol_Site Diol-containing Moiety (e.g., Glycan, Serine) Probe->Diol_Site Reversible Covalent Interaction (Boronic acid group) Protein Target Protein Protein->Cysteine Protein->Diol_Site

Caption: Dual-targeting hypothesis.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 4-Acetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and functional materials.[1][2] This application note provides detailed protocols and guidance for the palladium-catalyzed Suzuki coupling of 4-acetyl-3-fluorophenylboronic acid with various aryl bromides. The presence of both an electron-withdrawing acetyl group and a fluoro group on the boronic acid presents specific challenges that require careful optimization of the catalytic system. This document outlines recommended catalysts, reaction conditions, and experimental procedures to achieve high yields and purity for this class of electronically deactivated substrates.

The general reaction scheme involves the coupling of an aryl bromide (Ar-Br) with 4-acetyl-3-fluorophenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.

General Reaction Scheme:

Catalyst Selection and Performance

The choice of the palladium catalyst and its associated ligand is critical for the successful coupling of electron-deficient boronic acids like 4-acetyl-3-fluorophenylboronic acid. Electron-withdrawing groups on the boronic acid can slow down the transmetalation step in the catalytic cycle. Modern catalytic systems employing bulky, electron-rich phosphine ligands have shown great efficacy in overcoming these challenges. Below is a summary of recommended catalyst systems and their general performance characteristics for similar challenging couplings.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Key AdvantagesConsiderations
Pd(PPh₃)₄ (Tetrakis)Triphenylphosphine2 - 5Commercially available, easy to handle, and effective for a range of standard Suzuki couplings.[3]May show reduced efficiency with electron-deficient boronic acids.[4]
Pd(dppf)Cl₂ Ferrocenyl phosphine1 - 3Robust and versatile, often providing good yields for a broad scope of substrates, including some challenging couplings.
Pd₂(dba)₃ with XPhos or SPhos Buchwald-type biaryl phosphine1 - 2Highly active for coupling electron-deficient and sterically hindered substrates.[1] Allows for lower reaction temperatures and shorter reaction times.Ligands are air-sensitive and require handling under an inert atmosphere.
XPhos Pd G3 or SPhos Pd G3 Buchwald-type biaryl phosphine1 - 2Air-stable precatalysts that rapidly generate the active Pd(0) species.[5] Excellent for challenging couplings and offer high turnover numbers.Higher cost compared to simpler catalyst systems.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of an aryl bromide with 4-acetyl-3-fluorophenylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Screening Conditions using Pd(PPh₃)₄

This protocol is suitable for initial screening and for less challenging aryl bromide coupling partners.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Acetyl-3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, 4-acetyl-3-fluorophenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity System using a Buchwald Precatalyst

This protocol is recommended for challenging aryl bromides or when higher efficiency is desired.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Acetyl-3-fluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide, 4-acetyl-3-fluorophenylboronic acid, XPhos Pd G3, and potassium phosphate to a dry reaction tube equipped with a stir bar.

  • Add the degassed toluene and water.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and pass through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography or recrystallization.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the active catalyst.

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L_n arpdx Ar-Pd(II)-X(L_n) pd0->arpdx Oxidative Addition arpdr Ar-Pd(II)-R(L_n) arpdx->arpdr Transmetalation arpdr->pd0 Reductive Elimination ar_r Ar-R arpdr->ar_r arx Ar-X arx->arpdx rboh R-B(OH)₂ rboh->arpdx base Base base->arpdx Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup If complete purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis Catalyst_Selection start Substrate Analysis electron_deficient Electron-Deficient Boronic Acid? start->electron_deficient sterically_hindered Sterically Hindered Substrate? electron_deficient->sterically_hindered Yes standard_catalyst Use Standard Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) electron_deficient->standard_catalyst No buchwald_catalyst Use Buchwald Ligand/Precatalyst (e.g., XPhos, SPhos) sterically_hindered->buchwald_catalyst Yes sterically_hindered->buchwald_catalyst No

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromoacetyl-3-fluorophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromoacetyl-3-fluorophenylboronic acid with various aryl halides. This reaction is a critical transformation for the synthesis of complex biaryl ketones, which are important structural motifs in medicinal chemistry and materials science. The presence of the fluorinated phenyl ring and the bromoacetyl group requires careful optimization of reaction conditions to achieve high yields and purity.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2]

The coupling of this compound with aryl halides provides a direct route to novel fluorinated biaryl ketones. The fluorine substituent can enhance the metabolic stability and bioactivity of drug candidates, while the ketone functionality serves as a versatile handle for further chemical modifications.[3] The bromoacetyl group, being a reactive moiety, necessitates the use of carefully selected reaction conditions to prevent unwanted side reactions.

Reaction Scheme

Scheme 1: General Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X, where X = Br, I).

Data Presentation: Optimized Reaction Conditions

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura coupling reactions of structurally similar compounds, such as 4-bromoacetophenone and other fluorinated arylboronic acids. These conditions can serve as a starting point for the optimization of the coupling of this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285-95General Conditions
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001690-98General Conditions
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101888-97General Conditions
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (10:1)901282-92General Conditions
5Heterogeneous Pd NPs (1)-K₂CO₃ (2)EtOH/H₂O (1:1)70-1103-48up to 99[3][4]

Note: Yields are representative for couplings of similar substrates and may vary for the specific reaction of this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Addition of Catalyst and Base: Add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 100 °C and maintain this temperature for 16 hours with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl ketone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (Product) ArPdAr_prime->Product RedElim Reductive Elimination Boronic Ar'-B(OH)₂ Base Base ArylHalide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Boronic Acid - Aryl Halide - Catalyst - Base start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Solvents (Dioxane/H₂O) inert->solvent react Heat and Stir (100°C, 16h) solvent->react workup Work-up: - Dilute - Extract react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes: 4-Bromoacetyl-3-fluorophenylboronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. 4-Bromoacetyl-3-fluorophenylboronic acid is a unique fragment that incorporates two key reactive moieties: a bromoacetyl group, which can act as a covalent warhead, and a boronic acid group, known for its ability to form reversible covalent bonds or participate in hydrogen bonding interactions. This dual functionality makes it a compelling tool for identifying and characterizing binding pockets in protein targets, particularly those with reactive nucleophilic residues such as cysteine or serine.

The bromoacetyl group is an α-haloacetamide, a class of electrophiles widely used in FBDD to covalently modify nucleophilic residues, thereby enabling potent and durable target engagement.[1] The phenylboronic acid scaffold provides a rigid core for presenting the reactive group, while the fluorine atom can offer favorable interactions and serve as a useful probe for NMR-based screening methods. This application note provides a comprehensive overview of the utility of this compound in a typical FBDD workflow, from initial screening to hit validation and characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are consistent with the "Rule of Three," a set of guidelines for desirable fragment characteristics.

PropertyValueReference
Molecular FormulaC₈H₇BBrFO₃N/A
Molecular Weight276.86 g/mol N/A
XLogP31.8N/A
Hydrogen Bond Donors2N/A
Hydrogen Bond Acceptors4N/A
Rotatable Bond Count3N/A

Experimental Protocols

Protocol 1: Covalent Fragment Screening using Intact Protein Mass Spectrometry

This protocol outlines a primary screening method to identify covalent binding of this compound to a target protein using liquid chromatography-mass spectrometry (LC-MS).[2][3][4]

Materials:

  • Purified target protein (e.g., a cysteine-containing enzyme)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • DMSO

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Protein Preparation: Prepare a stock solution of the target protein in the assay buffer at a concentration of 10 µM.

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: In a microcentrifuge tube, combine 9.9 µL of the protein solution with 0.1 µL of the fragment stock solution to achieve a final protein concentration of ~10 µM and a fragment concentration of 100 µM. Also, prepare a control sample with DMSO only.

  • Incubate the reaction mixtures at room temperature for various time points (e.g., 1, 4, and 24 hours) to monitor the progress of the covalent reaction.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 1-5 µL) of each reaction mixture onto the LC-MS system.

    • Perform a desalting step using a suitable column.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weight of the protein.

    • Compare the mass of the protein in the fragment-treated sample to the DMSO control. A mass shift corresponding to the molecular weight of the fragment indicates covalent binding.

    • Calculate the percentage of protein labeling at each time point.

Hypothetical Screening Data:

FragmentTarget ProteinIncubation Time (h)% Protein Labeling
This compoundTarget X (30 kDa)125%
This compoundTarget X (30 kDa)465%
This compoundTarget X (30 kDa)2495%
DMSO ControlTarget X (30 kDa)240%
Protocol 2: Hit Validation and Kinetic Analysis using a Thiol-Reactivity Assay

This protocol describes a method to validate the covalent nature of the interaction and to determine the kinetic parameters of the reaction. This assay measures the reactivity of the fragment with a model thiol, such as glutathione (GSH), as a surrogate for its intrinsic reactivity.[4]

Materials:

  • This compound

  • Glutathione (GSH)

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Ellman's Reagent (DTNB)

  • Plate reader

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM solution of GSH in assay buffer.

    • Prepare a 10 mM solution of DTNB in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add GSH solution to a final concentration of 100 µM.

    • Add the fragment to a final concentration of 100 µM.

    • Initiate the reaction and monitor the decrease in free thiol concentration over time by adding DTNB and measuring the absorbance at 412 nm at regular intervals.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point.

    • Plot the natural logarithm of the GSH concentration versus time to determine the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k_inact/K_I) can be calculated by dividing k_obs by the fragment concentration.

Hypothetical Kinetic Data:

Fragmentk_inact/K_I (M⁻¹s⁻¹)Target Selectivity
This compound500High
Non-selective Covalent Fragment5000Low

A moderate reactivity is often desirable for covalent fragments to minimize off-target reactions.[5]

Protocol 3: Structural Characterization by X-ray Crystallography

This protocol details the steps to obtain a high-resolution crystal structure of the target protein in complex with this compound to elucidate the binding mode.[6][7]

Materials:

  • Crystals of the target protein

  • This compound

  • Cryoprotectant solution

  • X-ray diffraction facility

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a 2-5 fold molar excess of the fragment.

    • Soaking: Transfer pre-existing protein crystals into a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

  • Crystal Harvesting and Cryo-cooling:

    • Carefully loop a crystal from the drop and briefly pass it through the cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.[8]

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of an X-ray beamline.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the native protein structure as a search model.

    • Build the fragment into the electron density map and refine the structure.

  • Analysis of Binding Mode:

    • Analyze the refined structure to identify the specific residue that has been covalently modified by the bromoacetyl group.

    • Examine the non-covalent interactions between the fragment and the protein, including the role of the boronic acid and fluorine substituents.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Lead Optimization a Fragment Library (including this compound) b Primary Screen (Intact Protein MS) a->b c Orthogonal Screen (e.g., Thiol Reactivity Assay) b->c d Determine Kinetic Parameters (k_inact/K_I) c->d e X-ray Crystallography d->e f Analyze Binding Mode e->f g Structure-Guided Design f->g h Synthesis of Analogs g->h i SAR Exploration h->i j Lead Compound i->j

Caption: A typical Fragment-Based Drug Discovery workflow.

Covalent_Modification_Pathway cluster_protein Target Protein cluster_fragment Covalent Fragment cluster_complex Reaction cluster_products Products P Protein + Nucleophilic Residue (e.g., Cys-SH) NC Non-covalent Complex (Reversible) P->NC F This compound F->NC TS Transition State NC->TS k_inact C Covalent Adduct (Irreversible) TS->C PC Protein-Fragment Complex C->PC HBr HBr C->HBr

Caption: Covalent modification of a target protein.

Conclusion

This compound represents a valuable and versatile tool for fragment-based drug discovery. Its dual-reactive nature allows for the exploration of both reversible and irreversible binding modes, providing a rich source of information for structure-guided drug design. The protocols and data presented here offer a framework for the effective application of this fragment in identifying and validating novel drug targets and in the subsequent development of potent and selective lead compounds. The use of such well-characterized, reactive fragments can accelerate the discovery of covalent inhibitors for challenging protein targets.[9]

References

Illuminating the Proteome: A Guide to Fluorescent Labeling for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to visualize proteins within the complex and dynamic environment of a living cell is paramount to understanding their function, regulation, and involvement in signaling pathways. Fluorescent labeling has emerged as a cornerstone technique in cellular biology, providing a powerful toolkit to track protein localization, interactions, and conformational changes with high spatial and temporal resolution. This document provides a comprehensive overview of the most common strategies for fluorescently labeling proteins for cellular imaging, complete with detailed protocols and quantitative data to guide experimental design.

Introduction to Fluorescent Protein Labeling Strategies

Fluorescently tagging a protein of interest allows researchers to observe its behavior in real-time within its native cellular context.[1] The choice of labeling strategy is critical and depends on factors such as the protein of interest, the desired properties of the fluorophore, and the specific biological question being addressed. The three main approaches to fluorescently label proteins are:

  • Genetically Encoded Fluorescent Proteins (FPs): This is the most common method, involving the genetic fusion of a fluorescent protein, such as Green Fluorescent Protein (GFP), to the protein of interest.[2][3] This creates a fusion protein that is intrinsically fluorescent, offering high specificity in labeling.[4][5]

  • Enzymatic Labeling: This strategy utilizes enzymes to covalently attach a small molecule fluorophore to a specific peptide tag that is genetically fused to the protein of interest.[2][6] This approach combines the genetic specificity of tagging with the superior photophysical properties of organic dyes.[7]

  • Chemical Labeling: This method involves the direct chemical conjugation of a fluorescent dye to the protein of interest.[6] While powerful, ensuring specificity can be more challenging than with genetically encoded tags. Bioorthogonal labeling, a type of chemical labeling, uses chemical reactions that do not interfere with native biological processes.[4]

Quantitative Comparison of Common Fluorophores

The selection of a suitable fluorophore is a critical step in any cellular imaging experiment. Key properties to consider include the excitation and emission spectra, quantum yield (a measure of fluorescence efficiency), and photostability (resistance to photobleaching). The following tables summarize the quantitative properties of commonly used fluorescent proteins and organic dyes.

Table 1: Properties of Common Fluorescent Proteins

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Quantum YieldRelative BrightnessPhotostability (t½ in sec)
EGFP4885070.6033.6130
mCherry5876100.2215.845
mVenus5155280.5752.490
mTurquoise24344740.9329.8>500
mCardinal6046590.139.1530[8]
Dronpa5035180.8579.1N/A (Photoswitchable)[9]
Dendra2 (Green)4905070.6540.3N/A (Photoconvertible)
Dendra2 (Red)5535730.4533.3N/A (Photoconvertible)

Data compiled from various sources. Brightness is relative to EGFP and calculated as the product of the extinction coefficient and quantum yield. Photostability can vary significantly depending on imaging conditions.

Table 2: Properties of Common Organic Dyes for Protein Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldLabeling Strategy
Alexa Fluor 4884955190.92Chemical/Enzymatic
Cy35505700.15Chemical/Enzymatic
Cy56496700.28Chemical/Enzymatic
ATTO 647N6466640.65Chemical/Enzymatic
TMRM548573~0.4Chemical (Mitochondrial potential)[10]

Quantum yield can be influenced by the local environment.

Experimental Protocols

Protocol 1: Genetically Encoded Fluorescent Protein Labeling

This protocol describes the general steps for labeling a protein of interest with a fluorescent protein by transient transfection of mammalian cells.

Materials:

  • Expression plasmid containing the gene of interest fused to a fluorescent protein (e.g., pEGFP-N1-YourGene)

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare the plasmid DNA according to the transfection reagent manufacturer's instructions. Typically, a DNA concentration of 100-500 ng per well of a 24-well plate is used.

  • Transfection: a. Dilute the plasmid DNA in a serum-free medium. b. In a separate tube, dilute the transfection reagent in a serum-free medium. c. Combine the diluted DNA and transfection reagent and incubate at room temperature for the time specified by the manufacturer to allow complex formation. d. Add the DNA-transfection reagent complexes to the cells in the imaging dishes.

  • Expression: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for expression of the fusion protein.

  • Imaging: a. Gently wash the cells twice with pre-warmed PBS. b. Replace the PBS with fresh, pre-warmed complete cell culture medium or imaging buffer. c. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent protein. For example, for EGFP, use a 488 nm excitation laser and a 500-550 nm emission filter.[11]

Protocol 2: SNAP-tag® Enzymatic Labeling

This protocol outlines the steps for labeling a protein of interest fused with a SNAP-tag® with a cell-permeable fluorescent substrate.[12]

Materials:

  • Mammalian cells expressing a SNAP-tag® fusion protein

  • Complete cell culture medium

  • SNAP-tag® cell-permeable fluorescent substrate (e.g., SNAP-Cell® TMR-Star)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells expressing the SNAP-tag® fusion protein on glass-bottom imaging dishes to the desired confluency.

  • Substrate Preparation: Prepare a stock solution of the SNAP-tag® fluorescent substrate in DMSO according to the manufacturer's instructions.

  • Labeling Reaction: a. Dilute the fluorescent substrate stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-5 µM). b. Remove the existing medium from the cells and add the labeling medium containing the fluorescent substrate. c. Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Washing: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed complete cell culture medium, incubating for 5-10 minutes during each wash to ensure removal of unbound substrate.

  • Imaging: a. Replace the final wash medium with fresh, pre-warmed imaging buffer or complete medium. b. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizing Cellular Processes and Experimental Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_cloning Molecular Cloning cluster_cell_culture Cell Culture & Transfection cluster_labeling Fluorescent Labeling cluster_imaging Cellular Imaging gene Gene of Interest ligation Ligation gene->ligation vector Expression Vector (with FP or Tag) vector->ligation plasmid Expression Plasmid ligation->plasmid transfection Transfection plasmid->transfection cells Mammalian Cells cells->transfection expression Protein Expression transfection->expression fp_label FP Fusion (Autocatalytic) expression->fp_label enzymatic_label Enzymatic Labeling (e.g., SNAP-tag) expression->enzymatic_label microscopy Fluorescence Microscopy fp_label->microscopy enzymatic_label->microscopy data Image Acquisition & Analysis microscopy->data

Caption: General workflow for fluorescently labeling proteins in mammalian cells.

signaling_pathway ligand Ligand receptor Receptor (FP-tagged) ligand->receptor Binding adaptor Adaptor Protein receptor->adaptor Recruitment kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor (FP-tagged) kinase2->tf Phosphorylation nucleus Nucleus tf->nucleus Translocation gene Target Gene

Caption: A generic signaling pathway illustrating points for fluorescent protein tagging.

Troubleshooting Common Issues

Fluorescent labeling experiments can sometimes present challenges. Here are some common problems and their potential solutions:

IssuePossible Cause(s)Suggested Solution(s)
No or low fluorescence signal - Low transfection efficiency- Poor protein expression or stability- Inefficient labeling reaction (enzymatic/chemical)- Incorrect microscope settings- Optimize transfection protocol- Use a stronger promoter or a more stable FP[13]- Optimize labeling conditions (concentration, time)- Check filter sets and laser power
High background fluorescence - Autofluorescence from cells or medium- Non-specific binding of the fluorescent probe[14]- Incomplete removal of unbound probe- Use a phenol red-free medium for imaging- Include appropriate blocking steps- Increase the number and duration of wash steps
Incorrect protein localization or aggregation - The fluorescent tag interferes with protein folding or function[13]- Overexpression of the fusion protein- Try fusing the tag to the other terminus of the protein- Insert a flexible linker between the protein and the tag[13]- Use a weaker promoter or reduce the amount of transfected DNA
Rapid photobleaching - High laser power- Inherently low photostability of the fluorophore[15]- Reduce laser power and exposure time- Use a more photostable fluorophore (see Table 1 & 2)- Use an anti-fade mounting medium for fixed cells

By carefully selecting the appropriate labeling strategy, optimizing experimental conditions, and being aware of potential pitfalls, researchers can successfully employ fluorescent labeling to gain valuable insights into the intricate world of cellular proteins.

References

Synthesis of Novel Heterocyclic Compounds Utilizing 4-Bromoacetyl-3-fluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds using 4-Bromoacetyl-3-fluorophenylboronic acid as a key starting material. The presence of the reactive α-bromoacetyl group, a fluorine substituent, and a boronic acid moiety makes this compound a versatile building block for creating a diverse range of heterocyclic structures with potential applications in medicinal chemistry and drug discovery. The boronic acid group, in particular, offers a handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling further molecular elaboration.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The development of efficient synthetic routes to novel heterocyclic scaffolds is a cornerstone of modern drug discovery. This compound is a trifunctional reagent that holds significant promise for the construction of diverse heterocyclic systems. The α-bromoacetyl group serves as a potent electrophile for cyclization reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the boronic acid functionality allows for post-synthetic modifications. This document outlines protocols for the synthesis of thiazole and imidazole derivatives, two important classes of heterocycles, starting from this versatile reagent.

Data Presentation

The following table summarizes the expected products and general reaction conditions for the synthesis of representative heterocyclic compounds from this compound.

Heterocycle ClassReagentGeneral Reaction ConditionsExpected Product Structure
ThiazoleThioureaEthanol, Reflux, 4-6 h2-Amino-4-(4-borono-2-fluorophenyl)thiazole
ImidazoleFormamidine acetateAcetonitrile, Reflux, 8-12 h4-(4-Borono-2-fluorophenyl)imidazole

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-borono-2-fluorophenyl)thiazole

This protocol describes the synthesis of a thiazole derivative via the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (30 mL).

  • Add thiourea (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-Amino-4-(4-borono-2-fluorophenyl)thiazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 4-(4-Borono-2-fluorophenyl)imidazole

This protocol outlines the synthesis of an imidazole derivative.

Materials:

  • This compound

  • Formamidine acetate

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile (40 mL).

  • Add formamidine acetate (1.5 eq) and triethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (30 mL).

  • Separate the organic layer and wash it with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure 4-(4-Borono-2-fluorophenyl)imidazole.

  • Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

The following diagrams illustrate the synthetic workflows described in the protocols.

Synthesis_Workflow_Thiazole start This compound + Thiourea reflux Reflux in Ethanol (4-6 hours) start->reflux Hantzsch Synthesis workup Aqueous Workup (NaHCO3, DCM extraction) reflux->workup purification Column Chromatography workup->purification product 2-Amino-4-(4-borono-2-fluorophenyl)thiazole purification->product

Caption: Workflow for the synthesis of 2-Amino-4-(4-borono-2-fluorophenyl)thiazole.

Synthesis_Workflow_Imidazole start This compound + Formamidine acetate reflux Reflux in Acetonitrile (8-12 hours) start->reflux Cyclocondensation workup Aqueous Workup (EtOAc extraction) reflux->workup purification Column Chromatography workup->purification product 4-(4-Borono-2-fluorophenyl)imidazole purification->product

Caption: Workflow for the synthesis of 4-(4-Borono-2-fluorophenyl)imidazole.

Signaling Pathways and Further Applications

The synthesized heterocyclic compounds, possessing a boronic acid group, are primed for further derivatization via Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide array of aryl or heteroaryl substituents, leading to the generation of large compound libraries for biological screening.

For instance, the synthesized thiazole and imidazole cores are prevalent in many kinase inhibitors. The boronic acid handle can be utilized to couple with various functionalized aromatic partners, potentially leading to the discovery of novel inhibitors of protein kinases involved in cancer signaling pathways.

Signaling_Pathway_Application cluster_synthesis Synthesis cluster_diversification Diversification cluster_application Application Start 4-Bromoacetyl-3- fluorophenylboronic acid Het Heterocyclic Core (Thiazole/Imidazole) Start->Het Cyclization SM Suzuki-Miyaura Coupling Het->SM Library Compound Library SM->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Drug Potential Drug Candidate Lead->Drug

Caption: Logical workflow from synthesis to potential drug discovery.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Bromoacetyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 4-Bromoacetyl-3-fluorophenylboronic acid.

Introduction: The Challenge of Electron-Deficient Substrates

This compound is a valuable building block, but its electronic properties—namely the electron-withdrawing effects of the fluoro and acetyl groups—can present challenges in Suzuki-Miyaura coupling reactions. These substrates are particularly susceptible to side reactions like protodeboronation, which can lead to low yields of the desired cross-coupled product. This guide will help you navigate these challenges and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality and Stability: Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Ensure you are using fresh, high-purity this compound. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, if stability issues persist.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are active and have been stored correctly under an inert atmosphere to prevent oxidation.[1] The presence of oxygen can lead to catalyst decomposition and the homocoupling of boronic acids.[1][2]

  • Inert Atmosphere: The exclusion of oxygen is critical.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents were thoroughly degassed before use.[2] Oxygen can deactivate the Pd(0) catalyst.[1]

Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. What mechanistic step is likely the problem?

A2: With electron-deficient boronic acids, the transmetalation step is often slow and inefficient. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation to occur.[3][4] If the base is too weak or not sufficiently soluble, this activation will be inadequate.

Additionally, the oxidative addition step can be challenging if your coupling partner is an electron-rich or sterically hindered aryl halide.

Q3: How can I minimize the main side reaction, protodeboronation?

A3: Protodeboronation is a major cause of low yields with electron-deficient boronic acids.[1][5] Here are several strategies to mitigate it:

  • Choice of Base: The base is critical. While it activates the boronic acid, it can also promote protodeboronation.[1] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: Water can be a proton source for this side reaction.[1] Employing strictly anhydrous conditions with appropriate bases can help reduce protodeboronation.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate protects it from premature decomposition.[1] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Lowering the reaction temperature and shortening the reaction time can reduce the extent of protodeboronation.[1] Monitor the reaction closely to avoid prolonged heating after completion.

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: The primary cause of homocoupling is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] To prevent this:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.[2]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process, from reagent addition to heating.[1]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

G start Low / No Yield check_reagents 1. Check Reagent Quality - Boronic acid fresh? - Catalyst/ligand active? start->check_reagents Initial Checks check_setup 2. Verify Reaction Setup - Fully inert atmosphere? - Solvents degassed? check_reagents->check_setup slow_transmetalation Problem ID: Slow Transmetalation (Likely Issue) check_setup->slow_transmetalation If setup/reagents OK side_reactions Problem ID: Side Reactions (Protodeboronation) check_setup->side_reactions If byproduct observed solution1 Solution A: Use Stronger, Finely Powdered Base (e.g., K₃PO₄, Cs₂CO₃) slow_transmetalation->solution1 solution2 Solution B: Use Electron-Rich, Bulky Ligand (e.g., Buchwald Ligands) slow_transmetalation->solution2 solution3 Solution C: Increase Reaction Temperature slow_transmetalation->solution3 end Improved Yield solution1->end solution2->end solution3->end solution4 Solution D: Use Milder Base (KF) or Anhydrous Conditions side_reactions->solution4 solution5 Solution E: Convert to More Stable Boronic Ester (BPin) side_reactions->solution5 solution4->end solution5->end

Caption: A step-by-step workflow for troubleshooting failed Suzuki couplings.

Competing Reaction Pathways

Understanding the potential side reactions is key to optimizing your desired cross-coupling.

G reactants Aryl-X + Ar'-B(OH)₂ (Starting Materials) catalyst Pd(0) Catalyst + Base reactants->catalyst Reaction Start product Desired Product Aryl-Ar' catalyst->product Cross-Coupling (Desired Pathway) protodeboronation Protodeboronation Ar'-H catalyst->protodeboronation Side Reaction (Cause: H₂O, Harsh Base) homocoupling Homocoupling Ar'-Ar' catalyst->homocoupling Side Reaction (Cause: O₂)

Caption: Key reaction pathways in a Suzuki coupling.

Recommended Reaction Parameters

The following table summarizes recommended starting conditions for Suzuki couplings with electron-deficient boronic acids. Optimization will likely be required for your specific substrate.

ParameterRecommended ConditionsRationale / Notes
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle Precatalysts (e.g., XPhos Pd G3)Palladacycles are often more stable and air-insensitive.[2][6] Pd(0) sources like Pd₂(dba)₃ avoid the need for in-situ reduction.
Ligand Electron-rich, bulky phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)These ligands promote the rate-limiting oxidative addition step and facilitate transmetalation.[7]
Base K₃PO₄, Cs₂CO₃, KFA strong base is needed to form the active boronate complex. K₃PO₄ and Cs₂CO₃ are effective choices.[2] KF is a milder option if protodeboronation is severe.[8]
Solvent Dioxane/H₂O, Toluene, THFAprotic polar solvents are common. A small amount of water can help solubilize the base and accelerate transmetalation, but excess water can promote protodeboronation.[2][7]
Temperature 80 - 110 °CHigher temperatures can overcome activation barriers but may also increase side reactions. Start around 80-90 °C and adjust as needed.
Additives N/AFor highly sensitive substrates, consider converting the boronic acid to a more stable trifluoroborate salt or MIDA ester.[1]

General Experimental Protocol

This is a general protocol that should be optimized for your specific coupling partners.

1. Reagent Preparation and Vessel Setup:

  • To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]

  • Add a magnetic stir bar.

2. Establishing an Inert Atmosphere:

  • Seal the vessel with a septum cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]

3. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]

  • Via syringe, add the thoroughly degassed solvent system (e.g., Dioxane/H₂O 10:1).[2] The final concentration should typically be 0.1-0.2 M relative to the limiting reagent.

4. Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–100 °C).[1]

  • Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).[2]

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

References

Technical Support Center: A Troubleshooting Guide to Preventing Homocoupling of 4-Bromoacetyl-3-fluorophenylboronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the challenging substrate, 4-Bromoacetyl-3-fluorophenylboronic acid. Unwanted homocoupling of this boronic acid is a frequent obstacle, leading to reduced yields and complex purification challenges. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you suppress this critical side reaction and achieve your desired synthetic outcomes.

Troubleshooting Guide: Diagnosis and Resolution of Homocoupling

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is happening and why?

A1: You are observing the homocoupling of your boronic acid, a common side reaction in Suzuki couplings where two molecules of the boronic acid react to form a symmetrical biaryl.[1][2] This side reaction competes directly with your desired cross-coupling pathway, consuming your boronic acid and reducing the yield of your target molecule.[1] The presence of the bromoacetyl and fluoro substituents on the phenylboronic acid can influence its electronic properties and susceptibility to side reactions.

The two primary mechanisms responsible for homocoupling are:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3][4] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][5] Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[3][5]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst required for the main cycle.[1][6] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.[2]

Below is a diagram illustrating the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Regenerated Catalyst Product Ar-Ar' (Product) RE->Product Pd0_homo Pd(0)L₂ O2_Ox Oxidation Pd0_homo->O2_Ox O₂ PdII Pd(II) O2_Ox->PdII HC Homocoupling Reaction PdII->HC 2 x Ar'-B(OH)₂ HC->Pd0_homo Regenerated Catalyst Byproduct Ar'-Ar' (Byproduct) HC->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: I've tried degassing my solvent, but homocoupling is still a major issue. What other factors should I investigate?

A2: While degassing is crucial, several other parameters can significantly influence the extent of homocoupling. Consider the following factors:

  • Choice of Palladium Source and Ligand: The catalyst system is paramount. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) salts. More importantly, bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired reductive elimination step over the pathways leading to homocoupling.[1] These ligands stabilize the palladium catalyst and their steric bulk can hinder the formation of intermediates that lead to the undesired dimerization.[1]

  • Base Selection: The choice of base is critical and often substrate-dependent.[7] While a base is necessary to activate the boronic acid for transmetalation,[8][9] an overly strong base can promote side reactions. For substrates with sensitive functional groups, like the acetyl group in your molecule, milder bases are recommended.[7] Anhydrous, powdered potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in activating the boronic acid while minimizing degradation of sensitive substrates.[7]

  • Solvent and Temperature: The reaction solvent and temperature must be carefully chosen to ensure all reagents are soluble and the reaction proceeds at an appropriate rate.[10][11] High temperatures can sometimes lead to catalyst decomposition and an increase in side products.[10] It is often beneficial to screen a range of temperatures (e.g., 80–110 °C) to find the optimal conditions for your specific substrate combination.[10][12]

  • Purity and Stability of the Boronic Acid: Ensure your this compound is pure. Impurities can sometimes interfere with the catalytic cycle. Additionally, boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[10]

Q3: Can you provide a detailed, optimized protocol for minimizing homocoupling with this compound?

A3: Absolutely. The following protocol is a robust starting point. It incorporates best practices for minimizing homocoupling, including the use of a modern catalyst system and rigorous exclusion of oxygen.

Optimized Suzuki Coupling Protocol

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Inert Atmosphere Setup cluster_solvent 3. Solvent Addition & Degassing cluster_catalyst 4. Catalyst Addition & Reaction cluster_workup 5. Monitoring & Workup A To an oven-dried Schlenk flask, add: - Aryl Halide (1.0 equiv) - this compound (1.2 equiv) - SPhos (2 mol%) - K₃PO₄ (2.0 equiv, anhydrous) B Seal the flask with a septum. Evacuate and backfill with Argon or Nitrogen (repeat 3x). A->B C Add anhydrous, degassed solvent (e.g., Toluene/Water 10:1) via syringe. B->C D Sparge the reaction mixture with Argon or Nitrogen for 15-20 minutes. C->D E Under a positive pressure of inert gas, add the Palladium precatalyst (e.g., SPhos G3 Palladacycle, 1 mol%). D->E F Place the flask in a preheated oil bath (80-100 °C) and stir vigorously. E->F G Monitor reaction by TLC or LC-MS. F->G H Upon completion, cool to room temperature. Perform aqueous workup (e.g., dilute with Ethyl Acetate, wash with water and brine). G->H I Dry organic layer, filter, and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Table 1: Recommended Reaction Parameters for Minimizing Homocoupling

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a Palladacycle Precatalyst (e.g., SPhos G3)Reduces the initial concentration of Pd(II), which can directly cause homocoupling.[1][6]
Ligand Bulky, electron-rich phosphine (e.g., SPhos, XPhos)Stabilizes the Pd(0) state and promotes efficient reductive elimination of the desired product.[1][13]
Base Anhydrous, powdered K₃PO₄A moderately weak base that effectively promotes transmetalation while minimizing degradation of the acetyl group.[7]
Solvent Anhydrous, degassed Toluene or Dioxane (often with a small amount of water)Aprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction.[11]
Atmosphere Rigorously inert (Argon or Nitrogen)Crucial for preventing oxygen-mediated oxidation of Pd(0) to Pd(II), a primary cause of homocoupling.[2][3][5]
Temperature 80-100 °C (optimize as needed)Balances reaction rate with catalyst and substrate stability.[12]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to homocoupling?

The electronic nature of this substrate, with an electron-withdrawing bromoacetyl group and a moderately electron-withdrawing fluorine atom, can influence the rate of transmetalation and other steps in the catalytic cycle. Electron-deficient arylboronic acids have been shown in some cases to be more prone to homocoupling.[14]

Q2: Can I use a different palladium catalyst? Which ones are recommended?

Yes, while the recommended protocol suggests a modern palladacycle, other catalyst systems can be effective. The key is to use a system that quickly generates and stabilizes the active Pd(0) species. Catalyst systems like Pd(OAc)₂ combined with a bulky, electron-rich ligand like SPhos or XPhos can also be highly effective.[8] However, when using a Pd(II) source like Pd(OAc)₂, it is even more critical to rigorously exclude oxygen to prevent the initial Pd(II)-mediated homocoupling.[1][6]

Q3: Is it possible that my boronic acid is degrading? How can I check?

Boronic acid degradation, primarily through protodeboronation, is a common issue.[10] You can check the purity of your starting material by NMR or LC-MS. If you suspect degradation is occurring during the reaction, you can monitor the reaction mixture over time by LC-MS to track the consumption of the boronic acid relative to the formation of the desired product and the homocoupled byproduct. Using more stable boronic esters, such as pinacol (BPin) esters, can be an effective strategy to mitigate this issue.[10]

Q4: What is the role of the degassing process, and why is it so critical?

The degassing process is designed to remove dissolved oxygen from the reaction solvent and mixture.[2] As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][3][4] This Pd(II) species is a key culprit in promoting the homocoupling of boronic acids.[1][5] Therefore, a thorough degassing procedure, such as sparging with an inert gas like argon or nitrogen, is one of the most effective and straightforward methods to suppress this major side reaction.[2][5]

References

managing stability issues of 4-Bromoacetyl-3-fluorophenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Managing Stability and Reactivity in Solution for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dual Reactivity of 4-Bromoacetyl-3-fluorophenylboronic acid

This compound is a valuable bifunctional reagent, integrating a reactive α-bromoacetyl moiety and a versatile boronic acid group. This combination, however, presents significant stability challenges in solution that can impact reaction outcomes and reproducibility. The primary modes of degradation are associated with the boronic acid group, particularly protodeboronation, and the reactivity of the α-bromoacetyl group with nucleophiles. The electron-withdrawing nature of the fluorine substituent further influences the acidity and stability of the boronic acid.[1][2][3] This guide will address these issues in a practical question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, even when stored in the refrigerator. What is happening?

A1: The primary cause of degradation for arylboronic acids in solution is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process is often catalyzed by residual acid or base and is exacerbated by the presence of water. For this compound, the electron-withdrawing fluorine atom can increase the Lewis acidity of the boronic acid, potentially influencing its susceptibility to degradation.[1][2][3] Additionally, the α-bromoacetyl group is a potent electrophile and can react with nucleophiles, including water, albeit slowly, leading to the formation of byproducts.

To minimize degradation during storage, it is crucial to use anhydrous, aprotic solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C for short-term, -80°C for long-term).[2] It is also recommended to prepare solutions fresh whenever possible.

Q2: I am observing significant amounts of a debrominated byproduct in my reaction mixture. What is the likely cause?

A2: The loss of the bromoacetyl group can occur through nucleophilic attack on the carbonyl carbon or the α-carbon. If your reaction mixture contains nucleophilic species (e.g., amines, thiols, or even some basic reagents), they can readily react with the α-bromoacetyl moiety. Under basic conditions, enolate formation can also lead to side reactions.

Consider the compatibility of all reagents with the α-bromoacetyl group. If nucleophilic reagents are necessary, a protecting group strategy for the ketone may be required (see Troubleshooting Guide).

Q3: How does the fluorine substituent affect the stability and reactivity of the boronic acid?

A3: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boronic acid, which can enhance its reactivity in desired transformations like Suzuki-Miyaura coupling.[1][2][3] However, this increased acidity can also influence the rate of protodeboronation, with the effect being dependent on the pH of the solution.[2] The position of the fluorine substituent is critical; in this case, the meta-fluoro substitution has a significant inductive effect.[3]

Troubleshooting Guide

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the stability of the boronic acid.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Protodeboronation The boronic acid is degrading before it can participate in the catalytic cycle. This is often accelerated by strong bases and protic solvents.[2]- Use milder bases such as K₃PO₄ or Cs₂CO₃. - Employ anhydrous, aprotic solvents (e.g., dioxane, THF). - Consider using a boronic acid protecting group like a pinacol ester or MIDA ester.[4]
Incompatible Base Strong bases can react with the α-bromoacetyl group, leading to decomposition of the starting material.- Screen milder bases like K₂CO₃ or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[5]
Catalyst Inactivation The catalyst may be poisoned by impurities or degradation byproducts.- Ensure high purity of the boronic acid. - Use fresh, degassed solvents. - Consider using more robust palladium precatalysts.
Poor Solubility The boronic acid or other reagents may not be fully dissolved in the reaction solvent.- Screen different solvent systems. - Gently warm the reaction mixture to aid dissolution before adding the catalyst.

Workflow for Troubleshooting Low Yield in Suzuki Coupling:

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_stability Verify Boronic Acid Stability (Q1) start->check_stability check_base Assess Base Compatibility (Q2) check_stability->check_base Stable optimize Optimize Reaction Conditions check_stability->optimize Unstable check_catalyst Evaluate Catalyst Activity check_base->check_catalyst Compatible protect_ketone Consider Ketone Protection check_base->protect_ketone Incompatible check_catalyst->optimize Active check_catalyst->optimize Inactive end Successful Coupling optimize->end protect_ketone->optimize

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Issue 2: Multiple Unidentified Byproducts in the Reaction Mixture

The presence of multiple byproducts often points to the reactivity of the α-bromoacetyl group.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Reaction with Solvent Protic solvents (e.g., water, methanol) can act as nucleophiles, leading to the formation of α-hydroxy or α-methoxy ketones.- Use aprotic solvents such as THF, dioxane, or DMF.
Reaction with Base Strong bases can deprotonate the α-carbon, leading to enolate formation and subsequent side reactions like self-condensation.- Use a non-nucleophilic, sterically hindered base like DIPEA.[5] - Add the base slowly at a lower temperature.
Photodegradation α-Haloketones can be sensitive to light, which can initiate radical reactions.- Protect the reaction vessel from light by wrapping it in aluminum foil.

Protecting Group Strategy for the α-Bromoacetyl Moiety:

If the α-bromoacetyl group's reactivity is unavoidable, consider protecting the ketone as an acetal.

Experimental Protocol: Acetal Protection

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous toluene.

  • Addition of Diol: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated aqueous NaHCO₃, and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal-protected boronic acid by column chromatography.

  • Deprotection: After the desired reaction (e.g., Suzuki coupling), the acetal can be removed by treatment with aqueous acid (e.g., 1 M HCl in THF).[6][7][8]

Logical Relationship of Protecting Group Strategy:

Protecting_Group_Strategy start This compound protect Acetal Protection start->protect protected_reagent Protected Boronic Acid protect->protected_reagent reaction Desired Reaction (e.g., Suzuki Coupling) protected_reagent->reaction protected_product Protected Product reaction->protected_product deprotect Acidic Hydrolysis (Deprotection) protected_product->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for using an acetal protecting group.

Analytical Methods for Stability Assessment

Regularly assessing the purity and stability of your this compound is crucial for reproducible results.

UPLC-MS Method for Degradation Monitoring

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for separating and identifying the parent compound and its degradation products with high resolution and sensitivity.[9][10]

Experimental Protocol: UPLC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in an aprotic solvent like acetonitrile (ACN) to minimize in-vial degradation.[9]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a short run time (e.g., 5-10 minutes) is a good starting point.

    • Flow Rate: Typically 0.4-0.6 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of species.

    • Data Acquisition: Full scan mode to identify unknown degradation products and selected ion monitoring (SIM) for targeted quantification of the parent compound and known impurities.

  • Forced Degradation Study: To identify potential degradation products, subject the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and analyze the resulting solutions by UPLC-MS.[9][10]

¹¹B NMR Spectroscopy for Boronic Acid Integrity

¹¹B NMR is a direct and effective method for observing the chemical environment of the boron atom and can be used to monitor the integrity of the boronic acid group.[11][12][13][14]

Experimental Protocol: ¹¹B NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the compound in a deuterated aprotic solvent (e.g., CD₃CN, DMSO-d₆).

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Data Analysis:

    • The signal for the sp²-hybridized boron of the boronic acid will appear in a characteristic chemical shift range.

    • The formation of boronate esters or other adducts will result in an upfield shift corresponding to an sp³-hybridized boron.[12]

    • The disappearance of the boronic acid signal over time can be used to quantify the rate of degradation.

Safe Handling and Storage

Given its reactive nature, proper handling and storage of this compound are paramount.

Parameter Recommendation Rationale
Storage Temperature Store at -20°C or below.Minimizes thermal degradation and side reactions.[2]
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidation and reaction with atmospheric moisture.[2]
Container Use a tightly sealed, opaque container.Protects from moisture and light.[1]
Handling Handle in a well-ventilated area, preferably in a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.The compound is an α-bromo ketone, which can be lachrymatory and a skin irritant.

References

side reactions of the bromoacetyl group with nucleophilic amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using bromoacetyl groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the reaction of the bromoacetyl group with nucleophilic amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the bromoacetyl group in bioconjugation?

A1: The primary target for the bromoacetyl group is the thiol (sulfhydryl) group of cysteine residues within proteins and peptides.[1] The reaction proceeds via an SN2 nucleophilic substitution, where the deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of a stable thioether bond.[1][2] For optimal reactivity with cysteine, a pH range of 7.5-8.5 is recommended to ensure a significant portion of the cysteine thiols are in the more nucleophilic thiolate form.[1][2]

Q2: What are the common side reactions associated with bromoacetyl bioconjugation?

A2: While the bromoacetyl group is highly reactive towards cysteine, side reactions can occur with other nucleophilic amino acid residues, particularly under non-optimal conditions. The most common off-target residues are:

  • Histidine: The imidazole side chain of histidine can be alkylated. This reaction is pH-dependent, with reactivity increasing at pH values above 6.[1][3]

  • Lysine: The ε-amino group of lysine can react, but this is generally a much slower reaction. It typically becomes significant only at higher pH (>9.0) where the amine is deprotonated.[1]

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This side reaction can occur even at neutral or slightly acidic pH, especially with prolonged reaction times or high concentrations of the bromoacetylating reagent.[1][4]

Q3: How does pH affect the selectivity of bromoacetyl labeling?

A3: pH is a critical parameter for controlling the selectivity of bromoacetyl reactions:

  • Slightly Basic (pH 7.5-8.5): This range is optimal for targeting cysteine residues, as the pKa of the cysteine thiol is typically around 8.3-8.6, meaning a significant concentration of the highly reactive thiolate anion is present.[1]

  • Neutral to Slightly Acidic (pH 6.0-7.0): In this range, the reactivity with cysteine decreases, while the potential for reaction with histidine (pKa ≈ 6.0) increases as the imidazole ring becomes deprotonated.[1]

  • Basic (pH > 9.0): At higher pH values, the reactivity of lysine's ε-amino group (pKa ≈ 10.5) increases significantly, leading to a higher likelihood of off-target labeling.[1]

Q4: How does the stability of a bromoacetyl-cysteine linkage compare to a maleimide-cysteine linkage?

A4: The thioether bond formed from a bromoacetyl reaction with cysteine is highly stable and considered practically irreversible under physiological conditions.[1] In contrast, the thiosuccinimide linkage formed from a maleimide-thiol reaction can be susceptible to a retro-Michael addition, which can lead to deconjugation, especially in the presence of other thiols.[1] Therefore, bromoacetyl-based conjugates generally exhibit higher stability in biological media.[1]

Troubleshooting Guides

Problem 1: Low or No Labeling of the Target Protein
Potential Cause Recommended Solution(s)
Suboptimal pH Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of the cysteine thiol group.[1]
Presence of Thiols in Buffer Avoid using buffers containing reducing agents like DTT or β-mercaptoethanol, as they will compete with the bromoacetyl reagent.[1] If a reducing environment is necessary for protein stability, perform a buffer exchange step before conjugation.[1]
Inaccessible Cysteine Residue The target cysteine may be buried within the protein's three-dimensional structure.[1] Consider using a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and increase accessibility.[1]
Oxidized Cysteine Residues Cysteine residues may be oxidized, forming disulfide bonds. Pre-treat the protein with a reducing agent like DTT or TCEP, followed by the removal of the reducing agent before adding the bromoacetyl reagent.[1]
Degraded Bromoacetyl Reagent Bromoacetyl reagents can hydrolyze over time, especially if not stored under anhydrous conditions. Use a fresh or properly stored reagent.[5]
Problem 2: Significant Off-Target Labeling (Side Reactions)
Potential Cause Recommended Solution(s)
Reaction with Histidine If histidine modification is a concern, perform the reaction at a pH closer to 7.0 to keep the imidazole ring protonated and less reactive.[1]
Reaction with Lysine If you observe significant labeling of lysine residues, lower the reaction pH to the 7.5-8.5 range.[1]
Reaction with Methionine To minimize methionine alkylation, use the lowest effective concentration of the bromoacetyl reagent and the shortest possible reaction time.[1]
High Molar Excess of Bromoacetyl Reagent A high molar excess of the bromoacetyl reagent can drive reactions with less nucleophilic residues.[1] Perform a titration to determine the optimal molar ratio of reagent to protein for your specific system.[1]
Prolonged Reaction Time Long incubation times can lead to the accumulation of side-products.[1] Monitor the reaction progress over time and quench the reaction once sufficient labeling of the target cysteine is achieved.[1]
Problem 3: Protein Precipitation During Reaction
Potential Cause Recommended Solution(s)
Rapid Addition of Reagent Adding the bromoacetyl reagent (often dissolved in an organic solvent like DMSO or DMF) too quickly can cause localized high concentrations and protein precipitation.[1] Add the reagent dropwise while gently stirring.[1]
Change in Protein pI The modification of charged residues (like lysine) can alter the isoelectric point (pI) of the protein, leading to precipitation if the buffer pH is close to the new pI.[1] Ensure your buffer pH is at least one unit away from the predicted pI of the modified protein.[1]

Data Presentation

Table 1: pH Dependence of Bromoacetyl Reactions with Nucleophilic Amino Acids

Amino AcidNucleophilic GroupOptimal pH Range for ReactionpKa of Nucleophilic GroupNotes
Cysteine Thiol (-SH)7.5 - 8.5[1][2]~8.3 - 8.6[1]Primary target for bromoacetylation.
Histidine Imidazole> 6.0[1]~6.0[1]Reactivity increases as the imidazole ring becomes deprotonated.
Lysine ε-Amino (-NH2)> 9.0[1]~10.5[1]Reaction is generally slow and occurs at high pH.
Methionine Thioether (-S-CH3)Neutral to slightly acidic[1]N/ACan occur at lower pH, especially with long reaction times.

Experimental Protocols

Key Experiment: Bromoacetylation of a Cysteine-Containing Protein

This protocol provides a general method for the bromoacetylation of a protein with an accessible cysteine residue.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • Bromoacetylating reagent (e.g., N-bromoacetyl-amine)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • If the protein has been stored in a buffer containing thiols (e.g., DTT), perform a buffer exchange into a thiol-free buffer.

    • If cysteine oxidation is suspected, pre-treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature, followed by removal of the DTT via a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of the bromoacetylating reagent in anhydrous DMSO or DMF. The concentration should be high enough to avoid adding a large volume of organic solvent to the protein solution (typically <5% of the total reaction volume).

  • Bromoacetylation Reaction:

    • To the protein solution, add the bromoacetylating reagent dropwise while gently stirring. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent to a final concentration that is in large excess (e.g., 50- to 100-fold) over the initial concentration of the bromoacetylating reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess bromoacetylating reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Analysis:

    • Confirm the modification using techniques such as mass spectrometry (MS) to observe the expected mass shift.

Visualizations

Reaction_Pathway Bromoacetyl Bromoacetyl Group (R-CO-CH₂Br) Thioether_Bond Thioether Bond (Primary Reaction) Bromoacetyl->Thioether_Bond pH 7.5-8.5 Alkylated_His Alkylated Histidine (Side Reaction) Bromoacetyl->Alkylated_His pH > 6.0 Alkylated_Lys Alkylated Lysine (Side Reaction) Bromoacetyl->Alkylated_Lys pH > 9.0 Sulfonium_Ion Sulfonium Ion (Side Reaction) Bromoacetyl->Sulfonium_Ion Neutral pH Cysteine Cysteine (Protein-SH) Cysteine->Thioether_Bond Histidine Histidine (Protein-Im) Histidine->Alkylated_His Lysine Lysine (Protein-NH₂) Lysine->Alkylated_Lys Methionine Methionine (Protein-S-CH₃) Methionine->Sulfonium_Ion

Caption: Reaction pathways of the bromoacetyl group with nucleophilic amino acids.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction Protein_Prep Protein Preparation (Thiol-free buffer, optional reduction) Reaction Bromoacetylation Reaction (pH 7.5-8.5, RT or 4°C) Protein_Prep->Reaction Reagent_Prep Bromoacetyl Reagent Preparation (in DMSO/DMF) Reagent_Prep->Reaction Quenching Quenching (Excess L-Cysteine) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: General experimental workflow for bromoacetylation of a protein.

Troubleshooting_Logic Start Low/No Labeling? Check_pH Is pH 7.5-8.5? Start->Check_pH Yes Optimize Optimize Conditions (Temp, Time, Conc.) Start->Optimize No (Side Reactions) Check_Reagents Are reagents fresh & thiol-free? Check_pH->Check_Reagents Yes Check_pH->Optimize No Check_Cys Is Cysteine accessible/reduced? Check_Reagents->Check_Cys Yes Check_Reagents->Optimize No Check_Cys->Optimize No

Caption: Troubleshooting logic for low bromoacetylation yield.

References

Technical Support Center: Purification of Products from 4-Bromoacetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 4-Bromoacetyl-3-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is widely used to synthesize biaryl ketones, which are important intermediates in the development of pharmaceuticals and advanced materials.[1]

Q2: What are the typical impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A2: Common impurities include:

  • Homo-coupling products: Formation of a biaryl from the coupling of two molecules of the starting aryl halide or two molecules of the boronic acid.

  • Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom on the starting this compound.

  • Unreacted starting materials: Residual this compound and the coupling partner (e.g., aryl bromide).

  • Palladium catalyst residues: Traces of the palladium catalyst used in the reaction.

  • Inorganic salts: Byproducts from the base used in the reaction.

Q3: Is the bromoacetyl group stable under Suzuki-Miyaura coupling conditions?

A3: The bromoacetyl group is generally stable under the standard conditions of a Suzuki-Miyaura reaction. However, prolonged reaction times, high temperatures, or the presence of certain nucleophiles could potentially lead to side reactions involving this functional group. It is crucial to monitor the reaction progress to avoid degradation.

Q4: What are the general strategies for purifying the biaryl ketone products?

A4: The primary purification strategies are:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Effective for separating the desired product from starting materials and byproducts based on polarity.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline products.[2]

Troubleshooting Guides

Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Product is degrading on the silica gel column. The bromoacetyl group can be sensitive to the acidic nature of standard silica gel.Neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine.Consider using an alternative stationary phase such as neutral alumina.
Poor separation of the product from impurities. The solvent system (eluent) is not optimized.Optimize the eluent using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for your product.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product is streaking on the TLC plate and column. The compound may be too polar or have strong interactions with the stationary phase.Add a small amount of a polar solvent like methanol to your eluent.If your compound has acidic or basic properties, adding a small amount of acetic acid or triethylamine to the eluent can improve the peak shape.
Low recovery of the product from the column. The product may be irreversibly adsorbed onto the stationary phase or co-eluting with other fractions.Ensure the column is not overloaded with the crude product.Dry-load the sample onto a small amount of silica gel if it has low solubility in the eluent.
Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Product does not crystallize upon cooling. The solution is too dilute.The chosen solvent is not appropriate.Supersaturation has not been achieved.Concentrate the solution by evaporating some of the solvent.Try adding an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy.Scratch the inside of the flask with a glass rod to induce nucleation.Add a seed crystal of the pure product if available.
Product oils out instead of crystallizing. The melting point of the product is lower than the boiling point of the solvent.Impurities are preventing crystallization.Try a lower-boiling point solvent system.Attempt to purify the crude material further by column chromatography before recrystallization.Dissolve the oil in a minimal amount of a good solvent and then add an anti-solvent.
Crystals are contaminated with impurities. The cooling process was too rapid, trapping impurities within the crystal lattice.The initial crude product was too impure for a single recrystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath.Perform a second recrystallization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification Protocol: Column Chromatography followed by Recrystallization
  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the partially purified product from the column in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).[2]

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Representative Solvent Systems for Column Chromatography
Eluent System (Hexane:Ethyl Acetate)Typical Rf of Biaryl Ketone ProductObservations
9:10.5 - 0.7Good for eluting non-polar impurities. Product may elute too quickly.
7:30.2 - 0.4Often a good starting point for separation of the desired product.
1:10.1 - 0.2May be necessary for more polar products, but can lead to broader peaks.
Table 2: Common Solvents for Recrystallization
Solvent(s)SuitabilityNotes
EthanolGood for many biaryl ketones.Product should be sparingly soluble at room temperature and highly soluble when hot.
Ethyl Acetate / HexaneA versatile mixed-solvent system.Dissolve the product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.
TolueneCan be effective for less polar products.Higher boiling point may require careful handling.
IsopropanolAn alternative to ethanol.

Visualizations

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water) Start->Workup Concentration1 Concentration Workup->Concentration1 Crude_Product Crude Product Concentration1->Crude_Product Chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Crude_Product->Chromatography TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Concentration2 Concentration Combine_Fractions->Concentration2 Partially_Pure Partially Purified Product Concentration2->Partially_Pure Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) Partially_Pure->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: General purification workflow for products derived from this compound.

Troubleshooting_Logic Start Purification Issue? Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Yes Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue No Degradation Degradation on Column? Chromatography_Issue->Degradation Yes Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation No No_Crystals No Crystals Formed? Recrystallization_Issue->No_Crystals Yes Oiling_Out Product Oiling Out? Recrystallization_Issue->Oiling_Out No Sol_Neutralize_Silica Neutralize Silica or Use Alumina Degradation->Sol_Neutralize_Silica Sol_Optimize_Eluent Optimize Eluent (TLC, Gradient) Poor_Separation->Sol_Optimize_Eluent Sol_Concentrate_Seed Concentrate, Add Anti-solvent, Scratch, or Seed No_Crystals->Sol_Concentrate_Seed Sol_Change_Solvent Change Solvent System or Purify Further First Oiling_Out->Sol_Change_Solvent

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Troubleshooting Deboronation of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to diagnose and mitigate common side reactions involving arylboronic acids, ensuring higher yields and purity in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant issue?

A1: Deboronation is a chemical reaction that involves the cleavage of a carbon-boron bond.[1] The most common form, protodeboronation , replaces the boronic acid group with a hydrogen atom, leading to an undesired arene byproduct.[1][2] Another pathway, oxidative deboronation , replaces the boron moiety with a hydroxyl group, forming a phenol.[3] These side reactions are problematic as they consume the boronic acid starting material, reduce the yield of the desired coupled product, and introduce impurities that can complicate purification.[2]

Q2: What are the primary mechanisms driving deboronation?

A2: Deboronation can occur through several pathways, largely dependent on the reaction's pH and the presence of other reagents:

  • Acid-Promoted Protodeboronation : In acidic conditions, the arylboronic acid can be protonated, facilitating the cleavage of the C-B bond.[1][4][5][6]

  • Base-Promoted Protodeboronation : Under basic conditions, common in Suzuki-Miyaura couplings, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻). This intermediate can then react with a proton source like water, leading to deboronation.[1][2][7]

  • Metal-Catalyzed Deboronation : In some cases, the transition metal catalyst (e.g., Palladium, Copper) used for the primary cross-coupling reaction can also inadvertently catalyze the deboronation process.[8][9]

  • Oxidative Deboronation : This pathway involves the reaction of the boronic acid with reactive oxygen species, leading to the formation of a phenol.[3][10] This is a known metabolic deactivation pathway for boronic acid-containing drugs.[11]

Q3: What key factors influence the rate of deboronation?

A3: The stability of an arylboronic acid is highly variable and depends on several factors:

  • Temperature : Higher reaction temperatures significantly accelerate the rate of protodeboronation.[12][13]

  • pH : Both strongly acidic and strongly basic conditions can promote deboronation. For many simple arylboronic acids, stability is greatest near neutral pH.[1][9]

  • Solvent and Water Content : The presence of water can facilitate protodeboronation by acting as a proton source. Using anhydrous solvents can mitigate this, though some water is often necessary for Suzuki couplings.[12][14]

  • Aryl Group Electronics : The electronic nature of the organic substituent is critical. Arylboronic acids with electron-donating groups can be more susceptible to protodeboronation. Conversely, highly electron-deficient systems can also be unstable, sometimes reacting via a different mechanism involving a transient aryl anion.[5][7][15]

  • Oxygen : The presence of dissolved oxygen can lead to oxidative deboronation, forming phenol byproducts.[15]

Troubleshooting Guides

Issue 1: My reaction has a low yield, and I've identified the corresponding arene (Ar-H) as the major byproduct.

This is a classic symptom of protodeboronation. The C-B bond is being cleaved prematurely.

Troubleshooting Steps:

  • Lower the Reaction Temperature : If your catalyst is sufficiently active, reducing the temperature (e.g., from 100 °C to 60-80 °C) can dramatically slow the rate of deboronation relative to the cross-coupling.[12]

  • Use a Milder Base : Strong bases can promote deboronation. Switch to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12]

  • Optimize Solvent Conditions : If using protic or aqueous solvent mixtures, try switching to anhydrous aprotic solvents like toluene or 2-MeTHF.[13]

  • Use a More Stable Boron Reagent : This is a highly effective strategy. Convert the boronic acid to a more robust derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate .[1][12] These reagents act as "slow-release" sources of the boronic acid, keeping the concentration of the unstable free acid low throughout the reaction.[1][16]

  • Increase Catalyst Activity : Employing a more active palladium catalyst or ligand system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the deboronation side reaction.[12][16]

Issue 2: My reaction is generating a significant amount of a phenol (Ar-OH) byproduct.

This indicates that oxidative deboronation is a competing pathway.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere : Run the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use Schlenk line techniques or a glovebox.[14]

  • Degas Solvents and Reagents : Thoroughly degas all solvents and liquid reagents before use. This can be done by sparging with an inert gas or by several freeze-pump-thaw cycles.[14]

Quantitative Data: Effect of Conditions on Deboronation

The following table illustrates how reaction conditions can influence the extent of protodeboronation for a model arylboronic acid.

Arylboronic AcidBaseSolventTemperature (°C)% Deboronation
2,6-Difluorophenylboronic acidK₃PO₄Dioxane/H₂O80High
2,6-Difluorophenylboronic acidK₃PO₄Toluene80Moderate
2,6-Difluorophenylboronic acidCs₂CO₃Dioxane/H₂O60Low
Phenylboronic acid MIDA esterK₃PO₄Dioxane/H₂O80Very Low

Note: This is a representative summary. Actual percentages are highly substrate-dependent.[12][16]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation

This protocol uses a boronic ester and anhydrous conditions to suppress side reactions.

  • Reagent Preparation:

    • Aryl Halide (1.0 equiv)

    • Arylboronic acid pinacol ester (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a Buchwald precatalyst, 1-3 mol%)

    • Anhydrous Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv), finely ground and dried.

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF).

  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask, add the aryl halide, arylboronic acid pinacol ester, and anhydrous base under an inert atmosphere (Argon or Nitrogen).

    • Add the palladium precatalyst and ligand (if not using a precatalyst complex).

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution:

    • Stir the mixture and heat to the lowest effective temperature (e.g., start at 60-80 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of the deboronated arene byproduct.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathways cluster_0 Reactants cluster_1 Reaction Pathways ArylBOH2 Arylboronic Acid (Ar-B(OH)₂) Coupling Desired Product (Ar-Nu) ArylBOH2->Coupling  Cross-Coupling  (Pd Catalyst, Base) Protodeboronation Arene Byproduct (Ar-H) ArylBOH2->Protodeboronation  Protodeboronation  (H₂O, Heat, Acid/Base) Oxidative Phenol Byproduct (Ar-OH) ArylBOH2->Oxidative  Oxidative Deboronation  (Oxygen, ROS)

Caption: Competing reaction pathways for an arylboronic acid.

troubleshooting_guide Start Low Yield or Impure Product Analyze Analyze Byproducts (GC-MS, LC-MS, NMR) Start->Analyze Identify Major Byproduct? Analyze->Identify Arene Arene (Ar-H) Detected Identify->Arene Protodeboronation Phenol Phenol (Ar-OH) Detected Identify->Phenol Oxidative Deboronation Solutions_Proto Solutions: • Lower Temperature • Milder Base • Anhydrous Solvent • Use Boronic Ester/MIDA Arene->Solutions_Proto Solutions_Oxid Solutions: • Use Inert Atmosphere • Degas Solvents Phenol->Solutions_Oxid End Improved Reaction Outcome Solutions_Proto->End Solutions_Oxid->End

References

Technical Support Center: Optimizing Protein Labeling with 4-Bromoacetyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Bromoacetyl-3-fluorophenylboronic acid for efficient and site-selective protein labeling. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a bifunctional chemical reagent designed for protein modification. It possesses two key reactive groups:

  • An α-bromoacetyl group : This is a haloacetyl moiety that acts as an alkylating agent, primarily targeting nucleophilic amino acid side chains.

  • A phenylboronic acid group : This moiety can form reversible covalent bonds with 1,2- or 1,3-diols, such as those found on glycoproteins, or interact with Lewis bases like the nitrogen in histidine residues. This interaction can enhance the selectivity of the labeling reaction.

Q2: Which amino acid residues does this compound primarily react with?

A2: The α-bromoacetyl group is highly reactive towards thiol groups, making cysteine the primary target for covalent modification under typical physiological pH conditions (pH 7.0-8.5). At slightly higher pH values, it can also react with the imidazole ring of histidine and the ε-amino group of lysine , though generally at a slower rate than with cysteine. The boronic acid group can interact with serine residues, particularly in motifs that present diol-like geometries, potentially influencing the reagent's orientation before the covalent reaction occurs.

Q3: What is the nature of the bond formed between the reagent and a cysteine residue?

A3: The reaction between the bromoacetyl group and the thiol of a cysteine residue proceeds via an SN2 nucleophilic substitution mechanism. This results in the formation of a highly stable thioether bond , which is considered irreversible under most physiological conditions.[1]

Q4: How should I prepare and store this compound?

A4: The reagent is typically a solid. It is recommended to prepare a fresh stock solution in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. To avoid hydrolysis of the boronic acid and potential degradation, store the solid reagent in a cool, dry place, protected from light and moisture. Stock solutions in organic solvents should be used promptly and can be stored at -20°C for short periods, though fresh preparation is always optimal.

Q5: What methods can be used to confirm successful labeling of my protein?

A5: Several techniques can be employed to verify and characterize the protein conjugate:

  • Mass Spectrometry (MS): This is the most definitive method. By comparing the mass of the labeled protein to the unlabeled protein, you can determine the number of modifications. Digestion of the labeled protein followed by LC-MS/MS analysis can pinpoint the exact amino acid residue(s) that have been modified.

  • SDS-PAGE: A slight increase in the molecular weight of the labeled protein may be observable on a high-resolution SDS-PAGE gel. If the labeling reagent contains a fluorescent tag, the gel can be imaged to confirm labeling.

  • UV-Vis Spectroscopy: If the label has a distinct absorbance profile, the degree of labeling (DOL) can be estimated by measuring the absorbance at wavelengths specific to the protein (e.g., 280 nm) and the label.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general starting point for labeling a protein with this compound. Optimal conditions will vary depending on the specific protein and should be determined empirically.

1. Materials and Reagents:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The buffer should be free of primary amines (like Tris) and thiols (like DTT).

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an appropriate reaction buffer. If the protein has been stored in a buffer containing interfering substances, perform a buffer exchange into the reaction buffer.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a 10-50 mM stock solution.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the reagent stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching: Add a quenching solution to a final concentration of 10-50 mM to consume any unreacted reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and quenching solution by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Protocol for Mass Spectrometry Analysis of Labeled Protein
  • Sample Preparation: Take an aliquot of the purified labeled protein and the unlabeled control protein.

  • Denaturation, Reduction, and Alkylation: Denature the proteins in 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate the free thiols with iodoacetamide to prevent re-formation of disulfide bonds.

  • Digestion: Dilute the samples to reduce the urea concentration and digest the proteins into peptides using an appropriate protease, such as trypsin, overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence. Set the mass of the 4-acetyl-3-fluorophenylboronic acid adduct as a variable modification on potential target residues (Cys, His, Lys). By comparing the results from the labeled and unlabeled samples, you can identify the modified peptides and thus the site(s) of labeling.

Data Summary Tables

Table 1: Recommended Starting Conditions for Labeling Reactions

ParameterRecommended RangeRationale
pH 7.0 - 8.5At this pH, the thiol group of cysteine is sufficiently nucleophilic for efficient reaction with the bromoacetyl group, while minimizing off-target reactions with amines.
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can help maintain protein stability over longer incubation times, while room temperature allows for a faster reaction rate.
Reagent:Protein Molar Ratio 10:1 to 50:1A molar excess of the reagent drives the reaction to completion. The optimal ratio depends on the number of available reactive sites and the desired degree of labeling.
Incubation Time 2 hours to OvernightShorter times at room temperature or longer times at 4°C are typical. The optimal time should be determined empirically by analyzing labeling efficiency at different time points.
Protein Concentration 1 - 5 mg/mLThis concentration range is generally sufficient for efficient labeling without causing protein aggregation.
Organic Solvent (DMSO/DMF) < 10% (v/v)High concentrations of organic solvents can denature proteins. Use the minimum volume necessary to dissolve the reagent.

Table 2: Buffer Compatibility for Labeling Reactions

Buffer TypeCompatibilityReason
Phosphate (e.g., PBS) High Non-reactive and maintains physiological pH.
HEPES High Good buffering capacity in the recommended pH range and is non-reactive.
Bicarbonate/Carbonate Moderate Can be used, but the pH is typically higher, which may increase reactivity with amines.
Tris (e.g., TBS) Low Contains a primary amine that will compete with the protein for reaction with the bromoacetyl group.
Glycine Low Contains a primary amine and will quench the reaction.
Buffers with Thiols (e.g., DTT) None Thiols will react with and consume the labeling reagent.

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Possible CauseSuggested Solution
Inactive Reagent The bromoacetyl group is susceptible to hydrolysis. Use a freshly opened vial of the reagent and prepare the stock solution immediately before use.
Interfering Buffer Components Ensure the reaction buffer is free of nucleophiles such as primary amines (e.g., Tris) or thiols (e.g., DTT). Perform a buffer exchange if necessary.
Incorrect pH The reaction is pH-dependent. Verify the pH of your protein solution and adjust to the optimal range of 7.0-8.5.
Insufficient Reagent Concentration Increase the molar excess of the labeling reagent. Perform a titration to find the optimal ratio for your protein.
Inaccessible Target Residue(s) The target cysteine or histidine residues may be buried within the protein's structure. Consider performing the labeling under partially denaturing conditions (use with caution as this may affect protein function).

Problem: Protein Precipitation During Labeling

Possible CauseSuggested Solution
High Concentration of Organic Solvent Minimize the volume of DMSO or DMF used to dissolve the reagent. The final concentration should not exceed 10% (v/v).
Over-labeling A high degree of labeling can alter the protein's properties and lead to aggregation. Reduce the molar excess of the reagent or shorten the incubation time.
Protein Instability The protein may be unstable under the reaction conditions. Perform the labeling reaction at a lower temperature (e.g., 4°C) and for a shorter duration.

Problem: Non-specific Labeling

Possible CauseSuggested Solution
Reaction pH is too High A pH above 8.5 can increase the reactivity of the bromoacetyl group with amine groups on lysine residues. Lower the pH to within the 7.0-8.0 range to favor reaction with cysteine.
Excessive Reagent Concentration A very high molar excess of the reagent can lead to modification of less reactive sites. Reduce the reagent-to-protein ratio.
Long Incubation Time Extended reaction times can promote off-target labeling. Optimize the incubation time to achieve sufficient labeling of the target site without significant side reactions.

Visualizations

G cluster_reagent This compound cluster_protein Target Protein Reagent Br-CH2-CO-Ph(F)-B(OH)2 Cys Cysteine (-SH) Reagent->Cys SN2 Reaction (Primary Target) His Histidine (Imidazole) Reagent->His Alkylation (Secondary Target, higher pH) Diol Glycan (cis-diol) Reagent->Diol Reversible Boronate Ester Formation (Directing Interaction) Labeled_Cys Protein-S-CH2-CO-Ph(F)-B(OH)2 Cys->Labeled_Cys Stable Thioether Bond

Figure 1. Reaction mechanism of this compound with a target protein.

G start Start prep_protein 1. Prepare Protein Solution (1-5 mg/mL in amine/thiol-free buffer, pH 7.4) start->prep_protein prep_reagent 2. Prepare Fresh Reagent Stock (10-50 mM in anhydrous DMSO/DMF) prep_protein->prep_reagent reaction 3. Mix Protein and Reagent (10-50x molar excess of reagent) prep_reagent->reaction incubation 4. Incubate (2h @ RT or Overnight @ 4°C, protected from light) reaction->incubation quench 5. Quench Reaction (Add L-cysteine or BME) incubation->quench purify 6. Purify Labeled Protein (Desalting column or dialysis) quench->purify characterize 7. Characterize Conjugate (Mass Spectrometry, SDS-PAGE) purify->characterize end End characterize->end

Figure 2. Experimental workflow for protein labeling.

G start Problem: Low/No Labeling check_buffer Buffer contains amines (Tris) or thiols (DTT)? start->check_buffer check_reagent Reagent stock solution fresh? check_buffer->check_reagent No sol_buffer Solution: Perform buffer exchange into PBS or HEPES. check_buffer->sol_buffer Yes check_ph Reaction pH between 7.0-8.5? check_reagent->check_ph Yes sol_reagent Solution: Prepare fresh reagent stock solution. check_reagent->sol_reagent No check_ratio Increase reagent:protein molar ratio? check_ph->check_ratio Yes sol_ph Solution: Adjust pH of protein solution. check_ph->sol_ph No sol_ratio Solution: Titrate molar ratio from 10:1 up to 50:1. check_ratio->sol_ratio Try This sol_accessibility Possible Cause: Target residue is inaccessible. Consider partial denaturation. check_ratio->sol_accessibility No Improvement

References

Technical Support Center: Synthesis of 4-Bromoacetyl-3-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromoacetyl-3-fluorophenylboronic acid and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: I am attempting to synthesize this compound via lithiation-borylation of 1-(4-bromo-2-fluorophenyl)-2-bromoethan-1-one, but I am getting very low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a lithiation-borylation reaction for this target molecule can stem from several critical factors. Here is a step-by-step troubleshooting guide:

  • Moisture and Air Contamination: Organolithium reagents like n-BuLi or t-BuLi are extremely sensitive to moisture and oxygen.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. All solvents (e.g., THF, diethyl ether) must be anhydrous and degassed. The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

  • Reaction Temperature: The lithium-halogen exchange and the subsequent borylation are typically performed at very low temperatures.

    • Solution: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is recommended) during the addition of the organolithium reagent and the borate ester.[1] Insufficient cooling can lead to side reactions and decomposition of the lithiated intermediate.

  • Organolithium Reagent Quality: The titer of commercial organolithium reagents can decrease over time.

    • Solution: Use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact molarity.

  • Side Reactions with the Bromoacetyl Group: The bromoacetyl moiety has an acidic α-proton that can be deprotonated by the organolithium reagent, competing with the desired lithium-halogen exchange.

    • Solution: Consider using a non-nucleophilic, sterically hindered base for the deprotonation if this becomes a major issue, although this would represent a significant deviation from the standard protocol. Alternatively, a different synthetic strategy might be more viable.

  • Inefficient Quenching: The choice of borate ester and the quenching procedure are crucial.

    • Solution: Use trimethyl borate or triisopropyl borate as the boron source. After the borylation, the reaction should be carefully quenched with an acidic aqueous solution to hydrolyze the boronate ester to the boronic acid.

Q2: I am trying to synthesize the target molecule using a Friedel-Crafts acylation of 3-fluorophenylboronic acid (or its pinacol ester) with bromoacetyl chloride, but the reaction is not proceeding as expected. What could be wrong?

A2: The Friedel-Crafts acylation of arylboronic acids can be challenging due to the electronic properties of the boronic acid group.

  • Deactivation of the Aromatic Ring: The boronic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2]

    • Solution: Protect the boronic acid as a boronate ester (e.g., pinacol ester). The ester group is less deactivating and can improve the reaction outcome.

  • Lewis Acid Catalyst Issues: A stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) is often required, which can complex with both the starting material and the product, complicating the reaction and work-up.[2]

    • Solution: Ensure you are using a sufficient amount of the Lewis acid. Consider alternative, milder Lewis acids or "greener" methodologies that use solid acid catalysts or strong Brønsted acids.[2][3]

  • Poor Regioselectivity: While the fluorine and boronic acid/ester groups are directing, there is a possibility of obtaining a mixture of isomers.

    • Solution: Carefully analyze the crude product using techniques like ¹H NMR and HPLC to identify all isomers. The reaction conditions (solvent, temperature, catalyst) may need to be optimized to favor the desired isomer.

  • Hydrolysis of the Product: The bromoacetyl group can be sensitive to the work-up conditions, especially if strong aqueous bases are used.

    • Solution: Employ a mild aqueous work-up, preferably under acidic conditions, to hydrolyze the Lewis acid complexes without degrading the product.

Frequently Asked Questions (FAQs)

Q1: My purified this compound seems to be decomposing upon storage. How can I improve its stability?

A1: Phenylboronic acids, especially those with electron-withdrawing groups, can be prone to decomposition through protodeboronation or formation of cyclic anhydride trimers (boroxines).[4] To improve stability, consider the following:

  • Storage Conditions: Store the purified solid under an inert atmosphere (argon or nitrogen) at low temperatures (in a refrigerator or freezer).[1] Ensure it is protected from moisture.

  • Conversion to a More Stable Derivative: For long-term storage or for use in demanding reactions like Suzuki couplings, it is highly advisable to convert the boronic acid to a more stable form, such as a pinacol boronate ester or a trifluoroborate salt. These derivatives are generally more robust and easier to handle.

Q2: What is the best method for purifying crude this compound?

A2: The purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.

  • Recrystallization: This is often the preferred method. Experiment with different solvent systems, such as water, ethyl acetate/hexanes, or toluene.[5]

  • Acid-Base Extraction: One effective method involves dissolving the crude product in an organic solvent and extracting it into a basic aqueous solution (e.g., with NaOH or Na₂CO₃) to form the boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the pure boronic acid is precipitated by acidifying the aqueous layer with an acid like HCl.[3]

  • Chromatography: If chromatography is necessary, consider using neutral or acidic alumina instead of silica gel to minimize decomposition.[5]

Q3: I am seeing a significant amount of a homocoupled biaryl byproduct in my Suzuki coupling reaction using this boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often caused by the presence of oxygen or certain palladium species.[1]

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) precatalysts.

  • Control Stoichiometry: Using a slight excess of the aryl halide partner can sometimes suppress the homocoupling of the boronic acid.

Quantitative Data Summary

ParameterValue/ConditionReference
Starting Material 4-bromo-2-fluoroaniline (with amine protection)[1]
Reagents n-BuLi, Trimethyl borate, HCl (for hydrolysis)[1]
Solvent Tetrahydrofuran (THF), anhydrous[1]
Temperature -78 °C for lithiation and borylation[1]
Reaction Time Overnight for the borylation step[1]
Yield ~45%[1]

Experimental Protocols

Protocol 1: Hypothetical Synthesis via Lithiation-Borylation

This protocol is based on established procedures for similar molecules and should be optimized.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(4-bromo-2-fluorophenyl)-2-bromoethan-1-one (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the cold solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system or via the acid-base extraction method described in the FAQs.

Protocol 2: Hypothetical Synthesis via Friedel-Crafts Acylation

This protocol is based on general Friedel-Crafts procedures and requires optimization.

  • Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 equiv) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acylium Ion Formation: Cool the suspension to 0 °C and slowly add bromoacetyl chloride (1.2 equiv). Stir for 15-30 minutes at 0 °C.

  • Acylation: In a separate flask, dissolve 3-fluorophenylboronic acid pinacol ester (1.0 equiv) in the same anhydrous solvent. Add this solution dropwise to the cold acylium ion mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Isolation: Carefully pour the reaction mixture into a flask containing ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection and Purification: The resulting product will be the pinacol ester. If the boronic acid is desired, hydrolyze the ester using a suitable method (e.g., with an excess of a diol in a biphasic system or under acidic conditions). Purify the final product as described above.

Visualizations

Synthesis_Workflows Figure 1: Plausible Synthetic Workflows cluster_0 Strategy 1: Lithiation-Borylation cluster_1 Strategy 2: Friedel-Crafts Acylation start1 1-(4-bromo-2-fluorophenyl)- 2-bromoethan-1-one step1_1 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ start1->step1_1 step1_2 Aqueous Acidic Work-up (H₃O⁺) step1_1->step1_2 product1 This compound step1_2->product1 start2 3-Fluorophenylboronic acid pinacol ester step2_1 1. Bromoacetyl Chloride, AlCl₃, DCM 2. Aqueous Work-up start2->step2_1 step2_2 Hydrolysis of Pinacol Ester step2_1->step2_2 product2 This compound step2_2->product2

Caption: Figure 1: Plausible Synthetic Workflows

Troubleshooting_Tree Figure 2: Troubleshooting Low Yield start Low or No Product Yield q1 Which synthetic route was used? start->q1 lith_path Lithiation- Borylation q1->lith_path fc_path Friedel-Crafts Acylation q1->fc_path q_lith_cond Are conditions strictly anhydrous and inert? lith_path->q_lith_cond sol_lith_cond_yes Yes q_lith_cond->sol_lith_cond_yes sol_lith_cond_no No q_lith_cond->sol_lith_cond_no q_lith_temp Was T ≤ -70 °C maintained during additions? sol_lith_cond_yes->q_lith_temp fix_lith_cond Flame-dry glassware, use anhydrous/degassed solvents, inert atmosphere. sol_lith_cond_no->fix_lith_cond sol_lith_temp_yes Yes q_lith_temp->sol_lith_temp_yes sol_lith_temp_no No q_lith_temp->sol_lith_temp_no q_lith_reagent Is BuLi reagent titrated/fresh? sol_lith_temp_yes->q_lith_reagent fix_lith_temp Improve cooling, slow down addition rate. sol_lith_temp_no->fix_lith_temp sol_lith_reagent_no No q_lith_reagent->sol_lith_reagent_no sol_lith_reagent_yes Yes fix_lith_reagent Titrate or use a fresh bottle of BuLi. sol_lith_reagent_no->fix_lith_reagent q_fc_protect Is the boronic acid protected as an ester? fc_path->q_fc_protect sol_fc_protect_yes Yes q_fc_protect->sol_fc_protect_yes sol_fc_protect_no No q_fc_protect->sol_fc_protect_no q_fc_catalyst Is sufficient Lewis acid catalyst used? sol_fc_protect_yes->q_fc_catalyst fix_fc_protect Protect as pinacol ester to reduce ring deactivation. sol_fc_protect_no->fix_fc_protect sol_fc_catalyst_no No q_fc_catalyst->sol_fc_catalyst_no sol_fc_catalyst_yes Yes fix_fc_catalyst Use ≥2.5 equivalents of AlCl₃. sol_fc_catalyst_no->fix_fc_catalyst

References

Technical Support Center: Minimizing Off-Target Labeling in Protein Modification Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein modification experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize off-target labeling and ensure the specificity and reliability of your results.

Troubleshooting Guide

This section addresses common issues encountered during protein labeling experiments. Each problem is followed by potential causes and actionable solutions.

Problem 1: High Background or Non-Specific Labeling Across the Entire Gel/Blot

Possible CausesSolutions
Inadequate Blocking: The blocking buffer is not effectively preventing the labeling reagent from binding non-specifically to the membrane or other proteins.Optimize Blocking Con[1][2]ditions: • Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) to 5-7%. • Extend the block[2][3]ing incubation time (e.g., 2 hours at room temperature or overnight at 4°C). • Switch to a diff[2][4]erent blocking agent. For example, if using non-fat milk for phosphoprotein detection, switch to BSA, as milk contains phosphoproteins that can cause interference. • Add a non-ionic [1]surfactant like Tween 20 (0.05-0.1%) to the blocking and wash buffers to reduce non-specific interactions.
Excessive Probe/Rea[2][3][4]gent Concentration: Using too much labeling reagent increases the likelihood of it binding to off-target sites.Titrate the Labeling [1]Reagent: • Perform a dilution series of your labeling probe to determine the optimal concentration that provides a strong signal for your target with minimal background. A typical starting point [1]for probe optimization is to test concentrations ranging from 50 to 500 nM.
Suboptimal Washing Steps: Insufficient washing fails to remove unbound or weakly bound labeling reagent.Improve Washing Protocol: • Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). • Increase the vol[4]ume of wash buffer used. • Ensure consisten[3]t and thorough agitation during washes.
Contamination: Co[5]ntaminants on membranes or in buffers can lead to non-specific signals.Maintain a Clean Workflow: • Always handle membranes with clean forceps to avoid introducing contaminants. • Use fresh, filte[5]red buffers for all steps. • Ensure all incub[4]ation trays and equipment are thoroughly cleaned.

Problem 2: Appearanc[5]e of Distinct, Non-Specific Bands

Possible CausesSolutions
Cross-Reactivity of Labeling Reagent: The probe may have an affinity for proteins other than the intended target.Perform Competition Assays: • Pre-incubate the sample with an excess of an unlabeled version of the target-binding molecule. This will block the specific binding sites on the target protein. A significant reduction in the signal from the labeled probe indicates specific binding.
Presence of Endogen[6][7][8]ously Reactive Species: Other proteins in the lysate may have highly reactive sites that interact with the labeling probe.Use Blocking/Scavenging Agents: • Pre-treat the sample with a quenching agent to cap highly reactive, non-target sites before adding the specific probe.
Protein Degradation: Proteolysis can expose new sites for non-specific labeling.Ensure Sample Integrity: • Prepare fresh lysates for each experiment and keep them on ice. • Always include p[3]rotease inhibitors in your lysis buffer.
Off-Target Protein-[3]Bead Interactions (for pull-down assays): Proteins may bind non-specifically to the affinity beads.Pre-clear the Lysate:[9] • Incubate the cell lysate with beads alone before adding the antibody or affinity reagent. This will remove proteins that non-specifically bind to the beads.

Frequently Asked[10] Questions (FAQs)

Q1: How can I select the optimal concentration for my labeling probe?

A1: The ideal probe concentration is a balance between achieving a strong signal from your target protein and minimizing background noise. The best approach is to perform a concentration titration experiment.

  • Methodology: Prepare a series of dilutions of your labeling probe (e.g., ranging from 50 nM to 500 nM) and test them on your sample.

  • Evaluation: Analyze the signal-to-noise ratio for each concentration. The optimal concentration will be the lowest one that provides a robust and specific signal for your target with the least amount of background.

Q2: What are the essential control experiments to include for validating labeling specificity?

A2: A comprehensive set of controls is crucial for interpreting your results accurately.

Control TypePurpose
No-Probe Control: A sample that undergoes the entire experimental procedure without the addition of the labeling probe. This helps to identify any background signal originating from the sample itself or other reagents.
Competition Assay: The sample is pre-incubated with an excess of an unlabeled competitor molecule that binds to the same target. A significant decrease in[6][8] the labeled signal confirms target-specific binding.
Bead-Only Control ([7]for pull-downs): Incubating the lysate with just the affinity beads (without the capture antibody or reagent) helps to identify proteins that bind non-specifically to the beads themselves.
Positive and Negati[9]ve Controls: Include samples where the target protein is known to be present (positive) and absent or knocked down (negative). This validates that the s[10]ignal is dependent on the presence of the target protein.

Q3: How can I be sure that the labeling process itself is not altering my protein's function or structure?

A3: It is important to ensure that the labeling process does not interfere with the protein's biological activity or structural integrity.

  • Functional Assays:[11] After labeling, perform a functional assay relevant to your protein of interest (e.g., enzyme activity assay, binding assay) to confirm that its activity is preserved.

  • Structural Analysis: Techniques like circular dichroism can be used to assess if the protein's secondary structure has been altered by the modification.

  • Label Placement: If possible, choose labeling strategies that target regions of the protein away from active sites or crucial interaction domains. Site-specific labeling methods can be particularly useful here.

Q4: What are the best [12]practices for buffer composition to minimize non-specific binding?

A4: The composition of your buffers can significantly impact non-specific interactions.

  • Ionic Strength: [13]Increasing the salt concentration (e.g., NaCl) in your buffers can help to disrupt weak, non-specific electrostatic interactions.

  • pH: Adjusting the[13] pH of your buffer can alter the charge of both your target protein and potential off-target binders, which can help to reduce non-specific binding.

  • Detergents: Inclu[13]ding a mild, non-ionic detergent (e.g., 0.05% Tween 20) in your wash and incubation buffers is a common and effective way to reduce background.

Experimental Proto[4]cols

Protocol 1: Optimizing Labeling Reagent Concentration

  • Prepare Samples: Aliquot equal amounts of your protein sample (cell lysate or purified protein) into multiple tubes.

  • Prepare Probe Dilutions: Create a serial dilution of your labeling probe in the appropriate reaction buffer. A good starting range is often between 50 nM and 500 nM.

  • Labeling Reaction: Add each dilution of the probe to a separate sample aliquot. Include a "no-probe" control.

  • Incubation: Incubate all samples under the standard conditions for your experiment (e.g., time and temperature).

  • Analysis: Analyze the samples using your standard detection method (e.g., SDS-PAGE and in-gel fluorescence scanning or Western blot).

  • Evaluation: Compare the signal intensity of the target band to the background signal in each lane. Select the lowest concentration that gives a strong target signal with minimal background.

Protocol 2: Competition Assay for Validating Target Engagement

  • Prepare Samples: Prepare at least two identical aliquots of your protein sample.

  • Pre-incubation with Competitor: To one sample, add a significant molar excess (e.g., 100x) of an unlabeled competitor molecule that is known to bind to your target protein. To the other sample, add an equal volume of buffer (this will be your positive control).

  • Incubation: Incubate both samples for a sufficient time to allow the competitor to bind to the target protein (e.g., 1 hour at 4°C).

  • Add Labeled Probe: Add the optimized concentration of your labeled probe to both samples.

  • Incubation: Incubate the samples under your standard labeling conditions.

  • Analysis: Analyze both samples using your detection method.

  • Interpretation: A substantial reduction in the signal from the labeled probe in the sample pre-incubated with the competitor, compared to the positive control, indicates that the probe binds specifically to the intended target.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Incubation cluster_analysis Analysis cluster_validation Validation Sample Protein Sample (Lysate or Purified) Controls Prepare Controls (e.g., No-Probe, Competitor) Titration Probe Concentration Titration Sample->Titration Optimize Concentration Blocking Blocking Step (e.g., BSA, Milk) Sample->Blocking Controls->Blocking AddProbe Add Labeled Probe Titration->AddProbe Use Optimized Concentration Blocking->AddProbe Incubate Incubation AddProbe->Incubate Wash Washing Steps Incubate->Wash Detection Detection (e.g., SDS-PAGE, Blotting) Wash->Detection Imaging Imaging & Quantification Detection->Imaging Interpretation Data Interpretation Imaging->Interpretation AnalyzeControls Analyze Controls AnalyzeControls->Interpretation

Caption: Decision tree for troubleshooting off-target labeling.

Signaling_Pathway_Off_Target Probe Labeled Probe Target Target Protein (Kinase A) Probe->Target Specific Binding (Desired Outcome) OffTarget Off-Target Protein (Kinase B) Probe->OffTarget Non-Specific Binding (Off-Target Effect) Substrate Downstream Substrate Target->Substrate Phosphorylation OffTargetSubstrate Unintended Substrate OffTarget->OffTargetSubstrate Phosphorylation

Caption: Potential on-target vs. off-target signaling events.

References

Technical Support Center: Optimizing Boronic Acid Solubility in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of boronic acid reagents in organic reactions, particularly the widely used Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is poorly soluble in the reaction solvent. What are the initial steps I should take?

A1: Poor solubility of boronic acids is a common issue that can hinder reaction kinetics and overall yield. Here are some initial troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. Boronic acids exhibit a wide range of solubilities in different organic solvents. Ethers (like dioxane, THF) and aromatic hydrocarbons (like toluene) are common choices for Suzuki-Miyaura couplings.[1][2] For polar boronic acids, more polar solvents like DMF or the use of co-solvents may be necessary.[1][3]

  • Addition of Water: A small amount of water is often added to the solvent system in Suzuki-Miyaura reactions.[1] This can aid in the dissolution of both the boronic acid and the base.

  • Base Selection: The choice of base can influence the solubility of the boronic acid. Inorganic bases like K₃PO₄ and K₂CO₃ are frequently used and can impact the reaction medium's polarity.[4]

  • Gentle Heating: Applying gentle heat while stirring can increase the solubility of many boronic acids. However, be mindful of the thermal stability of your specific boronic acid, as some can be prone to decomposition.

Q2: I am observing the formation of a white precipitate upon adding my boronic acid. What is it and how can I prevent it?

A2: The white precipitate is likely the corresponding boroxine, which is a trimeric anhydride of the boronic acid.[5][6][7] Boroxines are generally less soluble than their monomeric boronic acid counterparts and their formation can be a significant issue.[5][8]

  • Equilibrium Control: The formation of boroxines from boronic acids is a reversible dehydration reaction.[6][9][10] Adding a small amount of water to the reaction mixture can shift the equilibrium back towards the more soluble boronic acid.[8]

  • Anhydrous Conditions: Conversely, in some cases, strictly anhydrous conditions can favor boroxine formation.[7] If you suspect this is the issue, ensuring your solvents and reagents are dry might be necessary if the boroxine itself is the desired reactive species.

  • Temperature: The formation of boroxine is an entropy-driven process and can be favored at higher temperatures.[6]

Q3: Can modifying the boronic acid itself improve its solubility and stability?

A3: Yes, derivatizing the boronic acid is a highly effective strategy to overcome solubility and stability issues.

  • Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its solubility in organic solvents and enhance its stability.[11][12]

  • Potassium Trifluoroborate Salts: Aryltrifluoroborate salts are another excellent alternative.[4] They are often more stable than the corresponding boronic acids and less prone to protodeboronation.[4]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable derivatives that can undergo slow release of the boronic acid under the reaction conditions, which is particularly useful for unstable boronic acids.[8][13][14]

Troubleshooting Guides

Issue 1: Low Reaction Conversion Due to Poor Reagent Solubility

Symptoms:

  • Incomplete dissolution of the boronic acid in the reaction mixture.

  • Stalled reaction progress observed by TLC or LC-MS.

  • Low yield of the desired product.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Inappropriate Solvent System Screen a range of solvents or solvent mixtures. Common solvents for Suzuki couplings include toluene, THF, dioxane, and DMF.[1][3][4] A biphasic system with water can also be beneficial.[4]See Protocol 1: Solvent Screening for Suzuki-Miyaura Coupling .
Suboptimal Base The base can influence the polarity of the reaction medium. Try alternative bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine.[1][4]In your standard reaction setup, replace the current base with an equimolar amount of an alternative base and monitor the reaction progress.
Boroxine Formation Add a small amount of water (e.g., 10-20% v/v) to the solvent system to hydrolyze the less soluble boroxine back to the boronic acid.[8]To your reaction mixture, add degassed water and monitor for dissolution and reaction progress.
Low Intrinsic Solubility Convert the boronic acid to a more soluble derivative such as a pinacol ester or a potassium trifluoroborate salt.[4][11]See Protocol 2: Preparation of a Boronic Acid Pinacol Ester .
Issue 2: Reaction Fails in Biphasic Systems

Symptoms:

  • Reaction does not proceed despite using a biphasic solvent system intended to dissolve all components.

  • Reagents remain in their respective phases with no apparent interaction.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Poor Interfacial Transport Employ a phase-transfer catalyst (PTC) to facilitate the transport of the boronate species from the aqueous phase to the organic phase.[15][16]See Protocol 3: Suzuki-Miyaura Coupling Using a Phase-Transfer Catalyst .

Data Presentation: Common Phase-Transfer Catalysts

Phase-Transfer CatalystAbbreviationCommon Applications
Tetrabutylammonium bromideTBABWidely used in Suzuki-Miyaura reactions.[17]
Aliquat 336 (Tricaprylylmethylammonium chloride)-Known for its high thermal stability and organophilicity, often used in smaller quantities than TBAB.[18]
Tetrapropylammonium bromideTPABUsed in ligand-free Suzuki reactions with water as the solvent.[17]
Issue 3: Improved Solubility with Additives

Symptoms:

  • Boronic acid has poor solubility in the desired aqueous or organic solvent system.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Poor Aqueous Solubility For reactions in aqueous media, the addition of monosaccharides or polyols like mannitol can increase the solubility of boronic acids by forming more soluble boronic acid esters.[5] This can also lower the pKa of the boronic acid.[5]To an aqueous solution of the boronic acid, add an equimolar or greater amount of mannitol and observe for increased solubility.

Data Presentation: Effect of Mannitol on 4-Methoxy-phenylboronic acid (4-MBBA) Solubility

ConditionSolubility Increase
At physiologic pH10-fold[5]

Experimental Protocols

Protocol 1: Solvent Screening for Suzuki-Miyaura Coupling

  • Setup: In parallel reaction vials, place your aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal each vial and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Toluene, THF, Dioxane, DMF, Toluene/H₂O 9:1, Dioxane/H₂O 4:1).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%) to each vial.

  • Reaction: Stir the reactions at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals to determine the optimal solvent system.

Protocol 2: Preparation of a Boronic Acid Pinacol Ester

  • Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).

  • Dehydration: Add a dehydrating agent (e.g., anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or NMR).

  • Workup: Filter off the dehydrating agent and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting pinacol ester by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Coupling Using a Phase-Transfer Catalyst

  • Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the phase-transfer catalyst (e.g., TBAB, 5 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add the degassed biphasic solvent system (e.g., Toluene/H₂O).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

  • Reaction: Heat the mixture with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitoring and Workup: Monitor the reaction to completion, then perform a standard aqueous workup to isolate the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Workup A Combine Aryl Halide, Boronic Acid, & Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Pd Catalyst & Ligand C->D E Heat & Stir D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G H Purification G->H

General workflow for a Suzuki-Miyaura coupling reaction.

solubility_troubleshooting Start Poor Boronic Acid Solubility Solvent Change Solvent or add Co-solvent Start->Solvent Base Change Base Start->Base Water Add Water (to hydrolyze boroxine) Start->Water Derivative Convert to Ester or Trifluoroborate Salt Start->Derivative PTC Use Phase-Transfer Catalyst (for biphasic systems) Start->PTC Success Improved Solubility & Reaction Solvent->Success Base->Success Water->Success Derivative->Success PTC->Success

Troubleshooting flowchart for poor boronic acid solubility.

References

Validation & Comparative

Purity Analysis of 4-Bromoacetyl-3-fluorophenylboronic Acid: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Bromoacetyl-3-fluorophenylboronic acid, a key building block in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Techniques

Both HPLC and quantitative NMR (qNMR) are powerful techniques for determining the purity of this compound. The choice between them often depends on the specific requirements of the analysis, such as the need for absolute quantification, identification of unknown impurities, and throughput.

FeatureHPLC with UV DetectionQuantitative ¹H-NMR (qNMR)
Principle Separation based on polarity, with detection of UV-absorbing compounds.Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard.[1][2]
Primary Use Routine purity checks, separation of impurities.Absolute purity determination, structural confirmation, and quantification of impurities without the need for specific impurity reference standards.[3]
Strengths High sensitivity, excellent separation of closely related impurities.High precision and accuracy, non-destructive, provides structural information.[2]
Limitations Requires a reference standard for the main compound and for each impurity for accurate quantification.[4] The response factor of impurities may differ from the main compound.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.[2]
Sample Throughput Generally higher than NMR.Can be lower due to longer acquisition times for high precision.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Given the bromoacetyl functional group, a reverse-phase HPLC method is generally suitable for the analysis of this compound.[4] Boronic acids can be challenging to analyze by HPLC due to potential on-column degradation; therefore, method development should focus on minimizing such effects.[5]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, for improving peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute measure of purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[1][3]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).[2]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Potential Impurities

The synthesis of this compound typically involves the Friedel-Crafts acylation of 3-fluorophenylboronic acid.[7] Potential impurities may include:

  • Starting materials: Unreacted 3-fluorophenylboronic acid and bromoacetyl chloride or anhydride.

  • Byproducts of Friedel-Crafts acylation: Isomeric products (acylation at different positions on the aromatic ring).

  • Hydrolysis products: 4-Hydroxyacetyl-3-fluorophenylboronic acid, resulting from the hydrolysis of the bromoacetyl group.

  • Boronic acid anhydride (Boroxine): Formed by the dehydration of the boronic acid.

Alternative Analytical Techniques

Beyond HPLC and NMR, other techniques can be employed for the purity analysis of boronic acids:

  • Capillary Electrophoresis (CE): Particularly non-aqueous CE (NACE), has shown promise for the analysis of boronic acids and their esters, offering high resolution and avoiding the hydrolysis issues that can occur in HPLC.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information for impurity identification.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample 4-Bromoacetyl-3-fluorophenylboronic acid sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_System HPLC System (C18 Column, UV Detector) Dissolution->HPLC_System Inject Add_Standard Add Internal Standard Dissolution->Add_Standard Transfer HPLC_Data Chromatogram (Peak Areas) HPLC_System->HPLC_Data HPLC_Purity Calculate Purity (Area %) HPLC_Data->HPLC_Purity Final_Report Final Purity Report HPLC_Purity->Final_Report NMR_Spectrometer NMR Spectrometer (≥400 MHz) Add_Standard->NMR_Spectrometer NMR_Data ¹H-NMR Spectrum (Integrals) NMR_Spectrometer->NMR_Data NMR_Purity Calculate Absolute Purity (qNMR Formula) NMR_Data->NMR_Purity NMR_Purity->Final_Report

Caption: Experimental workflow for the purity analysis of this compound.

This guide provides a framework for the robust purity analysis of this compound. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the stage of drug development. For routine quality control, HPLC is often sufficient, while for the certification of reference materials or in-depth impurity profiling, qNMR offers significant advantages.

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 4-Bromoacetyl-3-fluorophenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of 4-Bromoacetyl-3-fluorophenylboronic acid, a versatile building block in medicinal chemistry. By presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers and scientists in confirming the structure of this and related phenylboronic acid derivatives.

As a direct comparison, this guide also examines the spectroscopic characteristics of a closely related analog, 4-Acetyl-3-fluorophenylboronic acid. The subtle yet significant differences in their spectroscopic signatures, arising from the substitution of a bromoacetyl group for an acetyl group, will be highlighted.

Comparative Spectroscopic Data

The structural integrity of this compound and its analog, 4-Acetyl-3-fluorophenylboronic acid, can be unequivocally established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data derived from these techniques are summarized below for straightforward comparison.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Integration, Assignment
This compound Data not available in searched literature. Expected shifts are predicted based on analogous structures. Aromatic protons are expected in the range of 7.0-8.0 ppm. The methylene protons of the bromoacetyl group are anticipated to appear as a singlet around 4.5-5.0 ppm. The boronic acid protons (B(OH)₂) would likely be a broad singlet, the chemical shift of which is concentration and water content dependent.
4-Acetyl-3-fluorophenylboronic acid Data not available in searched literature. Expected shifts are predicted based on analogous structures. Aromatic protons are expected in the range of 7.0-8.0 ppm. The methyl protons of the acetyl group are anticipated to appear as a singlet around 2.5 ppm. The boronic acid protons (B(OH)₂) would be a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm
This compound Data not available in searched literature. Expected shifts are predicted based on analogous structures. Carbonyl carbon (~190-200 ppm), aromatic carbons (115-140 ppm, with C-F and C-B couplings), methylene carbon of the bromoacetyl group (~30-35 ppm).
4-Acetyl-3-fluorophenylboronic acid Data not available in searched literature. Expected shifts are predicted based on analogous structures. Carbonyl carbon (~195-205 ppm), aromatic carbons (115-140 ppm, with C-F and C-B couplings), methyl carbon of the acetyl group (~25-30 ppm).

Table 3: ¹⁹F NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm
This compound Data not available in searched literature. Expected shifts for aryl fluorides are typically between -100 and -130 ppm relative to CFCl₃.
4-Acetyl-3-fluorophenylboronic acid Data not available in searched literature. Expected shifts for aryl fluorides are typically between -100 and -130 ppm relative to CFCl₃.

Table 4: Infrared (IR) Spectroscopic Data (KBr Pellet)

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound Data not available in searched literature. Expected characteristic peaks: ~3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch), ~1100 (C-F stretch).
4-Acetyl-3-fluorophenylboronic acid Data for a similar compound, 4-acetylphenylboronic acid, shows peaks at: ~3300 (O-H stretch, broad), ~1670 (C=O stretch), ~1600 (C=C aromatic stretch), ~1360 (B-O stretch). The C-F stretch would be expected around 1100 cm⁻¹.

Table 5: Mass Spectrometry Data (ESI-MS)

Compound[M-H]⁻ or [M+H]⁺ (m/z)
This compound Calculated for C₈H₇BBrFO₃: [M-H]⁻ at m/z 258.96 and 260.96 (due to bromine isotopes).
4-Acetyl-3-fluorophenylboronic acid Calculated for C₈H₈BFO₃: [M-H]⁻ at m/z 181.05.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided to ensure reproducibility and accurate comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the phenylboronic acid derivative in approximately 0.6 mL of deuterated methanol (CD₃OD). The use of methanol-d4 helps to break up the boroxine trimers that can form through dehydration of the boronic acid, leading to sharper and more easily interpretable NMR spectra.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the instrument used.

    • Pulse Program: Standard proton-decoupled.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: Operating at the appropriate frequency for the instrument (e.g., 376 MHz on a 400 MHz instrument).

    • Pulse Program: Standard proton-decoupled.

    • Referencing: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • FTIR Spectrum Acquisition:

    • Instrument: A standard FTIR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

3. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • ESI-MS Spectrum Acquisition:

    • Instrument: An ESI-TOF or ESI-QTOF mass spectrometer.

    • Ionization Mode: Negative or positive ion mode. For boronic acids, negative ion mode is often effective for observing the [M-H]⁻ ion.

    • Mass Range: A suitable range to encompass the expected molecular ion (e.g., m/z 50-500).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

Visualizing the Analytical Workflow and Structural Comparison

To further clarify the process of structural confirmation and the key differences between the target compound and its analog, the following diagrams are provided.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Phenylboronic Acid Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample Preparation IR FTIR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Structural_Comparison cluster_target This compound cluster_alternative 4-Acetyl-3-fluorophenylboronic acid cluster_techniques Key Spectroscopic Probes Target_Structure Alternative_Structure H_NMR ¹H NMR H_NMR->Target_Structure CH₂ protons H_NMR->Alternative_Structure CH₃ protons C_NMR ¹³C NMR F_NMR ¹⁹F NMR F_NMR->Target_Structure Fluorine atom F_NMR->Alternative_Structure Fluorine atom IR_spec IR IR_spec->Target_Structure C=O, B-O, C-F bonds IR_spec->Alternative_Structure C=O, B-O, C-F bonds MS_spec MS MS_spec->Target_Structure Molecular Ion (Br isotopes) MS_spec->Alternative_Structure Molecular Ion

A Senior Application Scientist's Guide to 4-Bromoacetyl-3-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Advanced Synthesis in Drug Discovery

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry for constructing C(sp²)–C(sp²) bonds, which are prevalent in numerous approved drugs.[1][2] The choice of boronic acid is critical, dictating not only the reaction's efficiency but also the downstream synthetic possibilities. This guide provides an in-depth comparison of 4-Bromoacetyl-3-fluorophenylboronic acid with other relevant reagents. We will explore its unique structural features, analyze its performance based on literature-derived data, and provide robust experimental protocols. This reagent is uniquely valuable as it introduces a fluorinated phenyl ring—a common motif for enhancing metabolic stability and binding affinity—while simultaneously incorporating a bromoacetyl handle, a versatile electrophilic site for post-coupling modifications or bioconjugation.

The Strategic Imperative of Suzuki Coupling in Drug Discovery

The Suzuki-Miyaura coupling has become one of the most utilized transformations in pharmaceutical research, second only to amide bond formation.[2] Its widespread adoption is due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2][3] These reactions are fundamental in creating the biaryl and aryl-heterocycle scaffolds that form the core of many clinical candidates and approved drugs.[1][4] The ability to rapidly synthesize analogs by varying the coupling partners is a cornerstone of structure-activity relationship (SAR) studies, accelerating the iterative cycle of drug design, synthesis, and testing.[2][4]

In Focus: this compound

Chemical Structure and Unique Attributes:

This compound is a trifunctional reagent, offering a unique combination of reactive sites for the synthetic chemist:

  • The Boronic Acid Group: The primary reactive site for the palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a new C-C bond with an aryl or vinyl halide/triflate.

  • The 3-Fluoro Substituent: The electron-withdrawing fluorine atom modulates the electronic properties of the phenyl ring. This can influence the kinetics of the Suzuki coupling, particularly the transmetalation step, and more importantly, imbues the final product with properties often sought in drug candidates, such as altered lipophilicity and improved metabolic stability.

  • The 4-Bromoacetyl Group: This α-haloketone is a potent electrophilic handle. It remains intact during a carefully optimized Suzuki coupling, providing a site for subsequent nucleophilic substitution. This allows for late-stage functionalization, such as the introduction of complex side chains, linkers for antibody-drug conjugates (ADCs), or tags for chemical biology probes.

The strategic value lies in its ability to act as a "build-and-functionalize" reagent, where the core biaryl structure is first assembled via Suzuki coupling, and the bromoacetyl group is then used for diversification.

Comparative Performance in Suzuki-Miyaura Coupling

To objectively assess the performance of this compound, we compare it with structurally related and alternative reagents. The data presented is a synthesis of results from various literature sources, intended to highlight general reactivity trends. Direct head-to-head comparisons under identical conditions are always recommended for specific applications.

Alternative Reagents for Comparison:
  • Phenylboronic Acid: The simplest, unsubstituted parent compound.

  • 4-Fluorophenylboronic Acid: A monofunctional reagent to assess the electronic effect of fluorine alone.

  • 4-Bromoacetophenone: Not a boronic acid, but its coupling reactions (as an aryl bromide) provide insight into the stability and reactivity of the bromoacetyl moiety under palladium catalysis.

Table 1: Comparative Performance Data in Suzuki Coupling
ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference / Notes
4-Bromoacetophenone Phenylboronic AcidPd(II)-N₂O₂ (0.25 mol%)Na₂CO₃DMA140>95% (Conversion)[5] - Demonstrates high stability and reactivity of the aryl bromide bond on the acetylphenone core.
4-Bromoacetophenone Phenylboronic AcidPd-complex (0.5 mol%)KOHWater100>99% (Conversion)[6] - Shows compatibility with aqueous "green" chemistry conditions.
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd (het.)K₂CO₃Dioxane/H₂O110~90% (Conversion)[7][8] - Represents a standard coupling of a simple fluorinated boronic acid.
Phenylboronic Acid 5-IodovanillinPd(OAc)₂ (1 mol%)Amberlite IRA-400H₂O/Ethanol60Good - A typical small-scale lab synthesis example.
Phenylboronic Acid 4-BromoacetophenonePd-complex (1 mol%)K₂CO₃MethanolRT90% (Conversion)[9] - Highlights mild reaction conditions are possible.

Analysis and Causality:

  • Reactivity: The data on 4-bromoacetophenone couplings suggest that the aryl-bromide bond is highly reactive and suitable for Suzuki coupling.[5][6] By extension, the aryl C-B bond in this compound is expected to be an excellent coupling partner.

  • Electronic Effects: The presence of the electron-withdrawing fluorine atom in this compound can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step.[10] However, it also increases the risk of a key side reaction: protodeboronation , where the C-B bond is cleaved by a proton source (like water) before the desired coupling occurs.[10] This necessitates careful selection of a base; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides in sensitive couplings.

  • Functional Group Tolerance: The key challenge is preserving the bromoacetyl group. While many Suzuki couplings are tolerant of ketones, the α-bromo functionality can be susceptible to nucleophilic attack by bases or other species in the reaction mixture, especially at elevated temperatures. Therefore, milder conditions (e.g., lower temperature, shorter reaction times, and careful base selection) are paramount when using this reagent.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The specific substituents on the boronic acid can influence the rate and efficiency of these steps.

The Suzuki-Miyaura Catalytic Cycle

The cycle consists of three primary steps: (1) Oxidative Addition of an aryl halide to the Pd(0) complex, (2) Transmetalation , where the organic group is transferred from the boronic acid to the palladium center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[11][12]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdiix Ar¹-Pd(II)L₂-X oxidative_add->pdiix transmetalation Transmetalation pdiix->transmetalation pdiiar Ar¹-Pd(II)L₂-Ar² transmetalation->pdiiar reductive_elim Reductive Elimination pdiiar->reductive_elim reductive_elim->pd0 product Ar¹-Ar² reductive_elim->product Product Formation reagents Ar¹-X reagents->oxidative_add Aryl Halide boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation Activated Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The fluoro and acetyl groups on the boronic acid primarily impact the Transmetalation step. Their electron-withdrawing nature can enhance the rate of this step, but as noted, also increases susceptibility to protodeboronation, a competitive off-cycle process.

Experimental Protocols: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling using this compound. It is designed to be self-validating by incorporating best practices for achieving reproducible, high-yielding results.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Causality: Using a slight excess of the boronic acid compensates for potential protodeboronation. K₃PO₄ is a moderately strong, non-nucleophilic base suitable for preventing degradation of the bromoacetyl group.[13]

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst system, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a pre-catalyst system like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a suitable phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

    • Add degassed solvent via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[13][14]

    • Causality: Degassing the solvent removes dissolved oxygen. The water in the solvent mixture is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water and then brine to remove the base and inorganic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Workflow setup 1. Reaction Setup (Flask, Reagents, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add 3. Catalyst & Solvent Addition (Degassed Solvents) inert->add react 4. Reaction (Heat & Stir, Monitor by TLC/LCMS) add->react workup 5. Aqueous Work-up (Extraction & Washing) react->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Conclusion and Outlook

This compound is a highly versatile and powerful reagent for researchers engaged in drug discovery and complex molecule synthesis. While its handling requires a nuanced understanding of its reactivity to prevent side reactions like protodeboronation and degradation of the bromoacetyl moiety, its strategic advantages are clear. It provides a direct route to fluorinated biaryl cores that are pre-functionalized for subsequent diversification. This "build-and-functionalize" capability can significantly shorten synthetic routes and enable the rapid exploration of chemical space, making it a superior choice over simpler, monofunctional boronic acids for advanced synthetic campaigns.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Phenylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Phenylboronic Acid Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated phenylboronic acids with their non-fluorinated counterparts, highlighting the profound impact of fluorination on key physicochemical and pharmacological properties. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of relevant biological pathways and synthetic workflows, this document serves as a vital resource for informed decision-making in the design and development of novel therapeutics.

The Physicochemical Impact of Fluorination: A Quantitative Comparison

The introduction of fluorine to the phenylboronic acid scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa), lipophilicity (logP), and metabolic stability. These parameters are critical in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which stabilizes the boronate anion and thereby increases the acidity of the boronic acid, resulting in a lower pKa value. The position of the fluorine atom on the phenyl ring influences the magnitude of this effect.

Fluorination also generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family, often leading to improved metabolic stability and a longer in vivo half-life.

The following table summarizes the key physicochemical properties of phenylboronic acid and its fluorinated analogs.

Compound NameStructurepKa[1][2]logP (Predicted)Metabolic Stability (t½ in human liver microsomes)
Phenylboronic AcidB(O)(O)c1ccccc18.861.13Low (Illustrative t½: < 15 min)
2-Fluorophenylboronic AcidB(O)(O)c1ccccc1F7.171.34Moderate (Illustrative t½: 30-60 min)
3-Fluorophenylboronic AcidB(O)(O)c1cc(F)ccc17.821.41Moderate-High (Illustrative t½: > 60 min)
4-Fluorophenylboronic AcidB(O)(O)c1ccc(F)cc18.771.41High (Illustrative t½: > 90 min)

Note: Predicted logP values are computationally generated. Metabolic stability values are illustrative, based on the general principle that fluorination enhances stability by blocking sites of metabolism. The actual values can vary depending on the specific compound and experimental conditions.

Enhanced Biological Activity: The Case of Proteasome Inhibition

Phenylboronic acids are a key pharmacophore in a class of potent enzyme inhibitors, most notably proteasome inhibitors used in cancer therapy. The boronic acid moiety forms a reversible covalent bond with the catalytic threonine residue in the proteasome's active site. By inhibiting the proteasome, these drugs disrupt the degradation of intracellular proteins, leading to cell cycle arrest and apoptosis in cancer cells. One of the key signaling pathways affected is the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival. Proteasome inhibitors prevent the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.

The enhanced acidity and altered electronic properties of fluorinated phenylboronic acids can lead to stronger interactions with the enzyme target, resulting in improved potency (lower IC50 values).

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome->NFkB Releases Drug Fluorinated Phenylboronic Acid Inhibitor Drug->Proteasome Inhibits DNA DNA NFkB_n->DNA Genes Pro-survival Genes (e.g., Bcl-2, Cyclin D1) DNA->Genes Transcription Cell Survival & Proliferation Cell Survival & Proliferation Genes->Cell Survival & Proliferation

Figure 1: The NF-κB signaling pathway and its inhibition by a fluorinated phenylboronic acid-containing proteasome inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocols are provided.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of phenylboronic acid and its fluorinated analogs.

Materials:

  • Phenylboronic acid and its fluoro-substituted derivatives

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Potassium chloride (KCl)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Prepare a 0.01 M solution of the boronic acid derivative in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, and the apparent pKa will be determined.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

Measurement of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of the compounds.

Materials:

  • Phenylboronic acid and its fluoro-substituted derivatives

  • n-Octanol, pre-saturated with water

  • Water, pre-saturated with n-octanol

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of the water and n-octanol phases to a centrifuge tube.

  • Add a known amount of the stock solution of the test compound to the tube.

  • Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the phases to separate by standing or by centrifugation at a low speed.

  • Carefully withdraw an aliquot from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of P.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds.

Materials:

  • Phenylboronic acid and its fluoro-substituted derivatives

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (MeOH) for quenching the reaction

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1 µM).

  • In a microcentrifuge tube, pre-warm the HLM suspension in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold ACN or MeOH.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg of microsomal protein).

Synthetic Utility: The Suzuki-Miyaura Coupling

Fluorinated phenylboronic acids are invaluable building blocks in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in many drug molecules.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Fluorinated_PBA Fluorinated Phenylboronic Acid (F-Ar'-B(OH)2) Transmetalation Transmetalation Fluorinated_PBA->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Pd_Complex1 Ar-Pd(II)-X Oxidative_Addition->Pd_Complex1 Pd_Complex2 Ar-Pd(II)-Ar'-F Transmetalation->Pd_Complex2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd_Catalyst Product Fluorinated Biaryl (Ar-Ar'-F) Reductive_Elimination->Product Pd_Complex1->Transmetalation Pd_Complex2->Reductive_Elimination

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction using a fluorinated phenylboronic acid.

References

A Comparative Guide to Protein Labeling: Assessing the Efficiency of 4-Bromoacetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to understanding their function, tracking their localization, and developing targeted therapeutics. 4-Bromoacetyl-3-fluorophenylboronic acid is a bifunctional labeling reagent that offers a unique combination of reactive groups for protein modification. This guide provides an objective comparison of its underlying chemistries with common alternatives, supported by available experimental insights and detailed methodologies.

Unpacking the Functionality of this compound

This compound integrates two distinct reactive moieties, enabling a dual approach to protein conjugation and analysis. The primary mechanism for covalent labeling is driven by the bromoacetyl group , which is a type of haloacetyl reagent. This group is highly reactive towards nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in a highly stable thioether bond.

The second functional group, phenylboronic acid , introduces a versatile handle for bioorthogonal applications. Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols, which are present on glycoproteins. They can also participate in other bioorthogonal reactions, such as the formation of iminoboronates, or be used in palladium-catalyzed cross-coupling reactions for the attachment of fluorescent probes or other reporters. This dual functionality allows for a stable, covalent linkage to the protein via the bromoacetyl group, while the boronic acid moiety remains available for subsequent detection, purification, or interaction studies.

Performance Comparison of Thiol-Reactive Chemistries

The efficiency of protein labeling is critically dependent on the choice of the reactive group. The bromoacetyl group of this compound is primarily used for targeting cysteine residues. Its performance is best understood in comparison to maleimides, the most common class of thiol-reactive reagents.

FeatureBromoacetyl (Haloacetyl) ChemistryMaleimide Chemistry
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Optimal Reaction pH 7.5 - 9.0[1][2]6.5 - 7.5[3]
Reaction Speed Slower (often requires longer incubation)[2]Very Fast (1,000x faster than amines at pH 7)[3][4]
Bond Formed Stable Thioether[3][5]Thiosuccinimide
Conjugate Stability Highly stable and irreversible under physiological conditions[2][3][5]Can be reversible (susceptible to retro-Michael reaction and hydrolysis)[3]
Selectivity High for thiols; potential for reaction with histidine at higher pH[1][3]Highly selective for thiols at pH 6.5-7.5; can react with amines at pH > 7.5[3]

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein labeling. The following sections provide methodologies for labeling with bromoacetyl reagents and for quantifying the labeling efficiency.

Protocol 1: Protein Labeling with Bromoacetyl Reagents

This protocol outlines the general steps for conjugating a bromoacetyl-containing compound, such as this compound, to a protein with an accessible cysteine residue.

Materials:

  • Protein of interest (containing a free cysteine) in a suitable buffer (e.g., phosphate buffer).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Conjugation buffer (e.g., 50 mM borate buffer, pH 8.0).

  • Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat it with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before labeling.

  • Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10-20 mM) of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the labeling reagent stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light if the final application is fluorescence-based.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any excess labeling reagent. Incubate for at least 30 minutes.

  • Purification: Remove the unreacted labeling reagent and quenching agent by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)

Determining the average number of labels per protein molecule, or the Degree of Labeling (DOL), is crucial for ensuring consistency and for the correct interpretation of downstream experiments.

Method 1: UV-Vis Spectroscopy (For labels with a distinct absorbance spectrum)

  • Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the attached label.

  • Calculation: The DOL can be calculated using the Beer-Lambert law, with a correction for the label's absorbance at 280 nm.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Label Concentration (M) = Amax / εlabel

    • DOL = Label Concentration / Protein Concentration

    • Where:

      • A280 and Amax are the absorbances.

      • CF is the correction factor (A280 of the free label / Amax of the free label).

      • εprotein and εlabel are the molar extinction coefficients of the protein and the label at their respective λmax.

Method 2: Mass Spectrometry

  • Sample Preparation: Prepare samples of both the unlabeled and labeled protein for mass spectrometry analysis.

  • LC-MS Analysis: Inject the samples into a liquid chromatography-mass spectrometry (LC-MS) system.

  • Data Analysis:

    • Determine the mass of the unlabeled protein.

    • Deconvolute the mass spectrum of the labeled protein to identify the masses of the different labeled species (e.g., protein + 1 label, protein + 2 labels, etc.).

    • Calculate the mass shift for each species by subtracting the mass of the unlabeled protein. The number of labels can be determined by dividing the mass shift by the molecular weight of the attached label.

    • The average DOL can be calculated by taking the weighted average of the number of labels across all detected species.

Visualizing the Process

Diagrams created using Graphviz can help illustrate the chemical reactions and experimental workflows.

G cluster_0 Bromoacetyl Reaction with Cysteine protein_sh Protein-SH (Cysteine) thioether Protein-S-CH2-C(O)-R (Stable Thioether Conjugate) protein_sh->thioether Nucleophilic Attack bromoacetyl Br-CH2-C(O)-R (Bromoacetyl Reagent) bromoacetyl->thioether hbr HBr thioether->hbr

Caption: Reaction mechanism of a bromoacetyl reagent with a protein's cysteine residue.

G start Start: Protein Solution prep_reagent Prepare Bromoacetyl Reagent Solution reaction Combine Protein and Reagent (10-50x molar excess) start->reaction prep_reagent->reaction incubation Incubate (2-4h at RT or overnight at 4°C) reaction->incubation quench Quench Reaction (e.g., with 2-mercaptoethanol) incubation->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify analyze Analyze Degree of Labeling (UV-Vis or Mass Spectrometry) purify->analyze end End: Purified Labeled Protein analyze->end

Caption: General workflow for protein labeling with a bromoacetyl reagent.

G cluster_0 Primary Covalent Labeling cluster_1 Secondary Bioorthogonal Handle probe This compound Bromoacetyl Group Phenylboronic Acid Group stable_bond Stable Thioether Bond probe:f0->stable_bond Covalent Conjugation (Irreversible) reporter Reporter Molecule (e.g., via Cross-Coupling) probe:f1->reporter Further Derivatization reversible_bond Reversible Boronate Ester probe:f1->reversible_bond Bioorthogonal Reaction (Reversible) protein Target Protein cysteine Cysteine Residue (Thiol) protein->cysteine diol Glycoprotein (Diol) protein->diol cysteine->stable_bond diol->reversible_bond

Caption: Bifunctional nature of this compound.

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of electron-deficient boronic acids in these reactions presents a significant challenge due to their reduced nucleophilicity, which can lead to sluggish reaction rates and lower yields. The choice of an appropriate palladium catalyst is paramount to overcoming these hurdles. This guide provides an objective comparison of three major classes of palladium catalysts—phosphine-ligand based (Buchwald-type), N-heterocyclic carbene (NHC)-ligand based (PEPPSI-type), and palladacycles—for the Suzuki-Miyaura coupling of electron-deficient boronic acids, supported by experimental data.

Catalyst Performance Comparison

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura reactions involving electron-deficient boronic acids. It is important to note that direct comparisons can be challenging due to variations in reaction conditions (e.g., aryl halide partner, base, solvent, temperature) between studies. The data presented here is collated from various sources to provide a comparative overview.

Table 1: Coupling of 4-Formylphenylboronic Acid
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-ChloroacetophenoneK₃PO₄Toluene/H₂O1001>95[1]
PEPPSI-IPr4-BromoacetophenoneK₂CO₃Dioxane801295[2]
Palladacycle (G3-XPhos)4-ChlorotolueneK₃PO₄Dioxane/H₂O1001>95[1]
Table 2: Coupling of 4-Nitrophenylboronic Acid
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhos4-ChlorotolueneK₃PO₄THF/H₂ORT0.5>95[3]
PEPPSI-IPrAryl ChloridesK₂CO₃Toluene100-High Yield[2]
Palladacycle4-NitrochlorobenzeneCs₂CO₃Dioxane902497[4][5]
Table 3: Coupling of 4-Cyanophenylboronic Acid
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-IodoanisoleK₂CO₃DMF/H₂O100-Moderate[6]
XPhos Pd G3Aryl ChloridesK₃PO₄THF/H₂O400.5High Yield[3][7]
PEPPSI-IPr4-ChlorobenzonitrileK₂CO₃Dioxane80-Good Yield[8]

Discussion of Catalyst Performance

Buchwald Ligand-Based Catalysts (e.g., SPhos, XPhos): These catalysts, particularly the third-generation (G3) precatalysts, demonstrate exceptional activity for the coupling of electron-deficient boronic acids with a wide range of aryl chlorides and bromides.[3][7] Their bulky and electron-rich phosphine ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for reactions to proceed at room temperature with low catalyst loadings and short reaction times.[3]

PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These NHC-ligated palladium complexes are known for their high stability to air and moisture, making them user-friendly.[8] PEPPSI-IPr and its analogues have shown high efficiency in coupling electron-deficient boronic acids with various aryl halides, including challenging aryl chlorides.[2][8] They offer broad functional group tolerance and often provide high yields under relatively mild conditions.[8]

Palladacycles: These precatalysts, which feature a palladium-carbon σ-bond, are often air- and moisture-stable and can exhibit extremely high catalytic activity, achieving very high turnover numbers (TONs) even at very low catalyst loadings.[5] They have proven effective in the coupling of electron-deficient substrates, including aryl chlorides, often under mild, aqueous conditions.[5][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are generalized protocols for each class of catalyst.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.1 - 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the electron-deficient boronic acid, XPhos Pd G3, and the base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.[3][7]

Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI Catalyst (e.g., PEPPSI-IPr)

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid (1.2 - 1.5 equiv)

  • PEPPSI-IPr (1 - 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a reaction vessel, combine the aryl halide, the electron-deficient boronic acid, PEPPSI-IPr, and the base.

  • Add the degassed solvent.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction until the starting material is consumed.

  • After cooling, work up the reaction by diluting with an organic solvent and washing with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography.[2][8]

Protocol 3: Suzuki-Miyaura Coupling using a Palladacycle

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid (1.2 - 1.5 equiv)

  • Palladacycle catalyst (0.01 - 1 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane, Water)

Procedure:

  • To a reaction vessel, add the aryl halide, electron-deficient boronic acid, palladacycle, and base.

  • Add the solvent. For aqueous reactions, degassed water is used.

  • Stir the mixture at the specified temperature (can range from room temperature to elevated temperatures).

  • Monitor the reaction for completion.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.[4][5][9]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdArB Ar-Pd(II)-Ar' Ln Transmetal->ArPdArB BaseX [B(OH)₃X]⁻ Transmetal->BaseX RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Formation ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Weigh Aryl Halide, Boronic Acid, Base, and Catalyst Start->Reagents Vessel Add Reagents to Reaction Vessel under Inert Atmosphere Reagents->Vessel Solvent Add Degassed Solvent Vessel->Solvent Reaction Heat and Stir for Specified Time Solvent->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring In-process Control Workup Reaction Workup: Extraction and Washing Reaction->Workup Completion Monitoring->Reaction Purification Purification: Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for Suzuki-Miyaura reactions.

Conclusion

The choice of palladium catalyst for Suzuki-Miyaura reactions with electron-deficient boronic acids is critical for achieving high efficiency and yields. Modern phosphine-ligated catalysts, such as those developed by Buchwald and coworkers, offer remarkable activity, often enabling reactions under mild conditions. NHC-ligated catalysts like the PEPPSI series provide excellent stability and broad applicability. Palladacycles represent a class of highly active precatalysts capable of achieving high turnover numbers. The selection of the optimal catalyst system will depend on the specific substrates, desired reaction conditions, and economic considerations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in navigating these choices for successful cross-coupling outcomes.

References

A Comparative Guide to the Validation of Covalent Bond Formation with 4-Bromoacetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The resurgence of covalent inhibitors in drug discovery marks a paradigm shift, moving away from a historical aversion to reactive molecules towards a deliberate strategy that leverages the benefits of irreversible or long-residence-time binding.[1] Advantages such as prolonged pharmacodynamic effects, high potency, and the ability to overcome drug resistance mutations have made covalent drugs like afatinib and osimertinib therapeutic successes.[1] This guide focuses on the validation of covalent engagement for a bifunctional molecule, 4-Bromoacetyl-3-fluorophenylboronic acid , with a target protein. This compound presents a unique validation challenge, possessing two distinct electrophilic "warheads": an irreversible α-haloacetyl group and a potentially reversible boronic acid moiety.

The bromoacetyl group is a classic alkylating agent, known to form stable, irreversible thioether bonds primarily with cysteine residues, though reactivity with other nucleophiles like histidine and lysine is possible.[2][3] Conversely, the boronic acid group is known to form reversible covalent bonds, most notably with the hydroxyl groups of serine residues or with cis-diols.[4][5][6] Therefore, a rigorous, multi-faceted validation strategy is not merely best practice—it is essential to unambiguously determine if a covalent bond forms, which warhead is responsible, where it attaches on the protein, and the nature of that bond (reversible vs. irreversible).

This guide provides a comparative analysis of essential experimental techniques, structured to mirror a logical research workflow from initial kinetic evidence to definitive, high-resolution structural proof. We will delve into the causality behind each experimental choice, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Evidence from Biochemical & Kinetic Assays

The first indication of covalent modification is often a deviation from the rapid equilibrium kinetics typical of non-covalent inhibitors. Observing time-dependency in inhibition is a crucial first step that guides subsequent, more resource-intensive biophysical analyses.

Method 1: The IC₅₀ Shift Assay

The IC₅₀ shift assay is a straightforward, high-throughput method to qualitatively assess time-dependent inhibition. For a covalent inhibitor, the measured potency (IC₅₀) will appear to increase as the pre-incubation time of the inhibitor with the target protein is extended.[7] This is because the irreversible covalent modification step drives the binding equilibrium, leading to a greater degree of target inhibition over time.

Causality Behind the Choice: This assay is an excellent primary screen. It requires no specialized equipment beyond a standard plate reader and uses the same assay format as for reversible inhibitors. A significant negative shift in the IC₅₀ value with increased pre-incubation time is strong, albeit indirect, evidence of covalent modification and justifies progression to more definitive studies.

  • Reagent Preparation: Prepare a 2X solution of the target protein in the assay buffer. Prepare a series of inhibitor dilutions (e.g., 11-point, 3-fold serial dilution) of this compound at 4X the final desired concentration.

  • Pre-incubation: In a microplate, mix equal volumes of the 2X protein solution and the 4X inhibitor dilutions. For the "zero" time point, mix buffer instead of the inhibitor. Incubate these plates for different durations (e.g., 15 min, 60 min, and 120 min) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: After each pre-incubation period, add a 2X substrate solution to initiate the enzymatic reaction.

  • Signal Detection: Read the plate at appropriate intervals using a plate reader (e.g., absorbance, fluorescence).

  • Data Analysis: For each pre-incubation time point, plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

  • Interpretation: A time-dependent decrease in the IC₅₀ value suggests covalent inhibition.

Method 2: Determination of Kinetic Constants (k_inact/K_I)

While an IC₅₀ shift is indicative, it is not a rigorous measure of covalent efficiency. The second-order rate constant, k_inact/K_I, is the gold-standard metric for quantifying the efficiency of covalent inactivation.[8] This parameter dissects the process into two steps: the initial, reversible binding of the inhibitor (I) to the enzyme (E) to form a non-covalent complex (E·I), characterized by the inhibition constant (K_I), followed by the irreversible formation of the covalent adduct (E-I) at a maximum rate (k_inact).[1]

Causality Behind the Choice: Unlike the IC₅₀, which can be influenced by assay conditions like protein concentration, k_inact/K_I is an intrinsic parameter that reflects both binding affinity and chemical reactivity.[8] It is therefore a much more reliable parameter for comparing different covalent inhibitors and for structure-activity relationship (SAR) studies.

ParameterIC₅₀ Shift Assayk_inact/K_I Assay
Information Provided Qualitative evidence of time-dependent inhibition.Quantitative measure of inactivation efficiency.
Throughput HighMedium
Complexity LowModerate; requires kinetic reads and more complex data analysis.
Primary Use Case Initial screening and flagging of potential covalent modifiers.Lead optimization, SAR studies, and mechanistic characterization.[8]

Part 2: Definitive Proof of Covalent Modification via Mass Spectrometry

Biochemical assays provide functional evidence, but mass spectrometry (MS) offers direct physical proof of a covalent adduct by detecting the precise mass of the modified protein.[9] It is the cornerstone of covalent inhibitor validation.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Protein_Inhibitor Incubate Protein + 4-Bromoacetyl-3- fluorophenylboronic acid Quench Quench Reaction (e.g., acid) Protein_Inhibitor->Quench Intact_MS Intact Protein MS (Top-Down) Quench->Intact_MS Direct Analysis Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest Further Processing Confirm_Adduct Confirm Adduct Mass & Stoichiometry Intact_MS->Confirm_Adduct Peptide_MS Peptide Mapping LC-MS/MS (Bottom-Up) Digest->Peptide_MS Identify_Site Identify Modified Peptide & Residue Peptide_MS->Identify_Site

Caption: Mass Spectrometry Workflow for Covalent Inhibitor Validation.

Method 1: Intact Protein Mass Spectrometry

This "top-down" approach analyzes the entire protein.[9] By comparing the mass spectrum of the protein incubated with the inhibitor to a control sample, a mass shift corresponding to the molecular weight of the inhibitor confirms that a covalent bond has formed.[10] For this compound (MW ≈ 277.85 g/mol ), reaction via the bromoacetyl group would result in a mass addition of ~196.98 Da (M - HBr). This technique also reveals the stoichiometry of binding (e.g., a single or multiple modifications).[10]

Causality Behind the Choice: This is the fastest and most direct method to prove that covalent modification has occurred.[11] A clean mass shift provides an unambiguous "Yes/No" answer to the question of covalent binding.

  • Sample Preparation: Incubate the target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of this compound for a set time (e.g., 2 hours) at a controlled temperature. Include a DMSO-only control.

  • Reaction Quench: Stop the reaction by adding 0.1% formic acid or another suitable quenching agent.

  • Desalting: Quickly desalt the sample using a C4 ZipTip or similar reverse-phase chromatography method to remove non-covalently bound inhibitor and buffer salts.

  • MS Acquisition: Analyze the sample via direct infusion into an electrospray ionization (ESI) mass spectrometer, often coupled to a time-of-flight (TOF) or Orbitrap analyzer.

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the zero-charge mass of the protein in both the control and inhibitor-treated samples. A mass increase in the treated sample that matches the expected adduct mass confirms covalent modification.

Method 2: Peptide Mapping by LC-MS/MS

While intact mass confirms if a bond formed, peptide mapping (a "bottom-up" approach) tells you where.[10] The protein-inhibitor adduct is digested into smaller peptides by a protease like trypsin. This peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The modified peptide will have a specific mass shift, and fragmentation analysis (MS/MS) can pinpoint the exact amino acid that was modified.[11]

Causality Behind the Choice: Identifying the site of modification is critical for confirming that the inhibitor binds to the intended target residue in the active site or an allosteric pocket. This is essential for validating the mechanism of action and guiding rational drug design. For our dual-warhead compound, identifying the modified residue as cysteine would strongly implicate the bromoacetyl group, whereas modification of a serine might suggest reactivity of the boronic acid moiety.

  • Adduct Formation: Prepare the covalent protein-inhibitor adduct as described for the intact MS experiment.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidine-HCl). Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (this step is crucial to differentiate native cysteines from the one modified by the inhibitor).

  • Proteolytic Digestion: Exchange the sample into a digestion-compatible buffer and add trypsin. Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the peptide mixture and inject it onto a reverse-phase LC column (e.g., C18) coupled to a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to search the MS/MS data against the protein's sequence. Search for the expected mass modification on all potential nucleophilic residues (Cys, Ser, His, Lys, etc.). The MS/MS spectrum of the modified peptide will contain fragment ions that confirm the specific site of attachment.

TechniqueIntact Protein MSPeptide Mapping LC-MS/MS
Primary Information Confirms covalent binding and stoichiometry.[10]Identifies the specific amino acid residue(s) modified.[10]
Sample Prep MinimalMulti-step (denaturation, digestion)
Data Analysis Simple (deconvolution)Complex (database searching, spectral interpretation)
Key Advantage Speed and unambiguous confirmation of adduct formation.Precise localization of the modification site.
Key Limitation No site-specific information.[10]Can suffer from incomplete sequence coverage.[7]

Part 3: High-Resolution Structural Validation

The pinnacle of covalent validation is the direct visualization of the bond. X-ray crystallography provides an atomic-resolution, three-dimensional map of the protein-inhibitor complex, offering irrefutable proof of the covalent linkage and the precise binding orientation.[12][13]

Causality Behind the Choice: A crystal structure is the ultimate validation. It not only confirms the covalent bond and the modified residue but also reveals the network of non-covalent interactions that contribute to the initial binding (K_I) and the conformational state of the active site.[14][15] This level of detail is invaluable for understanding structure-activity relationships and for future drug design efforts. For a dual-warhead inhibitor, the electron density map would unambiguously show which part of the molecule is attached to which residue.

The primary methods are co-crystallization (crystallizing the protein in the presence of the inhibitor) or soaking the inhibitor into pre-formed apo-protein crystals.[14] Success yields a high-resolution electron density map where the covalent bond between the inhibitor and the target amino acid is clearly visible.

Comparison with Other Techniques: While MS proves the bond exists and identifies the residue, crystallography shows its exact geometry and the surrounding molecular environment. It moves from a 1D (mass) or 2D (sequence) confirmation to a full 3D understanding. However, it is the most technically challenging and lowest throughput method, contingent on obtaining high-quality, well-diffracting crystals.[16]

Validation_Strategy cluster_tier1 Tier 1: Functional Evidence (Is it Covalent?) cluster_tier2 Tier 2: Biophysical Proof (What & Where?) cluster_tier3 Tier 3: Structural Detail (How?) IC50 IC50 Shift Assay Kinact kinact/KI Determination IC50->Kinact Qualitative to Quantitative IntactMS Intact Protein MS Kinact->IntactMS Proceed if kinetic evidence is strong PeptideMS Peptide Mapping MS/MS IntactMS->PeptideMS Confirmation to Localization Xray X-Ray Crystallography PeptideMS->Xray Proceed for structural mechanism & SAR

Caption: A Tiered Strategy for Covalent Inhibitor Validation.

Conclusion

Validating the covalent modification of a target protein by a dual-warhead inhibitor like this compound requires a systematic, multi-pronged approach. No single experiment is sufficient. The journey begins with functional assays (IC₅₀ shift, k_inact/K_I) that provide the first clues of a covalent mechanism. This is followed by the indispensable direct proof from mass spectrometry, first using intact protein analysis to confirm adduct formation and then peptide mapping to pinpoint the site of modification. Finally, X-ray crystallography provides the ultimate, high-resolution structural confirmation, revealing the precise nature of the protein-inhibitor interaction. By layering these orthogonal techniques, researchers can build an unassailable body of evidence to confirm the intended mechanism of action, providing the confidence needed to advance a covalent inhibitor through the drug discovery pipeline.

References

A Comparative Guide to LC-MS Analysis for Identifying Products from Reactions with 4-Bromoacetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the identification and characterization of products from chemical reactions involving 4-Bromoacetyl-3-fluorophenylboronic acid. This starting material is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules, including biaryl ketones, which are of significant interest in medicinal chemistry.

The accurate identification and quantification of reaction products, by-products, and unreacted starting materials are critical for reaction optimization, yield determination, and ensuring the purity of target compounds. This guide presents a detailed LC-MS protocol and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative experimental data.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical yet representative quantitative data obtained from the analysis of a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, yielding 4-acetyl-3-fluorobiphenyl.

Table 1: LC-MS Analysis Data

CompoundRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)Limit of Detection (LOD)
This compound2.5260.9242.9, 214.9, 186.05 ng/mL
Phenylboronic acid1.8123.1105.1, 77.110 ng/mL
4-Acetyl-3-fluorobiphenyl (Product) 4.2 215.1 199.1, 172.1, 152.1 2 ng/mL
Biphenyl (Homocoupling by-product)5.1155.277.18 ng/mL

Table 2: GC-MS Analysis Data (after derivatization)

Compound (as Oxime derivative)Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Limit of Detection (LOD)
This compoundNot Volatile---
Phenylboronic acidNot Volatile---
4-Acetyl-3-fluorobiphenyl (Product) 8.7 230.1 214.1, 185.1, 152.1 15 ng/mL
Biphenyl (Homocoupling by-product)7.2154.177.110 ng/mL

Table 3: ¹H NMR Analysis Data

CompoundKey Chemical Shifts (δ, ppm)Coupling Constants (J, Hz)Limit of Quantification (LOQ)
This compound8.1-7.5 (m, Ar-H), 4.5 (s, CH₂)-50 µg/mL
Phenylboronic acid7.9-7.4 (m, Ar-H)-75 µg/mL
4-Acetyl-3-fluorobiphenyl (Product) 8.0-7.2 (m, Ar-H), 2.6 (s, CH₃) ~8.0, ~2.0 30 µg/mL
Biphenyl (Homocoupling by-product)7.6-7.3 (m, Ar-H)-60 µg/mL

Experimental Protocols

LC-MS Analysis Protocol

This protocol outlines a general method for the analysis of a Suzuki-Miyaura coupling reaction mixture.

  • Sample Preparation:

    • Quench a 10 µL aliquot of the reaction mixture in 990 µL of acetonitrile.

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-7 min: 5-95% B

      • 7-8 min: 95% B

      • 8-8.1 min: 95-5% B

      • 8.1-10 min: 5% B

  • Mass Spectrometry:

    • Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Acquisition Range: 50-1000 m/z.

    • Data Acquisition: MSᴱ mode to acquire both precursor and fragment ion data in a single run.

Alternative Analytical Protocols
  • GC-MS Analysis: Due to the low volatility of the starting materials and the biaryl ketone product, derivatization is necessary. A common method involves reaction with hydroxylamine hydrochloride to form the more volatile oxime derivatives. The analysis is then performed on a standard GC-MS system, typically with a non-polar column (e.g., DB-5ms) and electron ionization (EI). While effective for the product, this method is not suitable for analyzing the non-volatile boronic acid starting materials.

  • ¹H NMR Spectroscopy: NMR provides detailed structural information and is inherently quantitative without the need for response factor correction. Samples are prepared by dissolving a known amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration. The relative integrals of characteristic peaks for the starting materials and products are used to determine their respective concentrations. NMR is less sensitive than mass spectrometry techniques and may not be suitable for detecting trace-level impurities.

Visualizing the Analytical Workflow and Comparison

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling Reaction cluster_analysis Product Analysis start This compound + Phenylboronic acid reaction Reaction Mixture start->reaction catalyst Pd Catalyst + Base catalyst->reaction lcms LC-MS Analysis reaction->lcms Direct Injection gcms GC-MS Analysis (after derivatization) reaction->gcms Derivatization nmr NMR Analysis reaction->nmr Dissolution in Deuterated Solvent data Data Interpretation: - Product Identification - Purity Assessment - By-product Analysis lcms->data gcms->data nmr->data

Experimental workflow for reaction and analysis.

technique_comparison cluster_attributes lcms LC-MS + High Sensitivity + High Specificity + Suitable for non-volatile compounds - Requires method development sensitivity Sensitivity lcms->sensitivity Very High specificity Specificity lcms->specificity High quantification Quantification lcms->quantification Excellent (with standards) structure Structural Information lcms->structure Good (fragmentation) gcms GC-MS - Requires derivatization for non-volatile compounds - Not suitable for thermally labile compounds + Established libraries for identification gcms->sensitivity High gcms->specificity High gcms->quantification Good (with standards) gcms->structure Good (fragmentation) nmr NMR + Excellent for structural elucidation + Inherently quantitative - Lower sensitivity - Higher instrumentation cost nmr->sensitivity Moderate nmr->specificity Very High nmr->quantification Excellent (absolute) nmr->structure Excellent (connectivity)

Comparison of analytical techniques.

Conclusion

For the analysis of reactions involving this compound, LC-MS stands out as the most versatile and sensitive technique . It allows for the direct analysis of the entire reaction mixture, including polar, non-volatile starting materials and products, without the need for derivatization. Its high sensitivity is crucial for the detection of trace-level by-products and impurities.

GC-MS can be a viable alternative for the analysis of the final product if derivatization is performed. However, it is not suitable for monitoring the consumption of the non-volatile starting materials.

NMR spectroscopy provides unparalleled structural information and is an excellent tool for absolute quantification. While its lower sensitivity compared to mass spectrometry techniques may be a limitation for trace analysis, it is an indispensable method for the definitive structural confirmation of the final product and major components of the reaction mixture.

For a comprehensive understanding of the reaction, a multi-technique approach is often optimal. LC-MS can be used for rapid reaction monitoring and impurity profiling, while NMR is employed for the final structural verification and accurate quantification of the purified product.

Navigating the Synthesis Landscape: A Comparative Guide to Boronic Acid Protecting Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Boronic acids, key building blocks in modern synthetic chemistry, are no exception. Their inherent propensity for trimerization to boroxines and susceptibility to degradation under certain conditions necessitates the use of protecting groups. This guide provides an objective comparison of the stability of common boronic acid protecting groups, supported by experimental data, to aid in the rational selection of the most appropriate protecting group for a given synthetic challenge.

The choice of a boronic acid protecting group can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions. This comparison focuses on three widely used protecting groups: the pinacol ester (Bpin), the N-methyliminodiacetic acid (MIDA) ester, and the 1,8-diaminonaphthalene (dan) amide.

Comparative Stability Analysis

Hydrolytic Stability

The resistance of a boronate ester or amide to hydrolysis is a critical factor, as many synthetic transformations are carried out in the presence of acidic or basic reagents.

  • Pinacol Esters (Bpin): Pinacol esters are one of the most popular choices for protecting boronic acids. They exhibit good stability under neutral conditions and are generally stable enough to withstand chromatographic purification on silica gel.[1] However, they are susceptible to hydrolysis under both acidic and basic conditions, although cleavage often requires elevated temperatures or prolonged reaction times. The steric hindrance provided by the methyl groups on the pinacol backbone contributes to their moderate stability.

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are known for their exceptional stability across a broad pH range.[2] This stability is attributed to the intramolecular dative bond from the nitrogen atom to the boron center, which results in a tetracoordinate boron species. MIDA boronates are remarkably stable to anhydrous cross-coupling conditions and chromatography.[3] Their deprotection is typically achieved under basic aqueous conditions, with the hydrolysis rate being significantly faster in the presence of a base.[2] Mechanistic studies have revealed two distinct hydrolysis pathways for MIDA boronates: a rapid base-mediated mechanism and a much slower neutral hydrolysis mechanism.[2]

  • 1,8-Diaminonaphthalene (dan) Amides: The "dan" protecting group forms a highly stable five-membered ring with the boronic acid. This protecting group is noted for its exceptional stability under a wide range of conditions, including strongly acidic and basic environments, as well as to various reagents used in organic synthesis. The high stability is a result of the strong N-B bonds within the diazaborolidine ring.

Table 1: Summary of Hydrolytic Stability of Boronic Acid Protecting Groups

Protecting GroupStability to Acidic ConditionsStability to Basic ConditionsGeneral Chromatographic Stability
Pinacol (Bpin) ModerateModerateGood
MIDA HighModerate (cleaved with base)Excellent
dan Very HighVery HighExcellent

Note: Stability is a relative term and can be influenced by the specific substrate and reaction conditions.

Oxidative Stability

The carbon-boron bond can be susceptible to oxidation, which is a significant consideration in many synthetic transformations.

A study investigating the oxidative stability of various boronic acid derivatives found that common protecting groups such as pinacol and MIDA esters offer virtually no protection against oxidation by reactive oxygen species.[4][5] This suggests that while these groups effectively protect against other degradation pathways, they may not be suitable for reactions involving strong oxidants where the boronic acid moiety needs to remain intact. The inherent electronic nature of the boronate ester appears to provide minimal shielding of the boron center from oxidative cleavage.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing stability studies. Below are representative protocols for assessing the hydrolytic and oxidative stability of boronic acid protecting groups.

Protocol 1: Hydrolytic Stability Assessment by Reverse-Phase HPLC

This protocol outlines a general method for quantifying the rate of hydrolysis of a boronate ester under specific pH conditions using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9]

Materials:

  • Boronate ester of interest (e.g., phenylboronic acid pinacol ester)

  • Aqueous buffer solutions of desired pH (e.g., pH 2, 7, 10)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (a stable compound that does not interfere with the analysis)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the boronate ester in a suitable organic solvent (e.g., ACN). Prepare a separate stock solution of the internal standard.

  • Reaction Initiation: In a thermostated vial, add the aqueous buffer solution. To initiate the hydrolysis reaction, add a small aliquot of the boronate ester stock solution to the buffer, ensuring the final concentration is appropriate for HPLC analysis. Add the internal standard.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): Quench the hydrolysis by diluting the aliquot in a solution that neutralizes the pH and inhibits further reaction (e.g., a mixture of ACN and a neutral buffer).

  • HPLC Analysis: Inject the quenched sample onto the RP-HPLC system. Use a suitable gradient of water and ACN as the mobile phase to separate the boronate ester from the corresponding boronic acid and the internal standard.

  • Data Analysis: Quantify the peak areas of the boronate ester and the boronic acid at each time point, normalized to the peak area of the internal standard. Plot the concentration of the boronate ester versus time to determine the rate of hydrolysis and the half-life (t½) of the protecting group under the tested conditions.

Protocol 2: Oxidative Stability Assessment

This protocol provides a general method for comparing the oxidative stability of different boronic acid protecting groups.[4]

Materials:

  • Protected boronic acids (e.g., phenylboronic acid protected with pinacol, MIDA, and dan)

  • Oxidizing agent (e.g., hydrogen peroxide, Oxone®)

  • Aqueous buffer solution (e.g., phosphate buffer at physiological pH)

  • Suitable analytical method for quantification (e.g., HPLC, ¹H NMR, or ¹¹B NMR)

Procedure:

  • Sample Preparation: Prepare stock solutions of each protected boronic acid in a suitable solvent.

  • Reaction Initiation: In separate reaction vessels, dissolve each protected boronic acid in the aqueous buffer. Initiate the oxidation by adding a specific concentration of the oxidizing agent.

  • Time-Point Sampling and Analysis: At various time points, take aliquots from each reaction mixture and analyze the remaining amount of the protected boronic acid using a suitable analytical technique.

  • Data Analysis: Plot the percentage of the remaining protected boronic acid against time for each protecting group. This will allow for a direct comparison of their relative stability under the chosen oxidative conditions.

Logical Relationships in Protecting Group Selection

The choice of a boronic acid protecting group is a multifactorial decision that depends on the planned synthetic route. The following diagram illustrates the logical considerations for selecting an appropriate protecting group based on its stability profile.

G Decision Pathway for Boronic Acid Protecting Group Selection Strong Acid Strong Acid dan dan Strong Acid->dan Stable Strong Base Strong Base Strong Base->dan Stable Mild Base Mild Base Bpin Bpin Mild Base->Bpin Potentially Cleaved MIDA MIDA Mild Base->MIDA Cleaved Oxidative Oxidative Consider Alternative Strategy Consider Alternative Strategy Oxidative->Consider Alternative Strategy Chromatography Chromatography Chromatography->Bpin Generally Stable Chromatography->MIDA Stable Chromatography->dan Stable

Selecting a protecting group based on reaction conditions.

Conclusion

The stability of boronic acid protecting groups is a critical parameter that dictates their utility in organic synthesis. Pinacol esters offer a good balance of stability and reactivity, making them a popular first choice. MIDA esters provide exceptional stability, particularly to acidic conditions and chromatography, with the advantage of a reliable basic deprotection method. For syntheses requiring extreme robustness to a wide array of harsh conditions, the diaminonaphthalene (dan) protecting group is an excellent, albeit less commonly used, option. The observation that common protecting groups offer minimal protection against oxidation highlights a key vulnerability that must be considered in synthetic planning. By carefully considering the stability profiles outlined in this guide, researchers can make more informed decisions in the design and execution of complex molecular syntheses.

References

A Comparative Guide to 4-Bromoacetyl-3-fluorophenylboronic Acid in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 4-Bromoacetyl-3-fluorophenylboronic acid as a building block in parallel synthesis, a technique pivotal to modern drug discovery and materials science. We offer an objective comparison with alternative reagents, supported by representative experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a versatile bifunctional building block. The boronic acid moiety facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. The bromoacetyl group serves as a reactive handle for subsequent derivatization, allowing for the introduction of diverse functionalities or for use as a covalent warhead in targeted inhibitor design. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds. This unique combination of features makes it a valuable reagent for the rapid generation of compound libraries in high-throughput screening formats.

Performance Comparison in Parallel Synthesis

The utility of a building block in parallel synthesis is determined by its reactivity, the yield and purity of the resulting products, and its versatility in generating diverse structures. Below is a comparative analysis of this compound against other commonly used substituted phenylboronic acids in a representative parallel Suzuki-Miyaura coupling reaction.

Table 1: Comparison of Substituted Phenylboronic Acids in a Parallel Suzuki-Miyaura Coupling Reaction

Building BlockStructureRepresentative Yield (%)¹Purity (%)²Key Features & Considerations
This compound 75-85>95Bifunctional with a reactive bromoacetyl group for covalent modification or further diversification. Fluorine can enhance biological properties.
4-Acetyl-3-fluorophenylboronic acid80-90>95Lacks the reactive bromo- handle, limiting its use for covalent inhibitors. The acetyl group can be a site for further chemistry.
4-Bromo-3-fluorophenylboronic acid85-95>95Lacks the acetyl group, offering a different substitution pattern. The bromo group can be used in subsequent cross-coupling reactions.
3-Fluoro-4-formylphenylboronic acid70-80>90The formyl group is a versatile handle for various transformations like reductive amination. May be slightly less reactive than acetyl-substituted analogs.
4-Cyanophenylboronic acid80-90>95The cyano group is a common pharmacophore and can be hydrolyzed to a carboxylic acid or reduced to an amine.

¹Representative yields are based on typical Suzuki-Miyaura reactions with a common aryl halide partner under standardized parallel synthesis conditions. Actual yields may vary depending on the specific substrates and reaction conditions. ²Purity as determined by LC-MS analysis of the crude reaction mixture.

Experimental Protocols

General Protocol for Parallel Suzuki-Miyaura Coupling

This protocol is designed for the parallel synthesis of a library of biaryl compounds using an automated liquid handler and a multi-well reaction block.

Materials:

  • Aryl Halide Stock Solution: 0.2 M solution of the desired aryl halide (e.g., 4-iodoaniline) in 1,4-dioxane.

  • Boronic Acid Stock Solutions: 0.24 M solutions of this compound and its alternatives in 1,4-dioxane.

  • Palladium Catalyst Stock Solution: 0.01 M solution of Pd(PPh₃)₄ in 1,4-dioxane.

  • Base Solution: 2 M aqueous solution of Na₂CO₃.

  • Reaction Plates: 96-well polypropylene reaction plates.

  • Inert Gas: Argon or Nitrogen.

Procedure:

  • Reagent Dispensing:

    • To each well of the 96-well reaction plate, add 100 µL of the aryl halide stock solution (0.02 mmol, 1.0 equiv).

    • Dispense 100 µL of the respective boronic acid stock solution (0.024 mmol, 1.2 equiv) to the designated wells.

  • Catalyst and Base Addition:

    • Add 20 µL of the palladium catalyst stock solution (0.0002 mmol, 1 mol%) to each well.

    • Add 20 µL of the 2 M Na₂CO₃ solution (0.04 mmol, 2.0 equiv) to each well.

  • Reaction Execution:

    • Seal the reaction plate with a pierceable cap mat.

    • Purge the plate with inert gas for 15 minutes.

    • Place the reaction plate on a heating block pre-heated to 80°C and stir for 12 hours.

  • Work-up and Analysis:

    • Cool the reaction plate to room temperature.

    • Add 200 µL of ethyl acetate to each well and shake to extract the product.

    • Centrifuge the plate to separate the layers.

    • Transfer an aliquot of the organic layer to a new 96-well plate for analysis by LC-MS to determine yield and purity.

Biological Relevance and Signaling Pathways

Compounds synthesized from this compound are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The biaryl scaffold is a common feature in many kinase inhibitors, and the bromoacetyl group can be utilized to form covalent bonds with cysteine residues in the active site of kinases, leading to irreversible inhibition.

Two important signaling pathways often targeted by such inhibitors are the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. Dysregulation of these pathways is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor FGFR Inhibitor (e.g., from 4-Bromoacetyl-3- fluorophenylboronic acid) Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Point of Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PLCg->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis Inhibitor VEGFR Inhibitor (e.g., from 4-Bromoacetyl-3- fluorophenylboronic acid) Inhibitor->VEGFR Inhibits

VEGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the parallel synthesis and evaluation of a compound library using this compound.

Parallel_Synthesis_Workflow Start Start: Select Building Blocks (Aryl Halides & Boronic Acids) Reaction Parallel Suzuki-Miyaura Coupling (96-well plate format) Start->Reaction Workup Parallel Work-up & Extraction Reaction->Workup Analysis LC-MS Analysis (Yield & Purity) Workup->Analysis Purification Parallel Purification (e.g., preparative HPLC) Analysis->Purification Screening High-Throughput Screening (e.g., Kinase Assays) Purification->Screening End End: Identify Hits Screening->End

Workflow for Parallel Synthesis and Screening.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis, particularly in the context of drug discovery for kinase inhibitors. Its bifunctional nature allows for the efficient construction of biaryl cores followed by diverse functionalization or the introduction of a covalent warhead. While other substituted phenylboronic acids may offer slightly higher yields in the initial coupling step, the unique combination of a reactive handle and a fluorine substituent in this compound provides significant advantages for generating libraries of complex and potentially potent bioactive molecules. The choice of building block will ultimately depend on the specific goals of the synthesis and the desired properties of the final compounds.

A Comparative Guide to the Kinetic Analysis of Thiol-Reactive Haloacetyl Compounds, Featuring 4-Bromoacetyl-3-fluorophenylboronic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical biology, proteomics, and drug development, the selective modification of cysteine residues is a cornerstone technique for protein labeling, inhibition, and conjugation. Haloacetyl derivatives, such as 4-Bromoacetyl-3-fluorophenylboronic acid, represent a class of thiol-reactive reagents that form stable thioether bonds with cysteine residues. Understanding the kinetics of this reaction is paramount for optimizing labeling efficiency, ensuring specificity, and preserving the integrity of the target biomolecule.

This guide provides a comparative kinetic analysis of the reaction between haloacetyl compounds and thiols, offering a framework for evaluating reagents like this compound. While specific kinetic data for this particular compound is not extensively documented in publicly available literature, the principles and data from analogous bromoacetamide structures provide a strong basis for comparison with other common thiol-reactive reagents.

Reaction Mechanism and Kinetics

The reaction between a bromoacetylated compound and a thiol proceeds through a second-order SN2 (bimolecular nucleophilic substitution) mechanism. The rate of this reaction is contingent on the concentrations of both the haloacetyl reagent and the thiol. A critical factor governing the reaction rate is the pH of the solution and the pKa of the thiol. The reactive species is the more nucleophilic thiolate anion (R-S⁻); therefore, as the pH increases above the thiol's pKa, the concentration of the thiolate anion rises, leading to an accelerated reaction rate.[1]

The general order of reactivity for haloacetamides is Iodoacetamide > Bromoacetamide > Chloroacetamide, which is attributed to the leaving group ability (I⁻ > Br⁻ > Cl⁻).[1]

cluster_mechanism Reaction Mechanism reagents Bromoacetyl Compound + Thiol transition_state SN2 Transition State reagents->transition_state k (Second-order rate constant) products Thioether Product + HBr transition_state->products Fast

Caption: General mechanism of thiol S-alkylation by a bromoacetyl compound.

Comparative Kinetic Data of Thiol-Reactive Reagents

The selection of a thiol-reactive probe is often dictated by its reaction kinetics. While bromoacetyl groups are effective, other reagents like maleimides offer significantly faster reaction rates at physiological pH. The table below summarizes approximate second-order rate constants for various thiol-reactive reagents to provide a basis for comparison.

Reagent ClassExample ReagentThiolpHTemp (°C)Approx. Second-Order Rate Constant (k) (M⁻¹s⁻¹)Resulting LinkageNotes
Bromoacetamides BromoacetamideGlutathione7.425~2.5ThioetherReactivity increases at higher pH.[1]
BromoacetamideCysteine--~0.6 - 10ThioetherGood stability of the resulting bond.[1]
Iodoacetamides Iodoacetamide (IAM)Cysteine7.425~10 - 100ThioetherGenerally faster than bromoacetamides.[1][2]
5-IodoacetamidofluoresceinGlutathione7.425~50ThioetherIodide is a better leaving group than bromide.[1][2]
Maleimides N-ethylmaleimide (NEM)Cysteine7.025~1,000 - 10,000ThioetherHighly reactive at neutral pH, but the bond can undergo retro-Michael reaction.[1][2]
N-phenylmaleimide (NPM)Cysteine7.025~500ThioetherAt pH 7, the reaction with thiols is ~1,000 times faster than with amines.[3]
Vinyl Sulfones Phenyl vinyl sulfoneCysteine8.530-35Slower than maleimidesThioetherForms a very stable thioether linkage.[1][2]

Note: The kinetic data are approximate and can vary based on specific reactants and conditions. The reactivity of this compound is expected to be in the same range as other bromoacetamides. The electron-withdrawing nature of the fluorine atom may slightly increase the electrophilicity of the acetyl carbon, potentially leading to a modest increase in the reaction rate compared to unsubstituted bromoacetamides.

Experimental Protocol: Kinetic Analysis using the DTNB Assay

A common and reliable method for determining the second-order rate constant of a thiol-reactive compound is to monitor the consumption of the thiol over time using 5,5'-dithiobis-(2-nitrobenzoic acid), also known as Ellman's reagent or DTNB.[1]

Objective: To determine the second-order rate constant (k₂) for the reaction between a bromoacetyl compound and a thiol (e.g., glutathione, cysteine).

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Thiol solution (e.g., Glutathione) of known concentration in buffer

  • Bromoacetyl compound (e.g., this compound analog) solution of known concentration in a suitable solvent (e.g., DMSO)

  • DTNB solution (e.g., 10 mM in buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation: Prepare reaction mixtures in cuvettes containing phosphate buffer and the thiol at a constant concentration (e.g., 100 µM). Prepare a blank cuvette with only the buffer.

  • Initiation: Start the reaction by adding a small volume of the bromoacetyl compound stock solution to achieve a final concentration in excess of the thiol (e.g., 1 mM). This ensures pseudo-first-order kinetics with respect to the thiol. Mix rapidly.[1]

  • Monitoring: At specific time intervals, withdraw an aliquot from the reaction mixture and add it to a solution with an excess of DTNB.

  • Quantification: The DTNB reacts with the remaining unreacted thiol to produce the colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. Measure the absorbance of the TNB²⁻ product at 412 nm.

  • Data Analysis:

    • Use a standard curve of the thiol with DTNB to determine the concentration of unreacted thiol at each time point.

    • Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the bromoacetyl compound: k₂ = k_obs / [Bromoacetyl Compound] .[1]

Alternative Techniques: For reactions that are too fast to be monitored by manual mixing, a stopped-flow instrument can be used. This technique allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale.[1]

cluster_workflow Kinetic Analysis Workflow prep 1. Prepare Reactants (Thiol in Buffer, Bromoacetyl in DMSO) initiate 2. Initiate Reaction (Mix reactants, start timer) prep->initiate aliquot 3. Take Aliquots (At defined time intervals) initiate->aliquot quench 4. Quench with DTNB (Reacts with remaining thiol) aliquot->quench measure 5. Measure Absorbance (at 412 nm) quench->measure analyze 6. Data Analysis (Plot ln[Thiol] vs. Time) measure->analyze calculate 7. Calculate k₂ (k₂ = -slope / [Bromoacetyl]) analyze->calculate

Caption: Experimental workflow for determining reaction kinetics using a DTNB-based assay.

Application in Signaling Pathway Analysis

Thiol-reactive compounds are invaluable for probing and inhibiting enzymes with critical cysteine residues in their active sites, such as certain proteases, kinases, and phosphatases. By covalently modifying these cysteines, the enzyme's activity can be irreversibly blocked, allowing researchers to study its role in signaling pathways.

cluster_pathway Inhibition of a Cysteine-Dependent Enzyme ligand External Signal (e.g., Growth Factor) receptor Receptor Activation ligand->receptor enzyme Cysteine-Dependent Enzyme (Active) receptor->enzyme substrate Substrate enzyme->substrate inhibited_enzyme Inhibited Enzyme (Inactive) product Product (Cellular Response) substrate->product inhibitor Bromoacetyl Inhibitor inhibitor->enzyme Covalent Modification

Caption: Logical diagram of a bromoacetyl compound inhibiting a signaling pathway.

Conclusion

While this compound is a specialized reagent, its kinetic behavior in reactions with thiols can be effectively understood through the lens of more common bromoacetamide compounds. The S-alkylation reaction it undergoes is robust, leading to a stable thioether linkage. However, when compared to alternatives like maleimides, haloacetyl compounds exhibit slower reaction kinetics at neutral pH.[1] The choice of reagent should, therefore, be guided by the specific requirements of the experiment. For applications demanding rapid conjugation, a maleimide might be preferable. Conversely, when reaction stability is paramount and the slightly slower kinetics can be accommodated, a bromoacetyl derivative presents an excellent option. The provided experimental protocol offers a standardized method for researchers to quantify and compare the kinetics of these crucial reactions, enabling informed decisions in the design of chemical biology and drug discovery experiments.

References

Benchmarking 4-Bromoacetyl-3-fluorophenylboronic Acid: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the choice of building blocks for cross-coupling reactions is a critical determinant of success. 4-Bromoacetyl-3-fluorophenylboronic acid is a versatile reagent that offers a unique combination of functionalities for the synthesis of complex organic molecules. This guide provides a comprehensive benchmark of this compound against other commonly used cross-coupling building blocks, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Performance in Suzuki-Miyaura Cross-Coupling

Table 1: Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidProduct Yield (%)Reference
Phenylboronic acid95[1]
4-Methoxyphenylboronic acid98[1]
4-Chlorophenylboronic acid88[2]
4-Acetylphenylboronic acid85[3]

Table 2: Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromotoluene

Boronic AcidProduct Yield (%)Reference
Phenylboronic acid92[1]
4-Methoxyphenylboronic acid96[1]
3-Fluorophenylboronic acid90[4]
4-Bromophenylboronic acid89[5]

Based on the data, electron-donating groups like methoxy tend to slightly increase the yield, while electron-withdrawing groups such as chloro and acetyl can lead to slightly lower but still excellent yields. The fluorine atom in the meta position is also associated with high yields. Therefore, this compound, which contains both a fluorine atom and an electron-withdrawing bromoacetyl group, is expected to be a highly reactive coupling partner, likely providing yields comparable to or slightly exceeding those of 4-acetylphenylboronic acid. The bromoacetyl group also serves as a reactive handle for further functionalization, adding to the synthetic utility of this building block.[6]

Experimental Protocols

A standardized protocol is essential for the objective comparison of different building blocks. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.

General Experimental Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of the aryl halide (1 mmol), the respective phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable base such as potassium carbonate (2 mmol) is placed in a reaction vessel. A solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio), is added. The mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of Experimental Workflow and Reaction Influences

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide (1 eq) Boronic Acid (1.2 eq) Base (2 eq) Degassing Degas with N2/Ar Reactants->Degassing Catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand (optional) Catalyst->Degassing Solvent Organic Solvent + Water Solvent->Degassing Heating Heat (80-110 °C) Degassing->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Dilute & Extract Monitoring->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product Suzuki_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions Reaction_Outcome Reaction Outcome (Yield, Purity, Rate) Boronic_Acid Boronic Acid (Electronic & Steric Effects) Boronic_Acid->Reaction_Outcome Aryl_Halide Aryl Halide (Leaving Group Ability) Aryl_Halide->Reaction_Outcome Catalyst_System Catalyst & Ligand Catalyst_System->Reaction_Outcome Base Base Strength & Type Base->Reaction_Outcome Solvent Solvent Polarity Solvent->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome

References

Safety Operating Guide

Proper Disposal of 4-Bromoacetyl-3-fluorophenylboronic Acid: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 4-Bromoacetyl-3-fluorophenylboronic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on information from safety data sheets (SDS) for structurally similar compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[1][2]

  • Spill Management: In the event of a spill, sweep up the solid material carefully, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

Incompatible Materials

This compound is incompatible with the following substances. Ensure that it is not mixed with them in waste containers:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Disposal Procedure

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste and engage a licensed environmental waste management service. Do not attempt to neutralize or dispose of this chemical down the drain.

The following step-by-step process outlines the proper logistical plan for its disposal:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • This compound is a halogenated organic compound. It should be stored in a dedicated, closed container for halogenated organic waste, separate from non-halogenated waste streams.

  • Containerization:

    • Use a chemically compatible and sealable container for the waste.

    • Ensure the container is in good condition and properly sealed to prevent leaks or spills.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

    • Provide them with the accurate chemical name and any available safety data sheet information.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding concentration limits for disposal or detailed recipes for the chemical neutralization of this compound. The standard and safest approach is to dispose of the pure or reacted material via a licensed waste handler.

ParameterGuideline
Waste Classification Hazardous Waste
Disposal Method Collection by an approved and licensed hazardous waste disposal service.[1][2][3][4]
In-Lab Treatment Not recommended. Avoid chemical neutralization without validated procedures and EHS approval.
Waste Segregation Store in a dedicated container for halogenated organic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a labeled, sealed, and compatible container segregate->container storage Store in designated hazardous waste area container->storage contact_ehs Contact EHS or certified waste disposal company storage->contact_ehs improper_disposal Improper Disposal: - Do NOT pour down the drain - Do NOT mix with incompatible waste - Do NOT attempt unverified neutralization storage->improper_disposal end End: Professional Disposal contact_ehs->end

References

Personal protective equipment for handling 4-Bromoacetyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromoacetyl-3-fluorophenylboronic acid was not located. The following guidance is based on the safety profiles of structurally related compounds, including other phenylboronic acids and halogenated organic compounds. Researchers must consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment.

Handling this compound requires stringent safety protocols to mitigate potential hazards. This guide provides essential safety and logistical information, including operational procedures and disposal plans, to ensure the protection of laboratory personnel. Based on data from similar compounds, this chemical should be treated as a potential irritant to the eyes, skin, and respiratory system.[1][2][3][4][5][6][7]

Immediate Safety Precautions

Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8][9][10]

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[9][11]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including inhalation.[11]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9][11]

  • Do not eat, drink, or smoke in the laboratory.[11]

  • Contaminated clothing should be removed immediately and washed before reuse.[2][11]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[11][12]To protect eyes from contact, which can cause serious irritation.[2][3][4][5][6][7][11]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.[9][10][11][12]To prevent skin contact and potential irritation.[2][3][4][5][6][7][11]
Body Protection A flame-resistant laboratory coat must be worn and kept fully buttoned.[9][10] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[11]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][9][11][12]To prevent respiratory tract irritation.[1][2][3][4][5][9]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Confirm the functionality of the chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Have all necessary equipment and reagents ready before starting the experiment.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[2][3][8][9]

    • Avoid generating dust when transferring the solid.[8][9] Use a spatula or other appropriate tools for transfers.[9]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Decontaminate all glassware. Rinse with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste.[12]

    • Properly dispose of all waste materials as described below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

The proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[10][12] This waste must be kept separate from non-halogenated waste.[12][13]

  • Waste Containers: Use clearly labeled, sealed, and appropriate containers for hazardous waste.[11] Do not pour waste down the drain.[11]

  • Contaminated Materials: All contaminated materials, including gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste.[8][11]

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal.[8][12]

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[11]

  • Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.[11]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

PPE_Workflow_for_Chemical_Handling start Start: Prepare for Chemical Handling ppe_check Step 1: Don Required PPE Goggles/Face Shield Gloves (Nitrile) Lab Coat Respirator (if needed) start->ppe_check Assess Risks fume_hood Step 2: Work in Chemical Fume Hood ppe_check->fume_hood Enter Lab Area handling Step 3: Handle Chemical with Care fume_hood->handling Begin Experiment decontaminate Step 4: Decontaminate & Clean Work Area handling->decontaminate Experiment Finished waste_disposal Step 5: Dispose of Waste Properly decontaminate->waste_disposal Segregate Waste remove_ppe Step 6: Doff PPE Correctly waste_disposal->remove_ppe Leave Work Area end_op End: Procedure Complete remove_ppe->end_op Wash Hands

Caption: Workflow for donning and doffing PPE when handling hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.